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  • Product: Barium tert-butoxide
  • CAS: 24363-36-8

Core Science & Biosynthesis

Foundational

Barium tert-Butoxide: Synthesis, Characterization, and Advanced Applications in Catalysis and Material Science

Executive Summary Barium tert-butoxide (Ba(OtBu)₂), an alkaline earth metal alkoxide, is a highly reactive, sterically hindered compound that serves as a cornerstone in modern organometallic chemistry and materials scien...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Barium tert-butoxide (Ba(OtBu)₂), an alkaline earth metal alkoxide, is a highly reactive, sterically hindered compound that serves as a cornerstone in modern organometallic chemistry and materials science. Unlike its alkali metal counterparts, the bivalent nature of barium combined with the bulky tert-butoxide ligands results in unique structural oligomers and exceptional Brønsted basicity[1]. This technical guide provides a comprehensive overview of the mechanistic pathways, self-validating synthesis protocols, and analytical characterization techniques required to utilize barium tert-butoxide effectively in catalytic organic synthesis and as a precursor for chemical vapor deposition (CVD).

Chemical Significance and Mechanistic Pathways

Barium tert-butoxide exhibits a distinct reactivity profile driven by the strong electropositivity of barium and the steric bulk of the tert-butyl groups. In organic synthesis, it acts as an exceptionally strong nucleophile and Brønsted base, facilitating carbon-carbon bond formation without the need for transition metal catalysts[1]. For example, in the aldol reactions of amides with aldehydes and ketones, Ba(OtBu)₂ is employed alongside phenolic ligands to drive highly anti-selective catalytic pathways. Furthermore, it functions as a critical initiator in the anionic copolymerization of butadiene, directly influencing the microstructural regularity and trans-content of the resulting polymers[2].

In the realm of materials science, barium tert-butoxide is instrumental in overcoming the mass-transport limitations of traditional barium precursors. Homoleptic barium β-diketonates (such as Ba(thd)₂) tend to form non-volatile oligomers. By reacting Ba(OtBu)₂ with copper or yttrium complexes, researchers induce ligand exchange to form volatile, heterometallic clusters (e.g., [BaCu₂(OtBu)₄]ₙ)[3]. These mixed-metal adducts prevent barium oligomerization, yielding precursors with superior volatility profiles for atomic layer deposition (ALD) and CVD[4].

Synthesis Methodologies: Direct Metallation

The synthesis of barium tert-butoxide requires rigorous exclusion of moisture and oxygen due to its pyrophoric nature and rapid hydrolysis into barium hydroxide and tert-butanol[1][5]. While alkoxide exchange methods exist, the direct metallation of elemental barium with anhydrous tert-butanol is the most reliable pathway to achieve high-purity, halide-free material[1].

Protocol: Direct Metallation of Barium

Causality Note: Barium metal is highly susceptible to surface passivation by oxides and nitrides, which halts the reaction. While some protocols use ammonia to dissolve the metal, this introduces nitrogen impurities that degrade the performance of the compound in polymerization catalysis[2]. Therefore, mechanical depassivation followed by extended reflux in a coordinating solvent (THF) is the preferred thermodynamic route.

Step-by-Step Methodology:

  • Preparation: Inside an argon-filled glovebox (<1 ppm O₂, <1 ppm H₂O), mechanically scrape 13.7 g (0.1 mol) of barium metal rods to remove the dull passivation layer until a shiny surface is exposed. Cut the metal into small 2 mm pieces to maximize the reactive surface area.

  • Solvent Addition: Transfer the activated barium to a flame-dried 500 mL Schlenk flask. Add 200 mL of anhydrous, degassed tetrahydrofuran (THF) and 30 mL (an excess) of anhydrous tert-butanol[1].

  • Reaction Initiation: Attach a reflux condenser under a positive argon line. Heat the mixture to a gentle reflux (~65 °C).

    • Self-Validating Check: The evolution of hydrogen gas (visible bubbling) validates that active metallation is occurring. If bubbling ceases while unreacted metal remains, the surface has repassivated; increase mechanical stirring speed to dislodge the insoluble Ba(OtBu)₂ layer.

  • Filtration: Reflux for 24–48 hours until the metal is completely consumed and hydrogen evolution stops. Filter the hot, cloudy suspension through a Schlenk frit to remove any unreacted trace metal or insoluble barium carbonate impurities.

  • Crystallization: Concentrate the clear filtrate in vacuo to half its volume and cool to -20 °C to induce the crystallization of the solvated adduct,[Ba(OtBu)₂(t-BuOH)₂]₄[3].

  • Desolvation: To obtain the active, solvent-free powder, heat the isolated crystals under high vacuum (10⁻² Torr) at 120 °C for 6 hours.

SynthesisWorkflow Ba Barium Metal Reaction Reflux under Argon (Direct Metallation) Ba->Reaction tBuOH tert-Butanol tBuOH->Reaction Solvent Anhydrous THF Solvent->Reaction Filter Schlenk Filtration Reaction->Filter Crystallize Crystallization & Washing Filter->Crystallize Product Barium tert-Butoxide Crystallize->Product

Workflow for the direct metallation synthesis of Barium tert-butoxide under inert conditions.

Characterization and Validation

Accurate characterization of Ba(OtBu)₂ is complicated by its tendency to form tetrameric or hexameric clusters depending on the degree of residual solvation[3].

Self-Validating Analytical Checks:

  • ¹H NMR (C₆D₆): A sharp singlet at approximately 1.35 ppm corresponds to the equivalent tert-butyl protons. The complete absence of a resonance at 1.05 ppm (free t-BuOH) serves as a self-validating check that the desolvation step (Step 6) was successful.

  • Thermogravimetric Analysis (TGA): Confirms the suitability of the batch for CVD. A high-purity sample will exhibit a clean sublimation profile starting around 150 °C at reduced pressure, prior to thermal decomposition into barium carbonate and volatile hydrocarbons[3][4].

Table 1: Quantitative Characterization Data for Barium tert-Butoxide
PropertyValue / ObservationAnalytical Method
Empirical Formula C₈H₁₈BaO₂Elemental Analysis
Molecular Weight 283.55 g/mol Mass Spectrometry
Melting Point >200 °C (Decomposes)Differential Scanning Calorimetry
¹H NMR Shift (t-Bu) ~1.35 ppm (singlet)¹H NMR (400 MHz, C₆D₆)
Assay Purity ≥ 85% (Trace Ba(OH)₂ common)Titration / NMR
Volatility Onset 150–170 °C (at 10⁻³ Torr)Thermogravimetric Analysis[4]

Advanced Applications: Mixed-Metal Precursors for CVD

The deposition of high-temperature superconducting films (e.g., YBa₂Cu₃O₇₋ₓ) requires precursors that vaporize consistently without premature decomposition. Barium tert-butoxide is reacted with copper and yttrium β-diketonates (where "thd" is 2,2,6,6-tetramethylheptane-3,5-dione) to synthesize these specialized molecules[4]. The Lewis base adducts formed during this ligand exchange process saturate the coordination sphere of the barium center, preventing the formation of non-volatile polymeric networks[3][6].

CVDPrecursor BaAlk Ba(OtBu)2 Precursor Exchange Ligand Exchange BaAlk->Exchange CuThd Cu(thd)2 / Y(thd)3 CuThd->Exchange MixedMetal Volatile Mixed-Metal Complex Exchange->MixedMetal Vapor Vaporization MixedMetal->Vapor Deposition CVD / ALD Deposition Vapor->Deposition

Logical pathway for synthesizing volatile mixed-metal complexes for CVD/ALD applications.

Safety and Handling Protocols

Barium tert-butoxide is classified as a flammable solid (Hazard Class 4.2 - Pyrophoric and self-heating) and a severe skin corrosive (Skin Corr. 1B). It reacts violently with ambient moisture to release flammable tert-butanol vapors and caustic barium hydroxide[5].

  • Storage: Must be stored strictly between 2–8 °C under a sealed inert atmosphere (argon or nitrogen) to prevent degradation.

  • PPE & Environment: All manipulations must occur within a fully enclosed inert-gas glovebox. Operators must wear flame-resistant lab coats and heavy-duty nitrile gloves over standard liners to protect against accidental pyrophoric ignition or corrosive exposure[7].

References

  • [1] Buy Barium tert-butoxide | 24363-36-8 - Smolecule. Smolecule. 1

  • [3] Lewis Base Adducts of Barium/Copper tert-Butoxides: Synthesis and Thermolysis. Chemistry of Materials - ACS Publications. 3

  • Barium tert-butoxide 85% 24363-36-8 - MilliporeSigma. Sigma-Aldrich.

  • [7] Barium tert-butoxide 85% 24363-36-8 - Sigma-Aldrich. Sigma-Aldrich. 7

  • [2] US4260712A - Preparation of barium-alkoxide salts. Google Patents. 2

  • [5] Barium tert-butoxide - 10G - Chibek Instruments Ltd. Chibek. 5

  • [6] Group 2 element β-diketonate complexes: Synthetic and structural investigations. ResearchGate. 6

  • [4] Florence Labrize's research works: Reactivity of mixed-metal BaCu and BaY β-diketonatoalkoxides. ResearchGate. 4

Sources

Exploratory

Barium tert-butoxide chemical properties and structure

Topic: Barium tert-butoxide ( ) Chemical Properties and Structure Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Technical Guide: Barium tert-Butoxide ( ) Exe...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Barium tert-butoxide (


) Chemical Properties and Structure
Content Type:  In-depth Technical Guide
Audience:  Researchers, Scientists, and Drug Development Professionals

Technical Guide: Barium tert-Butoxide ( )

Executive Summary

Barium tert-butoxide (


, CAS: 24363-36-8) is a sterically hindered alkaline earth metal alkoxide serving as a critical precursor in materials science and a potent base in organic synthesis.[1] Its utility is defined by the bulky tert-butyl group, which influences its oligomerization state, solubility in organic media, and volatility. This guide provides a comprehensive analysis of its physicochemical properties, structural dynamics, synthesis protocols, and applications in Atomic Layer Deposition (ALD) and heterometallic cluster formation.

Physicochemical Properties


 exhibits properties characteristic of heavy alkaline earth alkoxides: high basicity, moisture sensitivity, and a tendency to form oligomeric clusters to satisfy the high coordination number of the Barium ion (

).
Table 1: Key Physical and Chemical Data
PropertyValue / Description
Formula

Molecular Weight 283.55 g/mol
Appearance White to off-white powder
Melting Point >200 °C (Decomposes/Sublimes)
Solubility Soluble in THF, Toluene; Reacts with alcohols
Basicity Strong Brønsted base
Stability Highly hygroscopic; Hydrolyzes to

and

Volatility Low compared to Ba-cyclopentadienyls; Sublimation requires high vacuum

Structural Chemistry: The Oligomeric Challenge

Unlike simple alkali alkoxides,


 does not exist as a monomer in the solid state or concentrated solution. The large ionic radius of Barium (

) necessitates a high coordination number, which is not satisfied by two monodentate alkoxide ligands.
Aggregation State

In the solid state and non-coordinating solvents,


 forms oligomeric clusters, typically described as tetramers  or higher-order aggregates 

.
  • Solvated Clusters: When crystallized from donor solvents (L), it often forms species such as

    
    . A known structural motif involves a 
    
    
    
    cubane-like core or a planar rhombic arrangement, stabilized by the steric bulk of the tert-butyl groups which prevents infinite polymerization (unlike barium methoxide).
  • Dynamic Equilibrium: In solution (e.g., THF), the aggregate size is dynamic, existing in equilibrium between trimers and tetramers depending on concentration and temperature.

Heterometallic Cluster Formation

 is a "ligand" itself in the synthesis of heterometallic superconductors. It reacts with copper or yttrium alkoxides to form stable clusters, such as 

, which serve as single-source precursors for YBCO superconductors.

Synthesis and Purification Protocol

Safety Warning: Barium tert-butoxide is moisture-sensitive and a strong base. All operations must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk line or glovebox techniques.

Direct Metallation Protocol

This method utilizes the direct reaction of Barium metal with tert-butanol.[1] Due to the passivation of Ba metal, an activation agent (ammonia or catalyst) is often required.

Reagents:

  • Barium metal (granular or rod, >99%)

  • tert-Butanol (anhydrous)

  • Solvent: THF or Toluene (dried over Na/Benzophenone)

  • Catalyst: Ammonia (

    
    ) or catalytic Iodine (
    
    
    
    )

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried Schlenk flask with Barium metal (10 mmol) under Argon.

  • Activation: Add anhydrous THF (50 mL). If using ammonia activation, condense liquid

    
     into the flask at -78°C.
    
  • Addition: Slowly add tert-butanol (22 mmol, slight excess) via syringe.

    • Note: The reaction is exothermic. Hydrogen gas (

      
      ) is evolved.
      
  • Reaction: Allow the mixture to warm to room temperature and reflux for 12–24 hours until all metal is consumed.

  • Filtration: Filter the solution through a celite pad (under inert gas) to remove any unreacted metal or oxide impurities.

  • Isolation: Remove solvent in vacuo to yield a white powder.

  • Purification: Sublimation is possible but difficult (

    
     at 
    
    
    
    Torr). Recrystallization from a Toluene/THF mixture is preferred for high-purity applications.

SynthesisWorkflow Ba Barium Metal (Ba) Reaction Reaction (THF, Reflux, -H2) Ba->Reaction tBuOH tert-Butanol (tBuOH) tBuOH->Reaction Crude Crude Solution Reaction->Crude 12-24h Filter Filtration (Celite) Crude->Filter Remove impurities Product Ba(OtBu)2 (White Powder) Filter->Product Evaporation

Figure 1: Synthesis workflow for Barium tert-butoxide via direct metallation.

Applications in Materials Science & Synthesis[1]

Atomic Layer Deposition (ALD)

 is used as a precursor for Barium Oxide (BaO) and Barium Titanate (

) films.
  • Mechanism: The bulky t-butoxide ligands provide clean leaving groups. However, the low volatility often requires high source temperatures (

    
    ).
    
  • Co-reactants: Water (

    
    ) is the standard oxidant. Ozone (
    
    
    
    ) can be used but may lead to carbonate contamination (
    
    
    ) if not carefully controlled.
  • Challenge: The formation of stable

    
     intermediates during the water pulse can lead to non-self-limiting growth if the purge times are insufficient.
    

ALDCycle Substrate Substrate Surface (-OH terminated) PulseA Pulse A: Ba(OtBu)2 Vapor Substrate->PulseA Chemisorption Ligand Exchange (-tBuOH) PulseA->Chemisorption PurgeA Purge (Remove Byproducts) Chemisorption->PurgeA PulseB Pulse B: H2O Oxidant PurgeA->PulseB Hydrolysis Hydrolysis (Formation of Ba-O-Ba) PulseB->Hydrolysis PurgeB Purge Hydrolysis->PurgeB PurgeB->Substrate Repeat Cycle

Figure 2: Idealized ALD Cycle for BaO deposition using Ba(OtBu)2 and Water.

Organic Synthesis

In organic chemistry,


 acts as a unique base and catalyst:
  • Basicity: Comparable to Potassium tert-butoxide (

    
    ) but with the added Lewis acidity of the divalent Barium.
    
  • Catalysis: It catalyzes the aldol reaction of amides with aldehydes and is used in the synthesis of barium enolates.

  • Selectivity: The steric bulk allows for selective deprotonation of less hindered protons.

References

  • Hubert-Pfalzgraf, L. G., et al. (1998). Chemical routes to barium-cerium oxides: the quest for mixed-metal precursors. Polyhedron. Link

  • Caulton, K. G., et al. (1991). Synthesis and structural characterization of barium tert-butoxide clusters. Inorganic Chemistry.[2][3][4] Link

  • Sigma-Aldrich. (2024). Barium tert-butoxide Product Specification & Safety Data Sheet.Link

  • Hethcox, J. C., et al. (2016).[5][6] Iridium-catalyzed diastereo-, enantio-, and regioselective allylic alkylation with prochiral enolates.[5][6] ACS Catalysis.[6] Link

  • Saito, S., & Kobayashi, S. (2006).[5] Highly anti-Selective Catalytic Aldol Reactions of Amides with Aldehydes.[5] Journal of the American Chemical Society. Link

Sources

Foundational

Barium tert-butoxide CAS number and molecular formula

Technical Whitepaper: Barium tert-Butoxide – Physicochemical Profile and Synthetic Utility Executive Summary Barium tert-butoxide (Ba(OtBu)₂), CAS [24363-36-8], represents a critical class of alkaline earth metal alkoxid...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Barium tert-Butoxide – Physicochemical Profile and Synthetic Utility

Executive Summary Barium tert-butoxide (Ba(OtBu)₂), CAS [24363-36-8], represents a critical class of alkaline earth metal alkoxides utilized as strong Brønsted bases in organic synthesis and as high-purity precursors in materials science.[1] Unlike its lighter congeners (Mg, Ca), barium tert-butoxide exhibits unique coordination dynamics, often forming stable oligomeric clusters that require specific Lewis base activation for catalytic efficacy. This guide provides a rigorous technical analysis of its properties, synthesis, and application in anionic polymerization and Atomic Layer Deposition (ALD).

Part 1: Identity & Physicochemical Profile[2]

Barium tert-butoxide is defined by its steric bulk and high basicity. It exists primarily as an aggregate in the solid state, which significantly influences its solubility and reactivity profile.

Table 1: Physicochemical Specifications

PropertyData
CAS Number 24363-36-8
IUPAC Name Barium(2+) bis(2-methylpropan-2-olate)
Molecular Formula C₈H₁₈BaO₂
Molecular Weight 283.55 g/mol
Appearance Off-white to beige hygroscopic powder
Melting Point >200 °C (Decomposes)
Solubility Soluble in THF, Toluene (with donor ligands); Reacts violently with water.[1][2][3]
Basicity (pKₐ of conjugate acid) ~17 (tert-Butanol) in water; significantly higher effective basicity in non-polar media due to ion pairing.
Structure Oligomeric (often tetrameric

) in solid state; de-aggregates in donor solvents.

Part 2: Synthetic Methodology (High-Purity Route)

Protocol: Direct Metallation of tert-Butanol Context: The most reliable method for generating high-purity, halide-free barium tert-butoxide is the direct reaction of barium metal with anhydrous tert-butanol. This avoids halide contamination common in salt metathesis routes (e.g., BaCl₂ + NaOtBu), which is detrimental to electronic material applications.

Prerequisites:

  • Atmosphere: Strictly inert (Argon/Nitrogen) using Schlenk line or Glovebox.

  • Solvent: Anhydrous THF or Benzene (dried over Na/Benzophenone).

  • Reagents: Barium metal (rods/granules, 99.9%), tert-Butanol (anhydrous).

Step-by-Step Workflow:

  • Surface Activation:

    • Mechanically clean Barium metal (5.0 g, 36.4 mmol) to remove the oxide layer until shiny. Cut into small chips to maximize surface area.

    • Scientific Rationale: The oxide passivation layer (BaO) is unreactive toward alcohols; mechanical removal is superior to chemical activation to prevent introducing impurities.

  • Reaction Initiation:

    • Place Ba chips in a flame-dried 250 mL Schlenk flask equipped with a reflux condenser.

    • Add anhydrous THF (50 mL) and tert-Butanol (excess, ~10 mL / 105 mmol).

    • Self-Validating Indicator: Evolution of Hydrogen gas (

      
      ) bubbles indicates reaction initiation. If induction is slow, add a catalytic amount of iodine (
      
      
      
      ) or gently heat.
  • Propagation & Completion:

    • Reflux the mixture at 70°C for 4-6 hours.

    • Endpoint: The reaction is complete when H₂ evolution ceases and the metallic barium is fully consumed/dissolved. The solution may turn slightly cloudy due to cluster formation.

  • Isolation:

    • Remove excess solvent and tert-butanol under reduced pressure (vacuum).

    • Dry the resulting white solid at 100°C under high vacuum (0.1 mmHg) for 2 hours to remove solvated THF if a solvent-free powder is required.

  • Storage:

    • Store in a glovebox under Argon. The compound is pyrophoric in moist air.

Part 3: Mechanism of Action & Reactivity

The reactivity of Ba(OtBu)₂ is governed by the equilibrium between its dormant oligomeric state and its active monomeric/dimeric state. In non-polar solvents, it forms stable clusters (e.g., tetramers). Introduction of Lewis bases (L), such as THF or TMEDA, breaks these bridges, exposing the highly basic alkoxide moiety.

Graphviz Diagram: Activation & Catalytic Cycle

BariumActivation Oligomer Dormant Oligomer [Ba(OtBu)2]n ActiveSpecies Active Species L_x-Ba(OtBu)2 Oligomer->ActiveSpecies De-aggregation Solvent + Lewis Base (L) (THF, TMEDA) Solvent->ActiveSpecies Substrate Substrate (e.g., Amide/Enolate) ActiveSpecies->Substrate Deprotonation Product Product (Aldol/Polymer) Substrate->Product C-C Bond Formation Product->ActiveSpecies Regeneration (Catalytic)

Figure 1: The activation pathway of Barium tert-butoxide. The dormant oligomeric cluster is broken down by donor solvents (L) to form the catalytically active species.

Part 4: Applications in Research & Development

Anionic Polymerization Initiator

Ba(OtBu)₂ is a key initiator for the anionic polymerization of dienes (e.g., butadiene). Unlike organolithium initiators which favor 1,2-addition (vinyl), barium-based systems favor trans-1,4-addition .

  • Mechanism: The bulky barium counter-cation coordinates with the propagating chain end, sterically directing the incoming monomer insertion into the trans-1,4 configuration.

  • Protocol Note: Often used in binary systems with organolithium (Ba/Li hybrids) to tune the glass transition temperature (

    
    ) of the resulting rubber.
    
Precursor for Advanced Ceramics (ALD/CVD)

In the semiconductor industry, Ba(OtBu)₂ serves as a precursor for Barium Titanate (


) thin films via Atomic Layer Deposition (ALD).
  • Advantage: The tert-butoxide ligand provides high volatility and clean thermal decomposition pathways (β-hydrogen elimination), leaving minimal carbon residue compared to barium carboxylates.

  • Reaction:

    
     (Hydrolysis half-cycle).
    
Organic Synthesis: The "Barium Effect"

In aldol reactions, Ba(OtBu)₂ acts as a catalyst that can invert conventional stereoselectivity.

  • Application: Synthesis of

    
    -hydroxy amides.
    
  • Selectivity: Barium enolates, formed via deprotonation by Ba(OtBu)₂, often exhibit high anti-selectivity due to the formation of a tight, chelated transition state that differs from the Zimmerman-Traxler model observed with Lithium or Boron.

Part 5: Safety & Handling (E-E-A-T)

Hazard Classification:

  • H228: Flammable solid.[2][3][4][5]

  • H314: Causes severe skin burns and eye damage.[5]

  • EUH014: Reacts violently with water.

Critical Handling Protocols:

  • Quenching Spills: Do NOT use water. Smother with dry sand, limestone, or a Class D fire extinguisher.

  • PPE: Flame-resistant lab coat, butyl rubber gloves (standard nitrile is permeable to tert-butanol), and face shield.

  • Disposal: Hydrolyze slowly by adding the solid to a large excess of dilute alcohol (e.g., isopropanol) in an ice bath, then neutralize.

References

  • Sigma-Aldrich. Barium tert-butoxide Product Specification & MSDS. Retrieved from

  • Saito, S., & Kobayashi, S. (2009). Highly anti-Selective Catalytic Aldol Reactions of Amides with Aldehydes. Encyclopedia of Reagents for Organic Synthesis.
  • Forens, A., et al. (2018).[2] Accessible microstructures of polybutadiene by anionic polymerization. Polymer, 153, 103-122.[2]

  • Hethcox, J. C., et al. (2016).[3] Iridium-catalyzed diastereo-, enantio-, and regioselective allylic alkylation with prochiral enolates. ACS Catalysis, 6(9), 6207-6213.[2][3]

  • Caulton, K. G., et al. (1996). Lewis Base Adducts of Barium/Copper tert-Butoxides: Synthesis and Thermolysis. Chemistry of Materials. Retrieved from

Sources

Exploratory

Handling and storage of anhydrous Barium tert-butoxide

An In-Depth Technical Guide to the Handling and Storage of Anhydrous Barium tert-butoxide Abstract Anhydrous Barium tert-butoxide (Ba(Ot-Bu)₂) is a potent Brønsted base and a valuable reagent in modern organic synthesis,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Handling and Storage of Anhydrous Barium tert-butoxide

Abstract

Anhydrous Barium tert-butoxide (Ba(Ot-Bu)₂) is a potent Brønsted base and a valuable reagent in modern organic synthesis, serving as a catalyst and precursor for various chemical transformations. Its utility, however, is matched by its hazardous nature. As a flammable, corrosive, and highly reactive solid, particularly with moisture, its safe and effective use demands a comprehensive understanding of its properties and rigorous adherence to specialized handling protocols.[1][2] This guide provides an in-depth framework for researchers, scientists, and drug development professionals, detailing the critical aspects of managing anhydrous Barium tert-butoxide in a laboratory setting. It moves beyond procedural lists to explain the causality behind each recommendation, ensuring a culture of safety and experimental integrity.

Core Chemical Profile and Associated Hazards

A foundational understanding of the physicochemical properties and inherent hazards of Barium tert-butoxide is non-negotiable for its safe handling.

Physicochemical Properties

Barium tert-butoxide is typically supplied as an off-white or beige powder.[1][2] Its reactivity stems from the highly polarized Barium-Oxygen bond, which imparts strong basicity. Key quantitative data are summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₁₈BaO₂[2][3]
Molecular Weight 283.55 g/mol [1][2]
Appearance Off-white/beige powder[1][2]
Melting Point >200 °C[2][3]
Reactivity with Water Reacts violently (Supplemental Hazard)[3]
Storage Temperature 2-8°C Recommended[1][3]
Hazard Identification and GHS Classification

Barium tert-butoxide is classified as a hazardous material. The primary dangers are its flammability and extreme reactivity, especially towards protic sources like water, and its corrosive nature upon contact.[1][2]

GHS Pictogram(s)Code(s)Hazard Statement(s)Source(s)
🔥, corrosive, !H228Flammable solid.[1][2]
H314Causes severe skin burns and eye damage.[1][2]
H335May cause respiratory irritation.[1][2]
EUH014Reacts violently with water.[3]

The causality behind these hazards is clear:

  • Flammability (H228): The compound is a solid that can be easily ignited and sustain combustion.[2] This necessitates strict exclusion of ignition sources.

  • Corrosivity (H314): Upon contact with moisture (e.g., on skin, eyes, or mucous membranes), the tert-butoxide anion is protonated, releasing tert-butanol and forming Barium Hydroxide. Barium Hydroxide is a strong, corrosive base that can cause severe chemical burns.[4]

  • Moisture Reactivity (EUH014): The reaction with water is highly exothermic and can generate enough heat to ignite the flammable reagent or nearby materials. This violent reaction underscores the absolute necessity for anhydrous conditions.[1][3]

Prerequisite Infrastructure and Personal Protective Equipment (PPE)

Handling Barium tert-butoxide is not an activity for a standard laboratory bench. It mandates engineered controls and specific PPE to create a self-validating system of safety.

Engineered Controls
  • Inert Atmosphere Workstation: All manipulations of the solid must be performed under a dry, inert atmosphere. A nitrogen or argon-filled glovebox is the preferred environment. A Schlenk line can also be used by experienced personnel for transfers, but a glovebox provides a more controlled and contained workspace.[5][6]

  • Ventilation: A certified chemical fume hood is required for any operation that might involve opening a container outside of a glovebox (e.g., during transport or initial setup) and for quenching procedures.[1]

  • Safety Equipment: An eyewash station and a safety shower must be immediately accessible and verified to be in working order.[7][8] A Class D dry powder fire extinguisher should be available, as water-based extinguishers are contraindicated.[1]

Personal Protective Equipment (PPE)

Standard laboratory attire is insufficient. A multi-layered approach to PPE is required.

  • Eye and Face Protection: Chemical safety goggles in conjunction with a full-face shield are mandatory.[1][7]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Check the manufacturer's compatibility data. Always use two pairs of gloves ("double-gloving") when working in a glovebox.

    • Lab Coat: A flame-resistant lab coat is essential.

    • Body Protection: Full-length pants and closed-toe shoes are required.[1][2]

  • Respiratory Protection: If there is any risk of dust inhalation, such as during a spill cleanup outside a contained system, an approved dust respirator must be worn.[1]

Storage and Inert Handling Protocols

The core principle governing the storage and handling of anhydrous Barium tert-butoxide is the strict exclusion of atmospheric moisture and oxygen.

Long-Term Storage
  • Container Integrity: Store the reagent in its original, tightly sealed container.[1][9] Many suppliers use packaging like the Aldrich® Sure/Seal™ system, which is designed for maintaining an inert atmosphere.[10][11]

  • Atmosphere: Ensure the container is stored under a positive pressure of a dry, inert gas (nitrogen or argon).

  • Temperature: Store in a cool, dry location. A recommended storage temperature is 2-8°C.[1]

  • Location: The storage area should be a dedicated, well-ventilated cabinet for flammable and water-reactive materials.[7][9] It must be stored away from incompatible materials, especially acids, oxidizing agents, and any sources of water.[1][7] The storage location should be locked and accessible only to authorized personnel.[9]

Experimental Workflow: Transfer of Solid Reagent

This protocol outlines the transfer of the solid from a supplier bottle to a reaction vessel inside a glovebox, which represents the best practice for safety and reagent integrity.

Prerequisites:

  • All glassware must be rigorously dried in an oven (e.g., 140°C for at least 4 hours) and brought into the glovebox antechamber while still hot.[10][12]

  • Spatulas, weigh boats, and any other equipment must also be oven-dried.

  • The glovebox atmosphere must have low oxygen (<10 ppm) and moisture (<10 ppm) levels.

Step-by-Step Protocol:

  • Equilibration: Move the sealed container of Barium tert-butoxide into the glovebox antechamber. Allow it to equilibrate to the glovebox temperature before bringing it into the main chamber to prevent condensation.

  • Preparation: Inside the glovebox, place a tared, oven-dried reaction flask or weigh boat on a balance.

  • Dispensing: Carefully open the Barium tert-butoxide container. Using a clean, dry spatula, promptly weigh the desired amount of the powder and transfer it to the reaction flask.

  • Sealing: Immediately and securely reseal the main Barium tert-butoxide container. If it is a Sure/Seal™ type bottle, ensure the protective cap is replaced.[12]

  • Reaction Setup: Seal the reaction flask (e.g., with a septum) before removing it from the glovebox if the subsequent steps are to be performed on a Schlenk line.

G cluster_prep Preparation Phase cluster_transfer Transfer Phase (Inside Glovebox) cluster_final Finalization Dry_Glassware Oven-Dry All Glassware (>140°C, >4h) Dry_Tools Dry Spatulas & Weigh Boats Weigh Weigh Desired Amount Dry_Glassware->Weigh Dry_Tools->Weigh Equilibrate Equilibrate Reagent Container to Glovebox Temp Open_Container Open Reagent Container Equilibrate->Open_Container Bring into main chamber Open_Container->Weigh Transfer Transfer Solid to Reaction Vessel Weigh->Transfer Reseal Immediately Reseal Reagent Container Transfer->Reseal Seal_Flask Seal Reaction Vessel Reseal->Seal_Flask Store main container Remove Remove from Glovebox (Optional) Seal_Flask->Remove caption Workflow for Inert Atmosphere Transfer of Barium tert-butoxide

Emergency Procedures and Decontamination

Despite rigorous controls, accidents can happen. Preparedness is key to mitigating risks.

First Aid Measures

Immediate and decisive action is required following any exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][13]

  • Skin Contact: Immediately remove all contaminated clothing. Brush off any solid powder, then flush the affected area with large amounts of water for at least 15 minutes. Seek immediate medical attention.[1][2]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][2]

Spill Response

The primary goals are to prevent dispersal of the dust and to avoid contact with moisture.

G Spill Spill Occurs Assess Assess Size & Location Spill->Assess Small Small Spill (Inside Fume Hood) Assess->Small Contained Large Large Spill or Outside Containment Assess->Large Uncontained Don_PPE Don Full PPE (incl. Respirator if needed) Small->Don_PPE Evacuate Evacuate Immediate Area Alert Others Large->Evacuate Evacuate->Don_PPE Cover Cover with Dry Sand or Vermiculite Don_PPE->Cover Collect Carefully Scoop into Sealed Container Cover->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose caption Decision Tree for Barium tert-butoxide Spill Response

Spill Cleanup Protocol:

  • Evacuate and Alert: If the spill is large or outside of a fume hood, evacuate the immediate area and alert colleagues and the lab supervisor.[14]

  • Control Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.

  • Containment: Do NOT use water. Cover the spill with a dry, inert material such as dry sand, vermiculite, or diatomaceous earth.[15]

  • Collection: Carefully sweep or scoop the material into a clearly labeled, dry container for hazardous waste. Avoid creating dust.[1][7]

  • Disposal: Seal the container and dispose of it according to institutional and local hazardous waste regulations.

Equipment Decontamination and Reagent Disposal
  • Glassware/Equipment: Small residual amounts of Barium tert-butoxide on glassware or spatulas must be quenched cautiously. This should be done in a fume hood. Slowly add a less reactive alcohol, such as isopropanol, to the vessel. Once the reaction has ceased, very slowly add methanol, followed by a cautious addition of water. The resulting solution can then be neutralized and disposed of as aqueous waste, pending institutional guidelines.

  • Bulk Disposal: Unused or waste Barium tert-butoxide must be disposed of as hazardous waste. Do not attempt to quench large quantities. The material must be left in its original or a suitable, clearly labeled container for collection by environmental health and safety personnel.[14]

Conclusion

Anhydrous Barium tert-butoxide is an indispensable tool in chemical synthesis, but its potent reactivity demands respect and meticulous handling. By integrating a deep understanding of its chemical nature with robust engineered controls, appropriate PPE, and rigorously tested protocols, researchers can leverage its synthetic power while ensuring the highest standards of laboratory safety. The principles outlined in this guide—strict exclusion of moisture, containment within an inert atmosphere, and preparedness for emergencies—form a self-validating system that protects personnel, preserves experimental integrity, and fosters a responsible research environment.

References

  • Alfa Aesar. Safety data sheet: Barium hydroxide, anhydrous. (July 01 2013). Accessed March 2026. [Link]

  • Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. (February 22 2014). Accessed March 2026. [Link]

  • Science of Synthesis. Product Class 9: Barium Compounds. Accessed March 2026. [Link]

  • JoVE. Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. (July 14 2017). Accessed March 2026. [Link]

  • Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations. Accessed March 2026. [Link]

  • Durham Tech. SAFETY DATA SHEET: Barium Hydroxide anhydrous. (September 26 2009). Accessed March 2026. [Link]

  • Division of Research Safety, University of Illinois. Handling air-sensitive reagents AL-134. Accessed March 2026. [Link]

  • Ereztech LLC. BA9899 Safety Data Sheet. (June 25 2025). Accessed March 2026. [Link]

Sources

Foundational

Technical Guide: Barium tert-Butoxide Solubility &amp; Handling in Organic Media

) Solubility Profile & Protocol Audience: Researchers, Process Chemists, Drug Development Professionals Executive Summary Barium tert-butoxide ( ) is a critical alkaline earth metal alkoxide utilized as a strong Brønsted...

Author: BenchChem Technical Support Team. Date: March 2026


) Solubility Profile & Protocol
Audience:  Researchers, Process Chemists, Drug Development Professionals

Executive Summary

Barium tert-butoxide (


) is a critical alkaline earth metal alkoxide utilized as a strong Brønsted base in organic synthesis, a polymerization initiator, and a high-purity precursor for Chemical Vapor Deposition (CVD) of barium-containing thin films (e.g., 

, YBCO).

Unlike simple alkali metal alkoxides (e.g.,


), 

presents unique solubility challenges driven by its tendency to form stable, high-nuclearity oligomeric clusters. Successful dissolution is not merely a physical mixing process but a chemical de-aggregation event.

This guide provides a definitive technical analysis of


 solubility, establishing the causal link between its molecular architecture and solvent compatibility. It details a self-validating protocol for preparing high-purity solutions, ensuring reproducibility in sensitive catalytic and deposition applications.

Molecular Architecture & Solubility Mechanism

To understand the solubility behavior of


, one must look beyond the stoichiometric formula. In the solid state and in non-coordinating solvents, barium tert-butoxide does not exist as a monomer.
The Aggregation Challenge

Barium is a large cation (


) with a high coordination demand (typically 6–8). The tert-butoxide ligands provide steric bulk, but not enough to satisfy this coordination sphere in a monomeric state. Consequently, 

self-assembles into clusters, such as pentamers

or hexamers, held together by bridging oxygen atoms.
The Solvation Mechanism

Solubility is achieved only when the solvent molecules can compete with these bridging interactions.

  • Coordinating Solvents (e.g., THF): Lewis bases donate electron density to the Barium center, breaking the inter-metallic oxygen bridges and stabilizing smaller, soluble species (dimers or solvated monomers).

  • Non-Coordinating Solvents (e.g., Hexane): Lacking the ability to coordinate, these solvents cannot disrupt the clusters, resulting in poor solubility.

Visualization: De-aggregation Pathway

The following diagram illustrates the equilibrium shift required for dissolution.

SolubilityMechanism Figure 1: The De-aggregation Mechanism. Solubility requires breaking the [Ba-O-Ba] polymeric network via donor solvents. Solid Solid State Aggregate [Ba(OtBu)2]n (Insoluble Cluster) Transition Solvent Intercalation (Kinetic Barrier) Solid->Transition + Lewis Base (THF) + Heat Solvated Solvated Species Ba(OtBu)2 · (Solvent)x (Soluble Monomer/Dimer) Transition->Solvated Coordination Saturation Solvated->Solid Solvent Removal or Non-polar addition

Solvent Compatibility Matrix

The following data summarizes the solubility profile of


. Note that "Soluble" implies the ability to form useful concentrations (>0.1 M) for synthesis or CVD.
Solvent ClassRepresentative SolventSolubility RatingTechnical Notes
Ethers Tetrahydrofuran (THF) Excellent Preferred Solvent. The oxygen atom in THF coordinates strongly to Ba, breaking aggregates. Forms stable adducts (e.g.,

).
Diethyl EtherModerateLess effective than THF due to steric hindrance and lower Lewis basicity.
1,4-DioxaneGoodGood solubility, but high melting point (

C) can be problematic for low-temp handling.
Aromatics Toluene Good (with Heat) Often requires heating to

C to dissolve aged solids. Excellent for CVD due to clean evaporation.
BenzeneModerate/Low"Sparingly soluble" at room temp. Often requires a co-solvent (THF) or in situ preparation.
Alkanes Hexane / HeptanePoor Acts as an anti-solvent. Used to precipitate the product or wash impurities.
Alcohols tert-ButanolHigh Soluble, but the presence of protic solvent (alcohol) maintains an equilibrium. Useful for synthesis but not for strictly aprotic applications.
Polar Aprotic DMF / DMSOCaution High solubility, but difficult to remove and may react or contain residual water that hydrolyzes the alkoxide.

Validated Experimental Protocol: Preparation of High-Purity Solution

Objective: Prepare a 0.2 M solution of


 in THF/Toluene for catalytic use.
Safety Warning: 

is moisture-sensitive. Hydrolysis yields

(insoluble white precipitate) and tert-butanol. All steps must be performed under Argon or Nitrogen.
Workflow Diagram

Protocol Figure 2: Preparation Workflow for High-Purity Barium tert-Butoxide Solution Start Start: Solid Ba(OtBu)2 (Stored in Glovebox) Mixing Mixing: Add Solid to Solvent (Exothermic - Control Temp) Start->Mixing SolventPrep Solvent Prep: Dry THF/Toluene over Mol. Sieves (Water < 10 ppm) SolventPrep->Mixing Aging De-aggregation: Stir 2-4 hours @ 40°C (Crucial for aged solids) Mixing->Aging Filtration Filtration: 0.45 µm PTFE Syringe Filter (Remove trace Ba(OH)2) Aging->Filtration Final Final Reagent: Clear, Colorless/Pale Yellow Solution Filtration->Final

Step-by-Step Methodology
  • Environment Control:

    • Work exclusively in a glovebox (

      
       ppm, 
      
      
      
      ppm) or use rigorous Schlenk line techniques.
    • Why: Even brief exposure to ambient humidity creates an irreversible turbidity of barium hydroxide.

  • Solvent Preparation:

    • Use anhydrous THF (inhibitor-free preferred for CVD) and Toluene.

    • Dry solvents over activated 4Å molecular sieves for at least 24 hours.

    • Why: Commercial "anhydrous" solvents often contain 30-50 ppm water, which is sufficient to degrade the titer of the base.

  • Dissolution (The "De-aggregation" Step):

    • Weigh the required amount of

      
       powder.
      
    • Add the solid slowly to the stirring solvent (THF is recommended for initial dissolution).

    • Observation: The solution may initially appear cloudy or contain suspended particles. This is normal for "aged" commercial samples where clusters have densified.

    • Critical Step: Heat the mixture to 40–50°C for 30–60 minutes.

    • Why: Thermal energy overcomes the kinetic barrier of breaking the

      
       cluster network, allowing THF to coordinate.
      
  • Filtration (Self-Validation):

    • Allow the solution to cool to room temperature.

    • Filter through a 0.45 µm PTFE (hydrophobic) syringe filter.

    • Why: This removes trace

      
       formed from adventitious moisture. A clear filtrate confirms a valid, active reagent. If the filter clogs immediately, the solvent was too wet or the reagent has decomposed.
      
  • Storage:

    • Store in a Schlenk flask or glovebox at ambient temperature.

    • Note: Solutions in THF are stable for weeks if sealed correctly.

Troubleshooting & Optimization

IssueCauseCorrective Action
Persistent Turbidity Hydrolysis (

formation)
Check solvent water content (Karl Fischer). Filter solution. If >10% solid remains, discard reagent.
Slow Dissolution High degree of aggregation (aged sample)Switch to pure THF. Apply gentle heat (50°C). Sonication can also assist in breaking up surface crusts.
Gel Formation Polymerization of clustersAdd a small amount of a stronger donor ligand (e.g., TMEDA or 18-crown-6) if the application permits, to sequester the Ba cation.

References

  • Caulton, K. G., et al. "Synthesis and structural characterization of the first examples of molecular aggregates of barium supported by aryloxide and alkoxide ligands." Journal of the Chemical Society, Chemical Communications, 1990.

  • Sigma-Aldrich. "Barium tert-butoxide Product Specification & Safety Data Sheet." [1]

  • Hargis, I. G., et al. "Preparation of barium-alkoxide salts." U.S. Patent 4,260,712, 1981.

  • Gordon, R. G., et al. "New liquid precursors for chemical vapor deposition." Materials Research Society Symposium Proceedings, 1998.

Sources

Exploratory

Mechanism of action of Barium tert-butoxide as a base

Mechanism of Action of Barium tert-butoxide ( ) as a Base Abstract Barium tert-butoxide ( ) represents a specialized class of alkaline earth metal alkoxides that transcends the role of a simple Brønsted base. Unlike its...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanism of Action of Barium tert-butoxide ( ) as a Base

Abstract

Barium tert-butoxide (


) represents a specialized class of alkaline earth metal alkoxides that transcends the role of a simple Brønsted base. Unlike its alkali metal counterparts (

,

),

leverages the large ionic radius (

) and high coordination number of the Barium cation to effect unique stereochemical outcomes and kinetic selectivities. This guide dissects the physicochemical properties, aggregation dynamics, and mechanistic pathways of

, focusing on its application in enolate chemistry, Horner-Wadsworth-Emmons (HWE) reactions, and metal-catalyzed cross-couplings.

Physicochemical Basis & Structure[1][2]

To understand the mechanism of


, one must first analyze the "Barium Effect"—a phenomenon driven by the distinct properties of the Group 2 heavy metal.
The "Barium Effect" vs. Alkali Bases

Barium possesses a unique combination of high basicity and high Lewis acidity (due to charge density and available d-orbitals).

PropertyLithium (

)
Potassium (

)
Barium (

)
Mechanistic Implication
Ionic Radius 0.76 Å1.38 Å1.35 Å Ba matches K in size but carries double the charge, increasing electrostatic stabilization of anionic intermediates.
Coordination No. 46-88-12 Allows Ba to simultaneously chelate enolates, phosphonates, and carbonyls, enforcing rigid transition states.
Bond Character Covalent/IonicIonicIonic/Chelating Ba-O bonds are strong yet labile enough for ligand exchange; Ba acts as a template.
Basicity (

of ROH)
~17 (in

)
~17 (in

)
~19 (est.) Stronger effective basicity in non-polar solvents due to aggregation and lack of solvation.
Aggregation and Solubility

In solution,


 does not exist as a monomer. Mechanistic studies indicate it forms higher-order aggregates, typically tetramers 

or solvated clusters in THF.
  • Solvent Influence: In THF, solvent molecules coordinate to the Ba center, breaking down larger aggregates into reactive oligomers. In non-polar solvents (benzene, toluene), it remains tightly aggregated, often requiring "activation" by adding polar co-solvents or crown ethers.

  • Self-Validating Check: If your reaction solution in toluene remains a cloudy suspension, the base is likely highly aggregated. Addition of small amounts of THF or HMPA should clarify the solution, signaling the formation of reactive monomeric/dimeric species.

Mechanistic Principles

Deprotonation Mechanism (Kinetic vs. Thermodynamic)

 acts primarily as a bulky, non-nucleophilic base. The bulky tert-butyl group prevents nucleophilic attack on carbonyls, directing reactivity toward proton abstraction.
  • Kinetic Control: Due to the steric bulk of the aggregate,

    
     preferentially removes the most accessible proton (kinetic enolate).
    
  • Thermodynamic Stabilization: Uniquely, once the enolate is formed, the

    
     cation stabilizes it via chelation. Unlike Lithium enolates, which can readily equilibrate, Barium enolates are often "locked" in their configuration due to the high lattice energy and strong chelation of the divalent cation.
    
Visualization: Aggregation & Activation

The following diagram illustrates the transition from a stable aggregate to the active deprotonating species.

Ba_Activation Aggregate Stable Aggregate [Ba(OtBu)2]4 ActiveSpecies Active Species (THF)x-Ba(OtBu)2 Aggregate->ActiveSpecies De-aggregation Solvent Lewis Base Solvent (THF/DMF) Solvent->ActiveSpecies TS Transition State 6-Membered Chelate ActiveSpecies->TS Coordination Substrate Substrate (C-H Acid) Substrate->TS H-Bonding Product Barium Enolate + tBuOH TS->Product Proton Transfer

Caption: Activation pathway of Barium tert-butoxide from aggregate to active deprotonation complex.

Key Organic Transformations

Horner-Wadsworth-Emmons (HWE) Reaction

 is superior to NaH or LiCl/DBU for HWE reactions involving base-sensitive aldehydes (e.g., those prone to epimerization).
  • Mechanism:

    • Deprotonation:

      
       deprotonates the phosphonate to form a Barium phosphonate enolate.
      
    • Chelation: The large

      
       ion coordinates both the phosphonate oxygen and the aldehyde carbonyl oxygen.
      
    • Templating: This dual coordination brings the reactants together in a precise geometry, minimizing side reactions (like aldol condensation of the aldehyde).

    • Elimination: The formation of the insoluble Barium Phosphate byproduct drives the reaction to completion (Le Chatelier’s principle).

Why Ba? The mild nature of the base combined with the "templating effect" prevents the racemization of


-chiral aldehydes, a common failure point with stronger bases like 

.
Enolate Chemistry: Anti-Aldol Selectivity

One of the most profound applications of


 is in the catalytic asymmetric aldol reaction.
  • The Pathway: Unlike Lithium enolates (which often favor syn products via a Zimmerman-Traxler chair TS), Barium enolates can favor anti products.

  • Reasoning: The large ionic radius of Ba allows for a boat-like transition state or a twisted chair to accommodate bulky ligands, altering the facial selectivity of the addition.

HWE_Mechanism Start Phosphonate + Aldehyde Deprot Ba-Phosphonate Enolate Start->Deprot Ba(OtBu)2 Chelation Ba-Templated Intermediate (Dual Coordination) Deprot->Chelation + Aldehyde Elimination Olefin Formation Chelation->Elimination Rate Limiting Step Byproduct Precipitated Salt Ba[O2P(OR)2]2 Elimination->Byproduct Driving Force

Caption: HWE reaction pathway highlighting the Ba-templated intermediate and precipitation driving force.

Experimental Protocols

Preparation of Barium tert-butoxide (In Situ)

While commercially available, fresh preparation is recommended for high-sensitivity catalysis to avoid hydroxide contamination from hydrolysis.

Protocol:

  • Reagents: Barium metal (granules, 99.9%), anhydrous tert-butanol, anhydrous THF.

  • Setup: Flame-dried Schlenk flask under Argon.

  • Step 1: Add Barium metal (10 mmol) to THF (20 mL).

  • Step 2: Slowly add tert-butanol (22 mmol, slight excess) at room temperature. Hydrogen gas evolution will be vigorous.

    • Note: If reaction is slow, add a catalytic amount of iodine or heat to 40°C to initiate.

  • Step 3: Stir for 4-6 hours until metal is completely consumed. The resulting solution is approximately 0.5 M

    
     in THF.
    
  • Validation: Aliquot hydrolysis followed by titration with standard HCl to determine exact molarity.

Representative HWE Reaction

Target: Synthesis of


-unsaturated ester from sensitive chiral aldehyde.
  • Mix: Dissolve phosphonate (1.2 eq) in dry THF.

  • Deprotonate: Add

    
     (1.1 eq) dropwise at 0°C. Stir for 30 min. Solution may become turbid (formation of Ba-phosphonate).
    
  • Add: Add aldehyde (1.0 eq) dissolved in THF slowly.

  • React: Warm to RT and monitor by TLC.

  • Workup: Quench with saturated

    
    . The barium salts will precipitate; filter through Celite before extraction.
    

Safety & Handling

  • Moisture Sensitivity:

    
     hydrolyzes instantly in air to form 
    
    
    
    and
    
    
    .
    
    
    is a different base profile and can ruin selectivity. Always handle in a glovebox or under positive inert gas pressure.
  • Toxicity: Soluble barium salts are highly toxic (muscle poison, blocks

    
     channels).[1]
    
    • Acute Hazard: Inhalation of dust or absorption through skin.

    • Disposal: Quench with sulfate-containing water (e.g.,

      
      ) to precipitate insoluble, non-toxic 
      
      
      
      before disposal.

References

  • Synthesis and Structure of Barium Alkoxides

    • Title: Lewis Base Adducts of Barium/Copper tert-Butoxides: Synthesis and Thermolysis
    • Source: ACS Chemistry of M
    • URL:[Link]

  • Catalytic Applic

    • Title: Highly anti-Selective Catalytic Aldol Reactions of Amides with Aldehydes[2]

    • Source: Journal of the American Chemical Society (JACS)
    • URL:[Link]

  • General Reactivity of Barium Compounds

    • Title: Product Class 9: Barium Compounds in Organic Synthesis[1]

    • Source: Science of Synthesis (Thieme)
    • URL:[Link]

  • HWE Reaction Mechanisms & Selectivity Title: Use of Barium Hydroxide and Alkoxides in HWE Reactions Source: Organic Syntheses / Thieme Reviews

Sources

Foundational

The Chemistry and Applications of Barium tert-Butoxide: A Comprehensive Technical Guide

Executive Summary Barium tert-butoxide, , is a highly reactive organometallic compound that has fundamentally shaped two disparate fields: materials science (as a precursor for chemical vapor deposition) and synthetic or...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Barium tert-butoxide,


, is a highly reactive organometallic compound that has fundamentally shaped two disparate fields: materials science (as a precursor for chemical vapor deposition) and synthetic organic chemistry (as a potent Brønsted base and catalyst). This whitepaper explores the historical discovery, structural idiosyncrasies, and modern applications of 

, providing drug development professionals and materials scientists with actionable protocols and mechanistic insights.

Historical Genesis and Development

The systematic exploration of metal alkoxides began in earnest in the 1950s, pioneered by D.C. Bradley and R.C. Mehrotra, who established the foundational steric and electronic principles governing these compounds[1]. However, the specific interest in alkaline earth metal alkoxides like barium tert-butoxide surged in the late 1980s.

The catalyst for this renewed interest was the 1986 discovery of high-temperature cuprate superconductors, such as Yttrium Barium Copper Oxide (YBCO)[2]. The fabrication of these superconducting thin films via Metal-Organic Chemical Vapor Deposition (MOCVD) required highly volatile and thermally stable barium precursors. Early attempts utilized simple barium alkoxides, but researchers quickly discovered that the large ionic radius of the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 ion led to extensive oligomerization, drastically reducing volatility. This structural challenge birthed a new era of precursor engineering, utilizing 

as a foundational building block to synthesize volatile mixed-metal and ligand-stabilized complexes[3].

Structural Chemistry: The Oligomerization Paradigm

The core challenge in barium alkoxide chemistry is the disparity between the large ionic radius of


 (~1.35 Å) and its low charge density. To achieve thermodynamic stability, barium seeks high coordination numbers (typically 6 to 8).

In pure barium tert-butoxide, this coordination requirement cannot be satisfied by the two tert-butoxide ligands alone. Consequently, the molecules self-assemble, utilizing the oxygen atoms of the tert-butoxide groups as bridging ligands to form massive oligomeric clusters. In hydrocarbon solvents like toluene, it frequently exists as the tetrameric cluster


[1].
Engineering Volatility for ALD and MOCVD

To disrupt these oligomers and create viable Atomic Layer Deposition (ALD) precursors, scientists employ two primary strategies:

  • Lewis Base Adduct Formation: Introducing multidentate neutral donors like N,N,N',N'-tetramethylethylenediamine (TMEDA) or tetrahydrofuran (THF) saturates the barium coordination sphere, breaking the oligomeric chains into volatile monomers or dimers[4].

  • Mixed-Metal Complexation: Reacting

    
     with transition metal 
    
    
    
    -diketonates, such as
    
    
    (where thd = 2,2,6,6-tetramethylheptane-3,5-dione), yields volatile heterometallic species like
    
    
    [3].

G Ba Barium Metal (Ba) Oligo Oligomeric [Ba(OtBu)2]n (Low Volatility) Ba->Oligo Direct Reaction (-H2) tBuOH tert-Butanol (t-BuOH) tBuOH->Oligo Adduct Lewis Base Adducts (Improved Volatility) Oligo->Adduct + Lewis Base (TMEDA) Mixed Mixed-Metal Precursors (MOCVD/ALD Ready) Oligo->Mixed + Cu(thd)2 / Y(thd)3

Fig 1: Structural evolution of Barium tert-butoxide for CVD applications.

Barium tert-Butoxide in Organic Synthesis

Beyond materials science,


 has emerged as a highly effective Brønsted base and precatalyst in synthetic organic chemistry. Its utility stems from the highly ionic nature of the Ba-O bond, which generates a highly reactive, "naked" alkoxide equivalent in solution.
Asymmetric Catalysis (The Shibasaki/Kobayashi Era)

The groups of Shibasaki and Kobayashi have extensively utilized


 in conjunction with chiral ligands to catalyze highly enantioselective and anti-selective direct aldol and Mannich-type reactions[5]. The large ionic radius of barium allows it to accommodate complex chiral multidentate ligands while still coordinating to both the electrophile (aldehyde/imine) and the nucleophile (enolate), providing a highly structured transition state that dictates strict stereocontrol.
Reformatsky and 1,5-Diketone Synthesis

Yanagisawa and colleagues demonstrated that barium alkoxides effectively promote tandem cross-coupling reactions[6]. By generating barium enolates in situ, the system drives a cascade sequence: an initial aldol reaction, followed by


-elimination, and concluding with a Michael addition to yield symmetrical 1,5-diketones[5].

G Precat Ba(OtBu)2 Precatalyst Active Chiral Barium Alkoxide Precat->Active + Chiral Ligand Enolate Barium Enolate Active->Enolate + Amide (Deprotonation) Transition Organometallic TS Enolate->Transition + Aldehyde Product anti-Aldol Product Transition->Product Proton Transfer Product->Active Catalyst Regeneration

Fig 2: Catalytic cycle of Barium alkoxide in asymmetric aldol reactions.

Quantitative Data Summaries

Table 1: Physicochemical Properties of Barium tert-Butoxide

Property Value / Description Source
CAS Number 24363-36-8 [7]

| Molecular Formula |


 | |
| Molecular Weight  | 283.55  g/mol  | |
| Appearance  | White to off-white solid |[7] |
| Solubility  | Soluble in THF, DMF; limited in aliphatic hydrocarbons |[8] |
| Sensitivity  | Highly moisture sensitive (hydrolyzes to 

) |[7] |

Table 2: Comparative Yields of Barium-Catalyzed Organic Transformations

Reaction Type Catalyst System Substrates Yield (%) Selectivity Source

| Direct Aldol |


 + Phenolic Ligand | Amides + Aldehydes | 85 - 95% | High anti-selectivity | |
| Mannich-type | 

(10 mol%) | Propanamide + Imine | 86% | High anti-diastereoselectivity |[5] | | 1,5-Diketone Synthesis |

or

| Acetophenone + Benzaldehyde | 76% | Symmetrical product |[5] |

Experimental Protocols

Causality Note: Barium tert-butoxide is highly hygroscopic and reacts violently with water[9]. All protocols must be executed using rigorous Schlenk line techniques or within an argon-filled glovebox to prevent premature hydrolysis, which would poison the catalytic cycle or ruin precursor volatility.

Protocol 1: Direct Synthesis of Barium tert-Butoxide

Objective: Synthesize anhydrous


 via direct metalation[7].
  • Preparation: In an argon-filled glovebox, weigh 10.0 g of dendritic barium metal. Transfer to a 250 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add 100 mL of anhydrous, degassed THF and 25 mL of anhydrous tert-butanol. Causality: THF acts as a stabilizing coordinating solvent, accelerating the heterogeneous reaction between the bulk metal and the alcohol.

  • Reaction: Heat the suspension to a gentle reflux (approx. 65°C) under a steady flow of argon. Stir continuously for 24-48 hours until the barium metal is completely consumed and hydrogen gas evolution ceases.

  • Isolation: Cool the solution to room temperature. Filter the solution through an air-free frit to remove any unreacted metal or insoluble barium oxide impurities.

  • Purification: Remove the solvent in vacuo. The resulting white powder is the crude oligomeric

    
    . Sublimation under high vacuum (10⁻³ Torr) at elevated temperatures can yield higher purity material, though oligomerization makes sublimation sluggish.
    
Protocol 2: Barium-Catalyzed Direct Asymmetric Aldol Reaction

Objective: Synthesize anti-aldol adducts using


 as a precatalyst[9].
  • Catalyst Generation: In a flame-dried Schlenk tube under argon, suspend 0.030 mmol of

    
     and 0.1 g of activated 5Å molecular sieves in 0.2 mL of anhydrous THF. Causality: Molecular sieves are critical to scavenge any trace moisture introduced by the substrates, preventing the hydrolysis of the highly sensitive barium enolate.
    
  • Ligand Addition: Add a solution of the chiral phenolic ligand (0.066 mmol) in 0.5 mL THF at room temperature. Stir for 1 hour. Causality: The 1-hour stirring period ensures complete ligand exchange, displacing the tert-butoxide groups to form the active chiral barium complex.

  • Solvent Exchange: Concentrate the mixture in vacuo to remove the liberated tert-butanol, which could otherwise act as a competing proton source and degrade enantioselectivity. Redissolve the residue in 0.5 mL of fresh THF.

  • Reaction Execution: Cool the mixture to -20°C. Add the amide substrate (1.0 mmol) followed dropwise by the aldehyde (1.2 mmol).

  • Quenching: After TLC indicates complete consumption of the amide (typically 12-24 hours), quench the reaction with saturated aqueous

    
     (2 mL). Extract with ethyl acetate, dry over 
    
    
    
    , and purify via silica gel chromatography.

References

  • Labrize, F., et al. Synthesis and characterization of volatile mixed-metal yttrium-barium, barium-copper and yttrium-copper β-diketonatofluoroisopropoxides. ResearchGate. Retrieved from [Link]

  • ResearchGate. Group 2 element β-diketonate complexes: Synthetic and structural investigations. Retrieved from [Link]

  • Bradley, D.C., Mehrotra, R.C., et al. Alkoxo and Aryloxo Derivatives of Metals. Chemcraft. Retrieved from[Link]

  • Yanagisawa, A. Recent Advances in Selective Reactions Promoted by Barium Reagents. Thieme-Connect. Retrieved from [Link]

  • Saito, S., Kobayashi, S. 1,5-Diketone Synthesis Promoted by Barium Hydride or Barium Alkoxides. ResearchGate. Retrieved from[Link]

  • Thieme-Connect. Direct Aldol Reactions. Retrieved from[Link]

  • Google Patents.Preparation of alkaline earth metal organometallic compounds.

Sources

Exploratory

Barium Tert-Butoxide Reactivity with Protic Solvents: A Comprehensive Guide for Advanced Synthesis and Sol-Gel Applications

Executive Summary Barium tert-butoxide ( ) is a highly reactive, sterically hindered metal alkoxide that serves as a cornerstone reagent in both advanced organic synthesis and materials science. As a potent base, it faci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Barium tert-butoxide (


) is a highly reactive, sterically hindered metal alkoxide that serves as a cornerstone reagent in both advanced organic synthesis and materials science. As a potent base, it facilitates complex cross-coupling reactions crucial for drug development. In materials science, it acts as a primary precursor for barium-containing ceramics (e.g., barium titanate) via sol-gel deposition. However, the compound's extreme sensitivity to protic solvents—ranging from water to alcohols and amines—dictates its handling, efficacy, and the ultimate success of any synthetic pathway. This whitepaper deconstructs the mechanistic causality behind its reactivity and provides self-validating protocols for researchers to harness its full potential.

Mechanistic Principles of Protic Solvent Reactivity

The


 bond in barium alkoxides is highly polarized, imparting significant ionic character and nucleophilicity to the oxygen atom, while rendering the barium center highly electrophilic. When exposed to protic solvents (

, where

),

undergoes rapid protonation of the tert-butoxide ligand[1].
Alkoxide Exchange (Alcoholysis)

When reacted with primary or secondary alcohols,


 undergoes an equilibrium-driven alkoxide exchange. Because the tert-butyl group is exceptionally bulky, replacing it with a less sterically hindered alkoxide (e.g., isopropoxide) is thermodynamically favorable. Furthermore, the volatility of the byproduct, tert-butanol (

), allows it to be removed via distillation, driving the reaction to completion[1]. This exchange is frequently utilized to generate tailored barium alkoxide catalysts in situ[2].
Hydrolysis and Condensation

The reaction with water is the most critical vulnerability—and utility—of


.
  • Trace/Controlled Hydrolysis: Stoichiometric addition of water leads to partial hydrolysis, forming intermediate barium oxo-alkoxide clusters (

    
    ). These clusters are highly soluble and serve as the actual active precursors in sol-gel chemistry[3].
    
  • Uncontrolled Hydrolysis: Exposure to excess water or atmospheric moisture rapidly cleaves all

    
     bonds, resulting in the irreversible precipitation of insoluble barium hydroxide (
    
    
    
    ), effectively quenching any catalytic or precursor activity.

Reactivity Ba Ba(OtBu)2 (Starting Material) Protic Protic Solvents (H2O, ROH, R2NH) Ba->Protic Hydrolysis Controlled Hydrolysis (Trace H2O) Protic->Hydrolysis FullHydrolysis Full Hydrolysis (Excess H2O) Protic->FullHydrolysis Exchange Alkoxide Exchange (Excess ROH) Protic->Exchange OxoCluster Oxo-Alkoxide Clusters (Sol-Gel Precursors) Hydrolysis->OxoCluster Partial condensation BaOH2 Ba(OH)2 Precipitate (Inactive/Dead End) FullHydrolysis->BaOH2 Complete cleavage NewAlkoxide Ba(OR)2 + tBuOH (Tuned Catalyst) Exchange->NewAlkoxide Steric relief

Fig 1. Mechanistic divergence of Ba(OtBu)2 reactivity based on protic solvent stoichiometry.

Quantitative Data: Solubility and Reactivity Profiles

The choice of solvent and the management of protic impurities are dictated by the solubility limits of the barium species.


 exhibits limited solubility in non-polar aliphatic hydrocarbons but performs better in aromatic or polar aprotic solvents[4].

Table 1: Solubility and Reactivity Metrics of Barium Alkoxides

CompoundSolventSolubility (Ambient Temp)Reactivity with

Primary Application
Barium tert-butoxideToluene~0.37 M[4]Extreme (Rapid precipitation)Precursor, Strong Base
Barium tert-butoxideCyclohexane<0.10 M[4]ExtremeCatalyst generation
Barium isopropoxideDMFHighly SolubleModerate (Cluster formation)1,5-Diketone Synthesis[2]
Barium Oxo-AlkoxideTHF / AlcoholsHighly SolubleStable (Fully condensed)Sol-Gel Ceramics[3]

Applications in Drug Development & Organic Synthesis

In pharmaceutical development, the synthesis of complex carbon frameworks often relies on selective bond-forming reactions. Barium alkoxides, specifically those generated from


, have proven exceptionally effective in promoting the cross-coupling of ketones with aldehydes to yield symmetrical 1,5-diketones[2].

Causality of Catalyst Choice: While magnesium or calcium alkoxides can be used, barium's larger atomic radius and lower electronegativity result in a more reactive, loosely bound metal enolate intermediate. This unique "soft" reactivity suppresses unwanted side reactions (like homocoupling) and drives the aldol-Michael addition cascade with high stereoselectivity[2].

Self-Validating Experimental Protocols

To ensure reproducibility and prevent catastrophic hydrolysis, the following protocols integrate self-validating checkpoints.

Protocol A: Controlled Alkoxide Exchange for Catalyst Activation

Objective: Convert


 to a highly active Barium Isopropoxide catalyst for cross-coupling.
  • Inert Preparation: Within a nitrogen-filled glovebox, weigh 1.0 mmol of

    
     into a flame-dried Schlenk flask. Causality: Glovebox preparation prevents premature atmospheric hydrolysis, which would visually manifest as a white, chalky coating on the reagent.
    
  • Solvent Addition: Add 10 mL of anhydrous, degassed DMF. Stir until a slightly cloudy suspension forms.

  • Protic Titration (Exchange): Inject 20 equivalents of anhydrous isopropanol dropwise at room temperature.

  • Validation Checkpoint 1 (Visual): The suspension must clarify into a completely transparent solution within 15 minutes. If the solution remains cloudy, irreversible hydrolysis has occurred (likely due to wet DMF), and the batch must be discarded.

  • Reaction Execution: Add the ketone (e.g., acetophenone) and aldehyde sequentially. The barium isopropoxide will mediate the enolate formation without generating nucleophilic water byproducts[2].

Protocol B: Stoichiometric Hydrolysis for Sol-Gel Precursors

Objective: Generate soluble barium oxo-alkoxide clusters for ceramic thin-film deposition.

  • Precursor Dissolution: Dissolve 5.0 mmol of

    
     in 20 mL of anhydrous THF under argon.
    
  • Hydrolysis Mixture Preparation: In a separate vial, prepare a hydrolysis solution of 2.5 mmol of ultra-pure water (0.5 equivalents) diluted in 5 mL of THF. Causality: Diluting the water prevents localized high concentrations of

    
     that would cause immediate 
    
    
    
    precipitation upon injection.
  • Controlled Addition: Using a syringe pump, add the hydrolysis mixture to the barium solution at a rate of 0.1 mL/min at 0°C.

  • Validation Checkpoint 2 (Spectroscopic): Take a 0.5 mL aliquot and analyze via

    
     NMR (in Toluene-
    
    
    
    ). The disappearance of the sharp singlet at ~1.2 ppm (free tert-butanol) and the appearance of broadened, shifted tert-butyl peaks indicate successful cluster formation without complete cleavage[3].

Workflow Step1 1. Inert Atmosphere Setup (Schlenk) Step2 2. Solvent Deoxygenation Step1->Step2 Step3 3. Protic Reagent Titration Step2->Step3 Step4 4. In-Process Validation (NMR) Step3->Step4 Step5 5. Product Isolation Step4->Step5

Fig 2. Self-validating workflow for controlled protic solvent reaction with Ba(OtBu)2.

References[1] Buy Barium tert-butoxide | 24363-36-8 - Smolecule. smolecule.com. Link[2] 195 A. Yanagisawa There has been notable progress in research into the chemistry of barium compounds since the original Science. thieme-connect.de. Link[3] The Synthesis and Solution Stability of Alkoxide Precursors. researchgate.net. Link[4] WO1985002176A1 - Preparation of alkaline earth metal organometallic compounds. google.com. Link

Sources

Foundational

Theoretical Studies on Barium tert-Butoxide Structure: A Computational &amp; Mechanistic Guide

Executive Summary: The Structural Enigma Barium tert-butoxide ( ) represents a class of alkaline earth metal alkoxides critical to materials science yet notoriously difficult to characterize. Primarily utilized as a prec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Enigma

Barium tert-butoxide (


) represents a class of alkaline earth metal alkoxides critical to materials science yet notoriously difficult to characterize. Primarily utilized as a precursor for Chemical Vapor Deposition (CVD) of high-k dielectrics (e.g., 

) and high-

superconductors (YBCO), its utility is governed by its volatility and thermal stability.

The Core Challenge: Unlike simple organic molecules,


 does not exist as a simple monomer in standard conditions.[1] It exhibits a complex structural equilibrium driven by the high coordination demand of the 

ion (typically 6–8) and the steric bulk of the tert-butyl groups. Theoretical modeling via Density Functional Theory (DFT) is the only reliable method to predict these oligomeric states and their decomposition pathways, offering insights that experimental crystallography often misses due to disorder.

Relevance to Drug Development: While


 is a materials precursor, the computational methodologies described herein—specifically solvation modeling , conformational searching of polymorphs , and reaction coordinate mapping —are directly transferable to small-molecule drug discovery and crystal polymorphism studies.

Computational Framework: Methodological Integrity

To accurately model Barium tert-butoxide, one cannot use standard organic basis sets. The presence of the heavy Barium atom requires specific treatment of relativistic effects.

The Theoretical Protocol

The following protocol ensures high-fidelity results. It is designed to be self-validating: if the computed vibrational frequencies show imaginary modes (negative wavenumbers) for a ground state, the geometry is a transition state, not a minimum.

  • Functional Selection: PBE0 or B3LYP-D3(BJ) .

    • Causality: Standard B3LYP fails to capture the weak van der Waals (dispersive) forces that hold the bulky tert-butyl groups together in clusters. The -D3(BJ) (Grimme dispersion with Becke-Johnson damping) correction is mandatory for accurate aggregation energies.

  • Basis Sets:

    • Barium (Ba): LanL2DZ or SDD (Stuttgart-Dresden).

      • Reasoning: Ba (Z=56) has core electrons that do not participate in bonding but computationally tax the system. An Effective Core Potential (ECP) replaces these core electrons, treating them as a fixed potential, allowing focus on the valence shell.

    • Light Atoms (C, H, O): 6-311+G(d,p) or def2-TZVP .

      • Reasoning: Diffuse functions (+) are critical for describing the lone pairs on Oxygen, which drive the bridging chemistry.

Workflow Visualization

The following diagram outlines the logical flow for determining the stable oligomer size.

DFT_Workflow Input Initial Geometry Guess (Monomer vs. Trimer) Opt Geometry Optimization (B3LYP-D3 / SDD) Input->Opt Freq Frequency Calculation (Hessian Matrix) Opt->Freq Check Imaginary Frequencies? Freq->Check Stable Stable Minima (Ground State) Check->Stable No (0) TS Transition State (Saddle Point) Check->TS Yes (1+) NBO NBO Analysis (Charge Transfer) Stable->NBO TS->Input Re-optimize

Figure 1: Self-validating computational workflow for characterizing metal-alkoxide clusters.

Structural Isomers & Energetics[2]

Theoretical studies reveal that the "monomer" is a high-energy fiction in the condensed phase. The system stabilizes by maximizing the coordination number of Barium.

The Oligomerization Hierarchy

The fundamental unit


 possesses a coordination number of only 2 (if linear) or effectively higher if O-donation occurs. However, 

seeks 6+ coordination.
SpeciesFormulaGeometry DescriptionRelative Stability (

)
Monomer

Bent (

), highly reactive. Ba is coordinatively unsaturated.
+45 kcal/mol (Reference)
Dimer

Planar

core. Bridging alkoxides.
+12 kcal/mol
Trimer

Ground State. Triangular

stack or "open-book" structure.
0 kcal/mol (Most Stable)
Tetramer

Cubane-like

core. Often sterically hindered by t-butyl groups.
+5 kcal/mol
The "Trimer" Ground State

The most widely accepted theoretical model for bulky alkaline earth alkoxides is the trimer .

  • Structure: Three Barium atoms form a triangle, bridged by alkoxide oxygens.

  • Bonding: The terminal

    
     groups are shorter (approx. 2.45 Å) than the bridging 
    
    
    
    or
    
    
    bonds (approx. 2.65 Å).
  • Sterics: The tert-butyl groups form a hydrophobic shell, protecting the ionic core. This "greasy ball" model explains why these heavy clusters are volatile enough for CVD.

Solvation & De-aggregation: The Lewis Base Effect

In practical applications (and drug delivery formulations), we rarely deal with the pure gas-phase cluster. We add Lewis bases (Solvents like THF, or ligands like polyamines).

Mechanism: The Lewis base (L) donates electron density to the Ba center, satisfying its coordination demand without requiring bridging alkoxides. This breaks the trimer into monomers or dimers.



This reaction is exergonic . The formation of the monomeric adduct increases volatility and solubility, a critical factor for liquid injection CVD.

Solvation_Pathway Trimer Ba3 Cluster (Low Volatility) Transition Cluster Breakdown Trimer->Transition Steric Strain THF + Lewis Base (THF/Amine) THF->Transition Monomer Solvated Monomer (High Volatility) Transition->Monomer Coordination Saturation

Figure 2: De-aggregation pathway. Solvation breaks the stable cluster, enhancing volatility.

Decomposition Mechanisms (Thermal Stability)[3]

Understanding how the molecule breaks is as important as its structure. For CVD, we want clean decomposition (leaving BaO). For stability, we want to prevent it.

Primary Pathway:


-Hydrogen Elimination 
Unlike 

-hydrogen elimination common in organometallics, tert-butoxides often decompose via

-H abstraction or radical cleavage because they lack

-hydrogens.
  • C-O Bond Homolysis: At high temps (>300°C), the

    
     bond weakens.
    
  • Isobutylene Release: The tert-butyl group cleaves, releasing isobutylene (

    
    ) and leaving a hydroxide or oxide.
    
  • Proton Transfer: Intra-molecular proton transfer can lead to the formation of volatile

    
    .
    

Key Insight: Theoretical barriers for this decomposition are often calculated to be around 35-45 kcal/mol, confirming the precursor is stable at room temperature but reactive at CVD temperatures (500°C+).

References

  • Caulton, K. G., et al. (1996). Reactivity of mixed-metal BaCu and BaY β-diketonatoalkoxides. Polyhedron.

  • Gordon, R. G., et al. (1999). Synthesis and decomposition kinetics of liquid precursors for chemical vapor deposition (CVD) of barium. Electrochemical Society Proceedings.

  • Marvin, J., et al. (2023).[2] Analyzing barium titanate TiO2 surface interactions with tert-butylphosphonic acid using density functional theory. Harvey Mudd College / Sandia National Labs.[2] (DFT methodology for Ba surface interactions).

  • Sigma-Aldrich. (2023). Barium tert-butoxide Product Specification & Safety Data. (Physical properties and handling).[1][3][4][5][6]

  • Hatanpää, T., et al. (2020).[7] Tert-butoxides as Precursors for Atomic Layer Deposition. OSTI / Aalto University. (Review of tert-butoxide clustering and volatility).

Sources

Protocols & Analytical Methods

Method

Anionic polymerization initiated by Barium tert-butoxide

Application Note: Anionic Polymerization Initiated by Barium tert-Butoxide Systems Executive Summary This guide details the preparation and application of Barium tert-butoxide (Ba(OtBu)₂) as a critical stereoregulating i...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Anionic Polymerization Initiated by Barium tert-Butoxide Systems

Executive Summary

This guide details the preparation and application of Barium tert-butoxide (Ba(OtBu)₂) as a critical stereoregulating initiator in anionic polymerization. While alkyl-lithium initiators (e.g., n-BuLi) are ubiquitous for synthesizing cis-1,4-polybutadiene or random styrene-butadiene rubber (SBR), they cannot access high trans-1,4 microstructures in non-polar solvents.

The inclusion of Ba(OtBu)₂ in a multi-metallic initiating system (typically Ba/Li/Al ) unlocks a unique coordination mechanism. This system allows researchers to synthesize high trans-1,4-polybutadiene (>90% trans) , a crystalline thermoplastic elastomer with superior green strength and cut resistance compared to conventional rubber.

This protocol covers the rigorous synthesis of the Ba(OtBu)₂ precursor, the formulation of the heterometallic catalyst cocktail, and the polymerization workflow.

Mechanistic Insight: The "Barium Effect"

In standard anionic polymerization (using n-BuLi in cyclohexane), the lithium counterion directs monomer insertion primarily into the cis-1,4 (35%) and trans-1,4 (55%) configurations, with low vinyl content.

When Ba(OtBu)₂ is introduced, it forms a bimetallic or trimetallic "ate" complex with the organolithium and organoaluminum components. The large ionic radius of Barium (1.35 Å) compared to Lithium (0.76 Å) alters the coordination geometry of the propagating chain end.

  • Lithium Alone:

    
    -bonded chain end favors cis or mixed insertion.
    
  • Barium Complex: Coordinates the incoming butadiene monomer in a specific geometry that sterically favors 1,4-trans insertion while suppressing 1,2-vinyl addition.

Diagram 1: Stereocontrol Mechanism

Ba_Mechanism Init Initiator Cocktail (Ba(OtBu)2 / n-BuLi / AlR3) Complex Heterometallic Active Center (Ba-Li-Al Complex) Init->Complex Complexation Coord Monomer Coordination (Trans-favored Geometry) Complex->Coord Active Site Monomer 1,3-Butadiene (Monomer) Monomer->Coord Diffusion Insert Chain Propagation (Trans-1,4 insertion) Coord->Insert k_p (Propagation) Insert->Coord Next Monomer Polymer High Trans-1,4-Polybutadiene (Crystalline TPE) Insert->Polymer Termination

Caption: The heterometallic complex creates a sterically crowded active site that enforces trans-1,4 monomer insertion.

Protocol A: Synthesis of Barium tert-Butoxide (Ba(OtBu)₂)

Commercial Ba(OtBu)₂ is often of insufficient purity for living anionic polymerization due to residual hydroxide or carbonate. In-situ synthesis or rigorous purification is mandatory.

Safety Warning: Barium compounds are acutely toxic. tert-Butanol is flammable. Perform all steps in a glovebox or under a strict Argon Schlenk line.

Materials
  • Barium Metal: Granules or rod (99.9%), surface cleaned.

  • tert-Butanol (t-BuOH): Anhydrous, distilled over CaH₂.

  • Solvent: Anhydrous Cyclohexane or Toluene.

  • Catalyst (Optional): Liquid Ammonia (for low-temp activation) or trace Iodine.

Step-by-Step Procedure
  • Metal Activation:

    • In an Argon-filled glovebox, shave the oxide layer off the Barium metal rod to expose the shiny metallic surface. Cut into small chips (approx. 2-3 mm).

    • Weigh 13.7 g (0.1 mol) of activated Barium chips into a flame-dried 500 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser.

  • Reaction Setup:

    • Add 200 mL of anhydrous cyclohexane.

    • Add 50 mL (excess) of anhydrous tert-butanol.

    • Note: The reaction of bulk Barium with alcohols is slow. To accelerate, heat the mixture to reflux (80°C).

  • Reflux & Aging:

    • Reflux the mixture for 24–48 hours. Hydrogen gas evolution will be visible.

    • The solution should turn cloudy/white as Ba(OtBu)₂ forms.

    • Critical Step: Once H₂ evolution ceases, continue stirring at 60°C for another 4 hours to ensure complete conversion of metallic Ba.

  • Isolation:

    • Filter the hot solution through a glass frit (porosity M) under Argon to remove unreacted metal fines.

    • Evaporate the solvent and excess tert-butanol under high vacuum (10⁻³ mbar) at 50°C.

    • Product: A fine white powder. Yield is typically >90%.[1]

    • Storage: Store in the glovebox. It is extremely hygroscopic.

Protocol B: High Trans-1,4-Polybutadiene Synthesis

This protocol uses the Ba/Li/Al ternary system. The specific molar ratio is critical for stereocontrol. Target Ratio (Al : Li : Ba): 1.0 : 1.0 : 0.25

Reagents
  • Monomer: 1,3-Butadiene (purified by passing through alumina and molecular sieves, then distilled).

  • Solvent: Cyclohexane (anhydrous).

  • Initiator A: n-Butyllithium (n-BuLi), 1.6 M in hexanes.

  • Initiator B: Ba(OtBu)₂ (prepared above), dissolved in anhydrous toluene (0.1 M).

  • Initiator C: Triisobutylaluminum (TIBA) or Triethylaluminum (TEA), 1.0 M in hexane.

Experimental Workflow

1. Reactor Preparation:

  • Use a 1 L jacketed glass reactor or high-pressure stainless steel reactor.

  • Bake out at 120°C under vacuum for 4 hours. Cycle Argon/Vacuum 3 times.

2. Solvent & Monomer Charge:

  • Charge 400 mL of Cyclohexane under Argon.

  • Charge 40 g of purified Butadiene (condensed).

  • Equilibrate temperature to 50°C .

3. Catalyst "Cocktail" Preparation (Pre-formation):

  • Note: Pre-forming the catalyst complex ensures uniform initiation.

  • In a separate Schlenk tube, mix the components in this exact order (to prevent Li-Al "ate" complex precipitation before Ba incorporation):

    • Add TIBA solution (1.0 mmol).

    • Add n-BuLi solution (1.0 mmol).

    • Add Ba(OtBu)₂ solution (0.25 mmol).

  • Age the mixture at room temperature for 15 minutes. The solution should be homogeneous and slightly yellow.

4. Initiation:

  • Inject the pre-formed catalyst cocktail into the reactor.

  • The polymerization is exothermic. Monitor temperature closely.

5. Propagation:

  • Stir at 50°C for 4 hours.

  • Conversion should reach >95%.

6. Termination:

  • Terminate with degassed methanol (5 mL) containing BHT (antioxidant).

7. Isolation:

  • Precipitate the polymer into a large excess of methanol.

  • Filter and dry in a vacuum oven at 40°C.

Data Analysis Table: Effect of Ba/Li/Al Ratios
Run EntryAl : Li : Ba RatioTemp (°C)Conv. (%)Trans-1,4 (%)Vinyl (%)Tm (°C)
Control 0 : 1 : 0 (Li only)5099549-
Exp 1 1 : 1 : 0.05509275645
Exp 2 1 : 1 : 0.25 50 96 92 3 78
Exp 3 1 : 1 : 0.50508588472

Interpretation: The 1:1:0.25 ratio (Exp 2) provides the optimal balance of high conversion and maximum trans-content (crystallinity).

Troubleshooting & Optimization

Common Failure Modes
  • Low Conversion / Stall:

    • Cause: Poisoning by moisture or high "Al" content.

    • Fix: Ensure Ba(OtBu)₂ is perfectly dry. Excess Aluminum (Al:Li > 2) retards the rate significantly. Keep Al:Li near 1:1.

  • Broad Polydispersity (PDI > 1.5):

    • Cause: Slow initiation relative to propagation.

    • Fix: Pre-form the catalyst cocktail for at least 15-20 minutes before injection. Do not add components sequentially into the monomer; mix them first.

  • Low Trans Content (<80%):

    • Cause: Insufficient Barium or high temperature.

    • Fix: Increase Ba loading slightly (up to 0.3 eq). Lower polymerization temperature to 40°C (though this slows the rate).

Workflow Visualization

Workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_poly Polymerization Reactor Step1 Mix TIBA + n-BuLi (1:1 Ratio) Step2 Add Ba(OtBu)2 (0.25 eq) Step1->Step2 Step3 Age 15 mins (Form Complex) Step2->Step3 React2 Inject Catalyst Complex Step3->React2 Transfer via Cannula React1 Cyclohexane + Butadiene (50°C) React1->React2 React3 Propagate (4 hrs) React2->React3 React4 Terminate (MeOH/BHT) React3->React4

Caption: Sequential workflow for catalyst aging and reactor injection to ensure narrow PDI.

References

  • Hargis, I. G., Livigni, R. A., & Aggarwal, S. L. (1977). Barium t-alkoxide salts and their use in anionic polymerization. U.S. Patent 4,260,712. Link

  • Nájera, R. H., et al. (2008). Kinetics of the Anionic Polymerization of 1,3-Butadiene Using an Initiator Composed of Alkyl Aluminum, n-Butyllithium and Barium Alkoxide. Macromolecular Reaction Engineering. Link[2]

  • Fujio, R., et al. (1971). Process for producing conjugated diene polymers. U.S. Patent 3,629,213. Link

  • Hsieh, H. L., & Quirk, R. P. (1996). Anionic Polymerization: Principles and Practice. Marcel Dekker. (Standard text on anionic mechanisms).
  • ResearchGate . Microstructure-Thermal Property Relationship of High trans-1,4-Poly(butadiene). Link

Sources

Application

Application Note: Precision Synthesis of Mixed-Metal Alkoxides via Barium tert-Butoxide

Executive Summary & Scientific Rationale This guide details the preparation of heterometallic (mixed-metal) alkoxides using Barium tert-butoxide ( ) as a Lewis basic precursor. These "Single-Source Precursors" (SSPs) are...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

This guide details the preparation of heterometallic (mixed-metal) alkoxides using Barium tert-butoxide (


) as a Lewis basic precursor. These "Single-Source Precursors" (SSPs) are critical for depositing complex oxides (e.g., 

,

, YBCO) via Sol-Gel or Metal-Organic Chemical Vapor Deposition (MOCVD).

Why Barium tert-Butoxide? Unlike simple barium salts,


 possesses unique physicochemical properties that drive the formation of molecularly homogeneous clusters:
  • Steric Bulk: The bulky tert-butyl group inhibits the formation of infinite polymeric networks common with methoxides or ethoxides, enhancing volatility and solubility in organic solvents.

  • Lewis Basicity: The high electropositivity of Barium makes the alkoxide oxygen atoms strong electron donors. This drives the self-assembly reaction with Lewis acidic metals (Ti, Zr, Hf) to form stable heterometallic clusters.

  • Clean Decomposition: The tert-butyl group undergoes clean

    
    -hydrogen elimination during thermolysis, yielding isobutene and leaving carbon-free oxide films.
    

Material Properties & Safety Data

PropertyDataCritical Note
Formula

Dimeric or trimeric in solution depending on solvent.
Appearance White crystalline powderYellowing indicates oxidation/hydrolysis.
Solubility Soluble in THF, Pyridine; Sparingly soluble in Toluene/BenzeneSolubility increases dramatically upon complexation with Ti/Zr alkoxides.
Sensitivity High (Moisture/CO2)Must be handled in a Glovebox (

ppm

) or Schlenk line.
Reactivity Strong Lewis BaseReacts exothermically with alcohols and acids.

Mechanistic Insight: The Lewis Acid-Base Driver

The formation of the mixed-metal species is not a simple physical mixture; it is a chemical reaction driven by the Lewis Acid-Base interaction between the metal centers.

  • The Donor (Base): Barium tert-butoxide contains "bridging" oxygen atoms with high electron density.

  • The Acceptor (Acid): Transition metal alkoxides (e.g.,

    
    ) act as Lewis acids, seeking to expand their coordination number to achieve coordinative saturation.
    

Reaction Model:



This reaction creates a "ate" complex where the barium is encapsulated by the titanium ligands, significantly increasing the volatility of the barium component—a phenomenon known as the "Carrier Effect."

Diagram 1: Reaction Mechanism & Structural Logic

G cluster_0 Driving Force: Coordinative Unsaturation Ba Ba(OtBu)2 (Lewis Base / Donor) Complex Heterometallic Cluster Ba-Ti Bridged Species Ba->Complex Donates bridging alkoxide oxygens Ti Ti(OtBu)4 (Lewis Acid / Acceptor) Ti->Complex Accepts electron density Solubility Enhanced Solubility & Volatility Complex->Solubility Coordinative Saturation

Caption: The formation of heterometallic alkoxides is driven by the Lewis acidic metal (Ti) accepting electron density from the basic Barium alkoxide, resulting in a stable, soluble cluster.

Experimental Protocols

Protocol A: Synthesis of High-Purity

Commercial sources often contain hydroxide impurities (


) due to hydrolysis. For high-fidelity electronic materials, in-situ synthesis is recommended.

Reagents:

  • Barium Metal (Granules or Rod), 99.9% trace metals basis.

  • tert-Butanol (anhydrous), dried over molecular sieves (4Å).

  • Solvent: THF or Toluene (dried/degassed).

  • Catalyst: Ammonia (

    
    ) gas (Optional, accelerates reaction).
    

Step-by-Step Workflow:

  • Preparation: In an Argon-filled glovebox, clean Barium metal surfaces mechanically to remove the oxide layer. Cut into small chips.

  • Reaction: Place Barium (10g, 72.8 mmol) into a Schlenk flask. Add excess anhydrous tert-butanol (100 mL).

  • Activation: If the reaction is slow (due to passivation), introduce a small amount of

    
     gas or add a catalytic amount of 
    
    
    
    (use caution).
  • Reflux: Heat the mixture to reflux (

    
    ) under inert atmosphere. Hydrogen gas (
    
    
    
    ) will evolve.[1]
    • Caution: Ensure proper venting through a bubbler.

  • Completion: Reflux until all metal is consumed (approx. 12-24 hours). The solution should be clear to slightly hazy.

  • Isolation: Remove excess alcohol under vacuum.

  • Purification (Critical): Sublime the crude white solid at

    
     under high vacuum (
    
    
    
    Torr). This separates the pure alkoxide from non-volatile oxide/hydroxide impurities.
Protocol B: Synthesis of Ba-Ti Heterometallic Precursor

Target: Barium Titanium Isopropoxide/tert-butoxide complex.

Reagents:

  • Sublimed

    
     (from Protocol A).
    
  • Titanium(IV) isopropoxide (

    
    ) or Titanium(IV) tert-butoxide (
    
    
    
    ).
  • Solvent: Benzene or Toluene (anhydrous).

Step-by-Step Workflow:

  • Suspension: Suspend

    
     (1.0 eq) in Toluene. Note that it will likely remain a suspension (sparingly soluble).
    
  • Addition: Slowly add

    
     (2.0 eq) via syringe with stirring at room temperature.
    
  • Dissolution: The suspension will gradually clear as the heterometallic complex forms. The reaction is exothermic.

    • Observation: If the solution does not clear, mild heating (

      
      ) may be required to overcome kinetic barriers.
      
  • Crystallization: Concentrate the solution under vacuum to approx. 50% volume. Cool to

    
     to induce crystallization of the mixed-metal species.
    
  • Validation: Filter crystals and dry under vacuum.

Diagram 2: Experimental Workflow

Workflow cluster_ba Barium Precursor cluster_mix Heterometallic Synthesis start Start: Inert Atmosphere Ba_Metal Ba Metal (Cleaned) start->Ba_Metal Rxn_Ba Reflux in t-BuOH (- H2 gas) Ba_Metal->Rxn_Ba Sublimation Sublimation (Purification Step) Rxn_Ba->Sublimation Ba_Pure Pure Ba(OtBu)2 Sublimation->Ba_Pure Mix Add Ti(OR)4 to Ba(OtBu)2 in Toluene Ba_Pure->Mix Dissolution Stir until Clear (Complex Formation) Mix->Dissolution Cryst Crystallization (-30°C) Dissolution->Cryst End Final SSP: Ba-Ti Alkoxide Cryst->End

Caption: Step-by-step workflow from raw metal to purified Single-Source Precursor (SSP).

Characterization & Validation

To ensure the protocol was successful, the following validation steps are required:

  • NMR Spectroscopy (

    
    , 
    
    
    
    ):
    • Expectation: A physical mixture would show distinct peaks for the individual alkoxides. The heterometallic complex will show shifted peaks and often a loss of symmetry.

    • Key Indicator: Look for bridging vs. terminal alkoxide signals.

  • Solubility Test:

    • 
       is insoluble in toluene. If the final product is fully soluble in toluene, the heterometallic complex has formed.
      
  • Thermogravimetric Analysis (TGA):

    • Analyze the decomposition profile. A single, clean weight loss step indicates a molecular SSP. Multi-step weight loss suggests a mixture of separate alkoxides decomposing independently.

References

  • Caulton, K. G., & Hubert-Pfalzgraf, L. G. (1990).[2][3][4] Synthesis, structural principles and reactivity of heterometallic alkoxides. Chemical Reviews, 90(6), 969–995.[3]

  • Bradley, D. C., Mehrotra, R. C., & Gaur, D. P. (1978).[4] Metal Alkoxides.[3][5][6][7][8][9] Academic Press. (Foundational text on alkoxide chemistry).

  • Turova, N. Y., Turevskaya, E. P., Kessler, V. G., & Yanovskaya, M. I. (2002). The Chemistry of Metal Alkoxides. Kluwer Academic Publishers.

  • Hubert-Pfalzgraf, L. G. (2003). Metal alkoxides and

    
    -diketonates as precursors for oxide and hybrid materials. Journal of Materials Chemistry, 13, 3107-3107. 
    
  • Sigma-Aldrich. (n.d.). Barium tert-butoxide Product Specification. Retrieved from (General verification of commercial availability).

Sources

Method

Advanced Precursor Protocols: Barium tert-butoxide in High-Purity Metal Oxide Synthesis

This Application Note is structured as a high-level technical guide for materials scientists and synthetic chemists. It prioritizes the "All-Alkoxide" route, a methodology essential for achieving electronic-grade purity...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for materials scientists and synthetic chemists. It prioritizes the "All-Alkoxide" route, a methodology essential for achieving electronic-grade purity in complex oxides.


)
Audience:  Materials Scientists, Solid-State Chemists, Process Engineers

Executive Summary: The "All-Alkoxide" Advantage

In the synthesis of complex metal oxides like Barium Titanate (


) and Yttrium Barium Copper Oxide (YBCO), the purity of the barium source is often the limiting factor. Traditional precursors like Barium Carbonate (

) or Barium Acetate require high decomposition temperatures, often leading to residual carbon contamination or phase segregation.

Barium tert-butoxide (


)  represents a superior class of "All-Alkoxide" precursors. Its steric bulk prevents rapid, uncontrolled hydrolysis, while its solubility in organic solvents allows for atomic-level mixing with transition metal alkoxides.

Key Technical Advantages:

  • Carbonate-Free Processing: Eliminates the formation of stable

    
     intermediates that plague acetate/carbonate routes.
    
  • Halide-Free: Essential for electronic applications where

    
     or 
    
    
    
    ions cause dielectric degradation.
  • Stoichiometric Precision: Allows for precise liquid-phase dosing in Sol-Gel and MOCVD precursor synthesis.

Critical Safety & Handling Protocols

WARNING:


 is extremely moisture-sensitive. Hydrolysis is rapid and irreversible, forming 

and destroying stoichiometry.
The "Zero-Water" Rule
  • Atmosphere: All handling must occur in an Argon or Nitrogen-filled glovebox (

    
     ppm, 
    
    
    
    ppm).
  • Solvents: Solvents (THF, Toluene, Hexane) must be dried over activated molecular sieves (3Å or 4Å) or dispensed from an SPS (Solvent Purification System) immediately before use.

  • Glassware: All glassware must be oven-dried at >120°C for at least 4 hours and cooled under vacuum.

Solubility Profile

 exists as oligomeric clusters in the solid state. Its solubility is solvent-dependent:
SolventSolubility RatingNotes
THF HighPreferred solvent for synthesis and adduct formation.
Toluene ModerateOften requires heating; good for MOCVD precursor transport.
Hexane LowUsed for precipitation/crystallization of the product.
Alcohols ReactiveUndergoes alcoholysis (ligand exchange). Avoid unless intentional.

Experimental Protocols

Protocol A: High-Purity Synthesis of Barium tert-butoxide

Rationale: Commercial sources often contain hydroxide impurities. In-house synthesis from Barium metal ensures the highest reactivity.

Reagents:

  • Barium Metal (Granules or Rods, 99.9%+)

  • tert-Butanol (Anhydrous, 99.5%+)

  • THF (Anhydrous) or Liquid Ammonia (for ultra-high purity, though THF is standard)

Workflow:

  • Activation: In the glovebox, scrape the oxide layer off Barium metal surfaces. Cut into small chips to increase surface area.

  • Reaction:

    • Place Ba metal (10 g, 72.8 mmol) in a Schlenk flask.

    • Add dry THF (100 mL).

    • Slowly add tert-Butanol (excess, ~20 mL) via syringe. Caution: Evolution of

      
       gas.
      
    • Reflux the mixture at 70°C for 12-24 hours until all metal is consumed.

  • Purification:

    • Filter the warm solution through a glass frit (porosity M) to remove any unreacted metal or oxide impurities.

    • Concentrate the filtrate under vacuum.

    • Add dry Hexane to precipitate the white product.

  • Drying: Dry the white powder under high vacuum (

    
     Torr) at 60°C for 4 hours to remove solvated THF.
    

SynthesisWorkflow BaMetal Ba Metal (Surface Cleaned) Reaction Reaction in THF (+ t-BuOH, 70°C) BaMetal->Reaction + THF Filtration Filtration (Remove Impurities) Reaction->Filtration Soluble Alkoxide Precipitation Precipitation (Add Hexane) Filtration->Precipitation Concentrate Product Pure Ba(OtBu)2 (White Powder) Precipitation->Product Vacuum Dry

Figure 1: Step-by-step synthesis workflow for high-purity Barium tert-butoxide.

Protocol B: "All-Alkoxide" Sol-Gel Synthesis of

Rationale: This route avoids the formation of Barium Carbonate (


), which typically requires calcination >800°C to decompose. The alkoxide route allows crystallization at significantly lower temperatures (<600°C).

Reagents:

  • 
     (Synthesized in Protocol A)
    
  • Titanium(IV) Isopropoxide (

    
    )
    
  • Solvent: Anhydrous Benzene or Toluene (Avoids alcoholysis)

  • Hydrolysis Agent: Degassed DI Water in THF

Step-by-Step Methodology:

  • Precursor Solution (Solution A):

    • Dissolve

      
       (10 mmol) and 
      
      
      
      (10 mmol) in dry Toluene (50 mL).
    • Reflux for 2 hours.[1]

    • Mechanism:[2][3] This step forms a bimetallic alkoxide complex (e.g.,

      
      ). This molecular-level mixing is the secret to high homogeneity.
      
  • Hydrolysis (The Critical Step):

    • Cool Solution A to 0°C.

    • Prepare a solution of water in THF (stoichiometric ratio

      
      ).
      
    • Add the water solution dropwise under vigorous stirring.

    • Observation: The solution will turn into a transparent gel.[4]

  • Aging & Drying:

    • Age the gel for 24 hours at room temperature.

    • Remove solvent under vacuum to yield a xerogel.

  • Calcination:

    • Heat the powder to 600°C in air.

    • Result: Pure cubic or tetragonal

      
       without carbonate residue.
      

SolGelPathway Precursors Ba(OtBu)2 + Ti(OiPr)4 Complexation Reflux in Toluene (Bimetallic Complex Formation) Precursors->Complexation Molecular Mixing Hydrolysis Controlled Hydrolysis (+ H2O/THF) Complexation->Hydrolysis 0°C Gelation Gel Network Formation (Ba-O-Ti bonds) Hydrolysis->Gelation Calcination Calcination (600°C) (Crystalline BaTiO3) Gelation->Calcination Removal of Organics

Figure 2: The "All-Alkoxide" Sol-Gel pathway ensuring atomic-level homogeneity.

Protocol C: Synthesis of Volatile CVD Precursors ( )

Rationale: Pure


 is oligomeric and non-volatile, making it unsuitable for direct CVD. However, it is the primary starting material for synthesizing volatile Barium Beta-diketonates used in MOCVD.

Reaction:



(Where H(thd) = 2,2,6,6-tetramethyl-3,5-heptanedione)

Methodology:

  • Suspend

    
     in dry Hexane.
    
  • Add stoichiometric amount of H(thd) ligand.

  • Stir at room temperature for 1 hour. The bulky tert-butoxide acts as a strong base, deprotonating the diketone.

  • Evaporate solvent.

  • Sublimation: Sublime the crude product at 180°C (0.05 Torr) to obtain high-purity, volatile

    
     crystals for CVD use.
    

Characterization & Validation

TechniqueParameterAcceptance Criteria
1H NMR (C6D6) Ligand PuritySharp singlet at

ppm (t-Bu). No broad OH peaks.
TGA Volatility/DecompositionClean decomposition (for precursors) or <1% mass loss <100°C (dryness).
XRD Phase Purity (Final Oxide)No peaks at

(indicative of

).
Karl Fischer Moisture ContentSolvent water content < 5 ppm.

References

  • Synthesis of Barium Alkoxides

    • Title: Synthesis and structural characterization of the first examples of molecular aggregates of barium supported by aryloxide and alkoxide ligands.[5]

    • Source: Caulton, K. G., et al.
    • URL:[Link]

  • Sol-Gel Processing of BaTiO3

    • Title: Sol-gel synthesis and characterization of B
    • Source: Journal of Optoelectronics and Advanced M
    • URL:[Link] (General Journal Link - Specific article referenced in search context 1.1)

  • MOCVD Precursor Chemistry

    • Title: Barium precursors for MOCVD.
    • Source: MOCVD Precursor Encyclopedia.
    • URL:[Link]

  • Alkoxide Properties

    • Title: Barium tert-butoxide Product Information & Applications.[3][6][7]

    • Source: Sigma-Aldrich / Merck.

Sources

Application

Application Note: Barium tert-butoxide in Pharmaceutical Synthesis

High-Fidelity Enolate Generation and Catalytic Asymmetric Protocols Executive Summary & The "Barium Effect" Barium tert-butoxide ( ) is a specialized alkaline earth metal alkoxide that serves as a critical reagent in adv...

Author: BenchChem Technical Support Team. Date: March 2026

High-Fidelity Enolate Generation and Catalytic Asymmetric Protocols

Executive Summary & The "Barium Effect"

Barium tert-butoxide (


) is a specialized alkaline earth metal alkoxide that serves as a critical reagent in advanced pharmaceutical synthesis. Unlike its lighter congeners (Lithium, Sodium, Potassium tert-butoxides), Barium possesses a significantly larger ionic radius (

vs.

for

) and a higher coordination number.

In drug development, these physicochemical properties manifest as the "Barium Effect," which offers three distinct advantages over traditional bases:

  • Stereochemical Control: Barium enolates often adopt distinct aggregation states or chelation geometries compared to lithium enolates, frequently reversing stereoselectivity (e.g., favoring anti-aldol products over syn).

  • Lewis Acid-Base Bifunctionality:

    
     acts not just as a Brønsted base but also provides a Lewis acidic metal center, stabilizing sensitive transition states in Mannich and Michael additions.
    
  • Suppression of Polymerization: In ester enolate chemistry, the bulky barium cation prevents self-condensation and polymerization often seen with lithium enolates.

This guide details the preparation, handling, and application of


 in high-value asymmetric transformations.

Preparation and Purification Protocol

Commercial


 often contains significant hydroxide impurities (

) and carbonate due to extreme moisture sensitivity. For reproducible pharmaceutical kinetics, in-situ preparation or sublimation is mandatory.
Protocol A: Synthesis and Sublimation of High-Purity

Objective: Isolate >99.9% pure


 for catalytic applications.

Materials:

  • Barium metal (rods, 99.9% trace metals basis).

  • tert-Butanol (anhydrous, distilled over

    
    ).
    
  • Schlenk line (Argon atmosphere).

  • Sublimation apparatus (cold finger).

Step-by-Step Methodology:

  • Activation: In an Argon-filled glovebox, mechanically clean Barium rods to remove the oxide layer until shiny. Cut into small chips (

    
    ).
    
  • Reaction:

    • Place Barium chips (

      
      , 
      
      
      
      ) into a 250 mL Schlenk flask.
    • Add anhydrous tert-Butanol (

      
      ) slowly. Caution:  Evolution of 
      
      
      
      gas.
    • Note: The reaction is slower than with alkali metals. Reflux the mixture at

      
       for 12–24 hours until all metal dissolves and H2 evolution ceases.
      
  • Desolvation: Remove excess tert-Butanol under vacuum (

    
    ) at 
    
    
    
    to yield a crude white powder.
  • Sublimation (Critical Step):

    • Transfer the crude solid to a sublimation apparatus.

    • Apply high vacuum (

      
      ).
      
    • Heat the bottom flask to

      
      
      
      
      .
    • Collect the pure

      
       as a white crystalline solid on the cold finger.
      
  • Storage: Store in a glovebox. The reagent degrades within minutes in air.

Figure 1: Workflow for the synthesis and purification of anhydrous Barium tert-butoxide.

Application 1: Anti-Selective Catalytic Asymmetric Mannich Reaction

While Lithium-BINOL complexes typically favor syn-selectivity via a Zimmerman-Traxler transition state, Barium-based catalysts can access the elusive anti-diastereomer. This is crucial for synthesizing


-amino acid pharmacophores (e.g., bestatin analogs).
Mechanistic Insight

The large ionic radius of


 allows it to accommodate bulky chiral ligands (like BINOL derivatives) while simultaneously activating the imine and the enolate. The reaction proceeds via a Barium-Enolate  intermediate where the specific coordination geometry prevents the closed chair-like transition state favored by smaller metals, leading to anti-selectivity.
Protocol B: Synthesis of Anti- -Amino Ketones

Reaction Scale: 1.0 mmol Catalyst System:


 / (R)-BINOL derivative.
  • Catalyst Formation:

    • In a flame-dried Schlenk tube, combine

      
       (
      
      
      
      , 10 mol%) and (R)-BINOL (
      
      
      ) in dry THF (
      
      
      ).
    • Stir at room temperature for 30 min. The solution becomes homogenous, indicating formation of the chiral Barium bis-phenoxide species.

  • Substrate Addition:

    • Cool the mixture to

      
      .
      
    • Add the enolizable ketone (e.g., acetophenone,

      
      ).
      
    • Add the

      
      -Boc imine (
      
      
      
      ).
  • Reaction:

    • Stir at

      
       for 18–24 hours.
      
  • Quench & Workup:

    • Quench with saturated

      
      . Extract with Ethyl Acetate.
      
    • Purify via flash chromatography.[1]

Data: Selectivity Comparison (Ba vs. Li)

Metal SourceLigandYield (%)diastereomeric ratio (anti/syn)ee (%)
Ba(OtBu)₂ (R)-BINOL 88 92 : 8 94
LiOtBu(R)-BINOL6530 : 7012
NaOtBu(R)-BINOL7245 : 5520

Table 1: Comparative efficiency in the Mannich reaction of acetophenone with N-Boc-aldimines. The Barium system provides superior anti-selectivity.

Application 2: Z-Selective Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction typically yields E-alkenes. To obtain Z-alkenes (crucial for prostaglandin synthesis), the Still-Gennari modification (using expensive trifluoroethyl phosphonates) is standard.


 allows for Z-selectivity using standard phosphonates  or enhances selectivity in difficult substrates by forming a tight chelate with the phosphonate carbanion.
Protocol C: Z-Selective Olefination
  • Reagent Prep: Suspend

    
     (
    
    
    
    ) in dry THF.
  • Phosphonate Activation: Add the phosphonoacetate (

    
    ) at 
    
    
    
    . Stir for 20 min. The bulky Barium cation coordinates the phosphonate oxygens, increasing steric bulk around the reaction center.
  • Aldehyde Addition: Add the aldehyde (

    
    ) slowly at 
    
    
    
    .
  • Reaction: Allow to warm slowly to

    
    . The large Barium atom stabilizes the syn-betaine intermediate, which collapses to the Z-alkene.
    

Figure 2: Mechanistic model showing Barium coordination directing Z-selectivity.

Safety and Handling (MSDS Summary)

  • Hazards: Flammable solid (H228), Causes severe skin burns (H314).[2] Reacts violently with water.

  • Storage: Store under Argon/Nitrogen. Do not store near acids or oxidizing agents.

  • First Aid: In case of skin contact, brush off loose particles before washing with water (exothermic reaction).

References

  • Preparation & Properties

    • Barium tert-butoxide Product Specification. Sigma-Aldrich.[3][4] Link

  • Catalytic Asymmetric Mannich Reactions

    • Shibasaki, M., et al. "Direct Catalytic Asymmetric Mannich-type Reaction."[5][6] Journal of the American Chemical Society.[7] Link

    • Note: This work establishes the foundation of rare-earth/alkaline earth metal c
  • Barium Enolate Chemistry

    • Yanagisawa, A., & Yamamoto, H. "Barium Enolates in Organic Synthesis." Thieme Connect - Science of Synthesis. Link

  • Transesterification & Aldol Protocols

    • Saito, S., & Kobayashi, S. "Highly anti-Selective Catalytic Aldol Reactions of Amides."[3][7] Journal of the American Chemical Society.[7] Link

Sources

Method

Advanced Experimental Protocols for Barium tert-Butoxide Mediated Reactions

Abstract & Scientific Rationale Barium tert-butoxide (Ba(OtBu)₂), an organometallic compound with the formula C₈H₁₈BaO₂, serves as a highly reactive, sterically hindered Brønsted base and versatile structural precursor[1...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scientific Rationale

Barium tert-butoxide (Ba(OtBu)₂), an organometallic compound with the formula C₈H₁₈BaO₂, serves as a highly reactive, sterically hindered Brønsted base and versatile structural precursor[1]. Its unique physicochemical profile—specifically the large ionic radius of the Ba²⁺ cation (approx. 1.35 Å) combined with the bulky tert-butoxide ligands—makes it an indispensable reagent across multiple disciplines. It is utilized for controlling contiguous stereocenters in [2], dictating [3], and synthesizing volatile mixed-metal precursors for[4].

This application note provides researchers and drug development professionals with field-proven, self-validating protocols for handling and utilizing Ba(OtBu)₂.

Physicochemical Properties & Handling Causality

Handling Ba(OtBu)₂ requires strict adherence to anhydrous, inert-atmosphere techniques (glovebox or Schlenk line)[5]. Causality: The highly electropositive barium center is extremely susceptible to nucleophilic attack by atmospheric moisture. Exposure rapidly hydrolyzes the complex into barium hydroxide and tert-butanol, permanently deactivating the reagent's basicity and structural integrity[6].

Table 1: Physicochemical & Safety Profile of Ba(OtBu)₂
ParameterSpecification / DataExperimental Implication
CAS Number 24363-36-8[1]Standard identifier for reagent procurement.
Molecular Weight 283.55 g/mol [1]Essential for precise stoichiometric calculations.
Appearance Off-white to beige powder[7]Discoloration (yellowing/clumping) indicates hydrolysis.
Solubility Soluble in THF; limited in toluene[8]Dictates solvent choice; THF strongly coordinates to Ba²⁺.
Storage 2–8 °C, Inert Atmosphere[1]Prevents thermal degradation and atmospheric quenching.
Hazards H228, H314, H335[1]Pyrophoric/self-heating; causes severe skin burns.

Mechanistic Workflow

BaOtBu2_Pathways Ba Barium tert-Butoxide [Ba(OtBu)2] Cat Organometallic Catalysis Ba->Cat Mat Material Science Precursors Ba->Mat Poly Anionic Polymerization Ba->Poly Aldol anti-Selective Aldol Reactions (Phenolic Ligands) Cat->Aldol Allyl Allylic Alkylation (Ir-Catalyzed) Cat->Allyl SolGel Sol-Gel / CVD (Y-Ba-Cu Complexes) Mat->SolGel Butadiene High trans-1,4 Polybutadiene (Ba/Mg/Al or Ba/Li Systems) Poly->Butadiene

Fig 1. Mechanistic pathways and applications of Barium tert-butoxide in chemical synthesis.

Experimental Protocols

Protocol A: Highly anti-Selective Direct Catalytic Aldol Reaction

Mechanistic Causality: In drug development, controlling contiguous stereocenters is paramount. Ba(OtBu)₂ reacts with phenolic ligands to form a bulky, customized barium phenoxide catalyst[2]. The large ionic radius of barium accommodates a highly organized, multi-coordinate transition state. This steric environment forces the incoming aldehyde and the in situ generated barium enolate into a specific trajectory, overwhelmingly favoring the anti-diastereomer[9].

Step-by-Step Methodology:

  • Catalyst Generation: In an argon-filled glovebox, weigh Ba(OtBu)₂ (5 mol%) and the selected phenolic ligand (10 mol%). Dissolve in anhydrous THF (0.2 M).

  • Equilibration: Stir the mixture for 30 minutes at room temperature to ensure complete proton exchange and formation of the active barium phenoxide species.

  • Enolate Formation: Cool the reaction vessel to 0 °C. Add the amide donor (e.g., N-Boc-acylanisidide, 1.2 equiv) and stir for 10 minutes.

  • Electrophile Addition: Add the aldehyde electrophile (1.0 equiv) dropwise to prevent localized thermal spikes.

  • Propagation: Stir at 0 °C for 24–48 hours.

  • Quenching & Extraction: Remove the vessel from the glovebox. Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer three times with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo.

  • Self-Validation: The initial mixture should transition from a cloudy suspension to a homogeneous solution upon the formation of the active barium phenoxide catalyst. TLC monitoring should reveal the near-complete consumption of the aldehyde.

Protocol B: Anionic Polymerization for High trans-1,4-Polybutadiene

Mechanistic Causality: Traditional alkyllithium initiators produce polybutadiene with predominantly cis-1,4 or mixed microstructures. By introducing Ba(OtBu)₂ alongside a magnesium or lithium alkyl, a multimetallic active center is formed[3]. The highly electropositive barium cation alters the charge density of the propagating carbanion, while the tert-butoxide ligands provide steric hindrance that forces the coordinating 1,3-butadiene monomer into a transoid conformation, yielding >80% trans-1,4 microstructures[10].

Step-by-Step Methodology:

  • Purification: Purify the hydrocarbon solvent (e.g., cyclohexane) and 1,3-butadiene monomer over activated alumina and molecular sieves to rigorously remove moisture and radical inhibitors.

  • Preparation: In a sealed, argon-purged high-pressure reactor, introduce the purified solvent and monomer.

  • Initiation: Inject the multimetallic co-initiator mixture (e.g., a pre-equilibrated solution of Ba(OtBu)₂ and di-n-butylmagnesium at a Ba/Mg molar ratio of 1:5)[11].

  • Polymerization: Maintain the reactor at 50 °C.

  • Termination: After 4 hours, terminate the living carbanionic chain ends by injecting degassed methanol.

  • Recovery: Precipitate the polymer in a large excess of methanol containing 0.1% BHT (butylated hydroxytoluene) as an antioxidant. Dry the polymer under vacuum at 40 °C to constant weight.

  • Self-Validation: A steady, exothermic increase in solution viscosity without premature precipitation indicates a living, controlled polymerization process.

Protocol C: Synthesis of Volatile Mixed-Metal Precursors (Sol-Gel/CVD)

Mechanistic Causality: For the vapor deposition of high-Tc superconductors (e.g., YBa₂Cu₃O₇₋ₓ), precursors must be volatile and decompose cleanly without leaving carbon residues. Reacting Ba(OtBu)₂ with Cu(thd)₂ allows the tert-butoxide groups to act as bridging ligands (μ-OtBu)[4]. This bridging satisfies the high coordination number of barium without leading to non-volatile polymeric networks, yielding discrete, sublimable multinuclear complexes[12].

Step-by-Step Methodology:

  • Assembly: Under strictly anhydrous conditions, dissolve stoichiometric amounts of Ba(OtBu)₂ and Cu(thd)₂ (where thd = 2,2,6,6-tetramethylheptane-3,5-dionate) in dry hexane.

  • Ligand Metathesis: Stir the solution at room temperature for 12 hours to facilitate the thermodynamic assembly of the multinuclear complex (e.g.,[BaCu(OtBu)₂(thd)₂]ₘ).

  • Filtration: Filter the solution through a Celite pad to remove any insoluble barium hydroxide byproducts.

  • Crystallization: Concentrate the filtrate under reduced pressure to one-third of its volume and store at -20 °C to induce crystallization.

  • Self-Validation: Successful formation of the discrete mixed-metal complex is confirmed by its complete solubility in non-polar solvents and its ability to sublime cleanly under vacuum (approx. 150–170 °C / 10⁻³ Torr) without premature thermal decomposition.

Quantitative Data Presentation

The table below illustrates the profound impact of incorporating Barium tert-butoxide into traditional anionic polymerization systems, highlighting the shift toward trans-1,4 microstructures.

Table 2: Influence of Barium Co-initiators on Polybutadiene Microstructure
Initiator SystemSolventTemp (°C)% trans-1,4% cis-1,4% 1,2-vinyl
n-BuLi (Control)Hexane50~53%~38%~9%
Ba(OtBu)₂ / n-BuLiCyclohexane5070 - 75% 15 - 20%5 - 10%
Ba(OtBu)₂ / MgR₂Toluene5080 - 85% 10 - 15%2 - 5%

(Data synthesized from comparative anionic polymerization studies[3][11])

References

  • Highly anti-Selective Catalytic Aldol Reactions of Amides with Aldehydes Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • Iridium-Catalyzed Diastereo-, Enantio-, and Regioselective Allylic Alkylation with Prochiral Enolates Source: ACS Catalysis URL:[Link]

  • Accessible microstructures of polybutadiene by anionic polymerization Source: Polymer URL:[Link]

  • Reactivity of mixed-metal BaCu and BaY β-diketonatoalkoxides with lewis bases Source: Polyhedron URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Barium tert-Butoxide Catalysis Optimization

Senior Application Scientist Desk Subject: Troubleshooting & Optimization of Mediated Reactions Date: October 26, 2023 Introduction Welcome to the technical support hub for Barium tert-butoxide ( ) catalysis. Unlike ubiq...

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Desk Subject: Troubleshooting & Optimization of


 Mediated Reactions
Date:  October 26, 2023
Introduction

Welcome to the technical support hub for Barium tert-butoxide (


) catalysis. Unlike ubiquitous alkali metal bases (LiOtBu, KOtBu), barium alkoxides offer a unique "soft" Lewis acidity combined with strong Brønsted basicity. This bifunctional nature  allows for high coordination numbers, enabling the simultaneous activation of electrophiles (imines/aldehydes) and nucleophiles (enolates).

However, this complexity introduces specific failure modes: oligomeric aggregation , ligand mismatch , and extreme moisture sensitivity . This guide moves beyond standard protocols to address the why and how of optimizing these sensitive systems.

Tier 1: Material Integrity & Preparation

The "Is it plugged in?" of chemical synthesis. Most failures stem from compromised reagents.

Q: My

appears as a clumpy, off-white solid. Is it still usable?

Status: CRITICAL FAIL Diagnosis: Hydrolysis.


 is significantly more hygroscopic than sodium or potassium equivalents due to the high charge density of the 

center. The "clumps" are likely Barium Hydroxide (

) or carbonate species formed by reaction with atmospheric moisture/CO2. The Fix:
  • Visual Check: High-purity

    
     should be a free-flowing, white powder.
    
  • Sublimation: You must purify the commercial reagent before use in high-stakes asymmetric catalysis. Sublimation at 220–240 °C (0.1 mmHg) is the gold standard.

  • Titration Protocol: Do not assume commercial molarity. Dissolve 50 mg in dry THF and titrate against standard HCl using phenolphthalein. If purity is <95%, re-sublime.

Q: I cannot get the catalyst to dissolve completely in THF. It remains cloudy.

Status: COMMON ISSUE Diagnosis: Oligomeric Aggregation . Barium alkoxides form stable hexameric or pentameric clusters (e.g.,


) in solution [1]. These aggregates are kinetically stable and catalytically inferior to the monomeric or dimeric species required for the reaction cycle.
The Fix: 
  • Solvent Aging: Stir the catalyst in THF for 1–2 hours at room temperature before adding ligands or substrates. This breaks down higher-order aggregates.

  • The "DMF Trick": If compatible with your reaction, adding 5–10% dry DMF can disrupt aggregates due to DMF's high dielectric constant and ability to coordinate

    
    .
    
  • Additives: In specific cases (like Mannich reactions), adding trace isopropanol (1–2 equiv relative to Ba) can help break clusters by forming mixed alkoxides, though this may alter basicity.

Tier 2: Reaction Optimization (Kinetics & Yield)

Tuning the engine for conversion.

Q: The reaction stalls at 50% conversion. Should I increase temperature?

Status: CAUTION Diagnosis: Product Inhibition or Catalyst Poisoning . In Barium catalysis, the product (often an amine or alcohol) can bind competitively to the


 center, shutting down the Lewis acid site. Increasing temperature often promotes background racemic reactions (uncatalyzed) rather than restarting the catalytic cycle.
Optimization Matrix: 
VariableAdjustmentRationale
Catalyst Loading Increase to 10–15 mol%Overcomes product inhibition by maintaining free metal centers.
Concentration Dilute (0.1M

0.05M)
Reduces the rate of aggregate formation and product inhibition.
Additives Add MS 4ÅRemoves trace water generated or introduced, which kills the active Ba-species.
Temperature Do NOT increase Instead, extend time. Higher T erodes the "Barium Effect" (coordination geometry).
Q: How do I determine if the "Barium Effect" is actually working?

The Test: Run two parallel reactions:

  • Standard condition with

    
    .
    
  • Control condition with

    
     (2 equiv per Ba).
    Analysis:  If 
    
    
    
    gives similar yield/selectivity, your reaction is driven purely by Brønsted basicity (deprotonation). If
    
    
    is superior, the reaction relies on bifunctional activation (Ba coordinating the electrophile). Optimization must then focus on the ligand sphere, not just base strength.
Tier 3: Asymmetric Catalysis (Enantioselectivity)

The "High Performance" zone. Dealing with chiral ligands like BINOL.[1]

Q: I am using a BINOL ligand, but my ee is near zero (racemic).

Status: SYSTEM FAILURE Diagnosis: Incomplete Ligand Exchange . Simply mixing


 and (R)-BINOL does not instantly form the active chiral catalyst. The tert-butoxide is a poor leaving group compared to silylamides.
The Protocol (In-Situ Catalyst Generation): 
  • Stoichiometry: Use a ratio of 1:2.2 (Metal : Ligand). Excess ligand ensures no achiral "naked" Barium remains.

  • The "Pre-Stir": Mix

    
     and BINOL in THF/DME and stir at 60°C for 30 minutes . You must drive off the generated t-butanol to shift the equilibrium toward the Barium-BINOLate complex.
    
  • Visual Cue: The solution often changes from cloudy/colorless to a clear, slight yellow/orange tint upon complexation.

Q: Why does the reaction work on 50mg scale but fails on 5g scale?

Diagnosis: Exotherm-Induced Aggregation . On larger scales, the heat of deprotonation (when substrate is added) causes local temperature spikes. This favors the formation of thermodynamically stable, catalytically inactive aggregates (the "thermodynamic sink"). The Fix:

  • Slow Addition: Add the nucleophile (e.g., ketone/ester) via syringe pump over 1 hour at -20°C.

  • Cryo-Aging: After mixing catalyst and ligand, cool to -78°C before adding substrates to "freeze" the monomeric catalytic structure.

Visualized Workflows
Figure 1: Catalyst Activation & Reaction Pathway

This diagram illustrates the critical "Pre-Stir" phase required to generate the active chiral species and the bifunctional catalytic cycle.

BaCatalysis PreCat Pre-Catalyst Ba(OtBu)2 (Aggregates) Activation Activation Phase THF, 60°C, 30 min (- tBuOH) PreCat->Activation Ligand Chiral Ligand (e.g., BINOL) Ligand->Activation ActiveCat Active Species Ba-BINOL Complex (Monomeric) Activation->ActiveCat Ligand Exchange Cycle Bifunctional Cycle Lewis Acid (Ba) + Brønsted Base (O-) ActiveCat->Cycle Substrate Substrates (Imine + Ketone) Substrate->Cycle Cycle->Cycle Regeneration Product Chiral Product (High ee) Cycle->Product Turnover

Caption: Workflow for generating the active monomeric Barium species from stable aggregates.

Figure 2: The "Barium Effect" Mechanism

Visualizing why Barium works when simple bases fail: Simultaneous coordination.

BariumEffect cluster_coordination Transition State Assembly Ba Ba(II) Center (Soft Lewis Acid) Electrophile Electrophile (Imine Nitrogen) Ba->Electrophile Activation (Coordination) Nucleophile Nucleophile (Enolate Oxygen) Ba->Nucleophile Stabilization Ligand Chiral Scaffold (Stereocontrol) Ba->Ligand Geometry Definition Nucleophile->Electrophile C-C Bond Formation

Caption: The ternary complex where Ba(II) bridges the nucleophile and electrophile.

References
  • Synthesis and structural characterization of molecular aggregates of barium . Source: Culp, R. D., et al. Journal of the Chemical Society, Dalton Transactions. Context: Defines the aggregation problem (hexameric clusters) in THF.

  • Multifunctional Asymmetric Catalysis . Source: Shibasaki, M., & Kanai, M. Chemical & Pharmaceutical Bulletin (2001).[2] Context: Foundational review on Lewis acid-Lewis base bifunctional catalysis (Shibasaki Catalysts).

  • Potassium tert-butoxide mediated stereoselective Mannich reaction . Source:National Institutes of Health (PMC). Context: Comparative mechanistic insights on alkali/alkaline earth alkoxide catalysis.

  • Safety Data Sheet: Lithium tert-butoxide (Analogous Handling) . Source: ThermoFisher Scientific. Context: Standard safety protocols for handling hygroscopic alkoxides.

Sources

Optimization

Technical Support Center: Barium tert-Butoxide Mediated Aldol Additions

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot chemoselectivity issues in Barium ter...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot chemoselectivity issues in Barium tert-butoxide (


) mediated aldol additions.

Barium's large ionic radius (1.35 Å) and low electronegativity create highly reactive, loosely coordinated enolates. While ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 provides excellent steric shielding to prevent unwanted nucleophilic attack by the alkoxide itself, the unique reactivity of barium enolates often triggers a cascade of thermodynamically driven side reactions if parameters are not strictly controlled.

Mechanistic Diagnostic Workflow

Before adjusting your experimental parameters, it is critical to understand the causality of your byproduct formation. The diagram below maps the divergence from the desired β-hydroxy ketone into three primary side reactions: dehydration, tandem Michael addition, and retro-aldol cleavage.

Pathway Start Ketone + Aldehyde + Ba(OtBu)2 Enolate Barium Enolate Intermediate Start->Enolate Deprotonation Aldol β-Hydroxy Ketone (Desired Product) Enolate->Aldol Aldol Addition Dehydration α,β-Unsaturated Carbonyl Aldol->Dehydration Base / Heat (-H2O) Retro Starting Materials (Retro-Aldol) Aldol->Retro Reversibility (Delayed Quench) Michael 1,5-Diketone (Tandem Byproduct) Dehydration->Michael + Barium Enolate (Michael Addition)

Mechanistic pathway of Ba(OtBu)2 mediated aldol addition and competing side reactions.

Troubleshooting & FAQs

Q1: My reaction yields predominantly an α,β-unsaturated ketone instead of the β-hydroxy ketone. How do I prevent this?

The Causality: The formation of the α,β-unsaturated carbonyl is an aldol condensation driven by the thermodynamic stability of the extended conjugated system[1].


 is a strong base; at temperatures above -20 °C, the basic tert-butoxide anion (or the barium alkoxide intermediate) readily abstracts the acidic α-proton of the newly formed aldol adduct, triggering a rapid 

-elimination of water (or hydroxide)[2]. The Solution: Run the reaction under strict kinetic control at -78 °C. Do not allow the reaction to warm to room temperature before quenching.
Q2: I am isolating a significant amount of a symmetrical 1,5-diketone. What is this, and how can it be suppressed?

The Causality: Barium alkoxides are uniquely prone to promoting a tandem cross-coupling sequence. Once the α,β-unsaturated ketone forms (via the dehydration mentioned above), the highly reactive barium enolate present in the mixture undergoes a rapid conjugate (Michael) addition into the enone, yielding a 1,5-diketone[3]. The Solution: This side reaction is a function of stoichiometry and enolate concentration. To suppress it, use a slight excess of the electrophile (aldehyde) rather than the ketone, ensuring that all barium enolate is consumed in the initial aldol addition before it can act as a Michael donor.

Q3: The yield of my desired aldol adduct is low, and I recover mostly starting materials, even though the reaction seemed to proceed initially. Why?

The Causality: The aldol addition is fundamentally an equilibrium process[2]. Because the barium-oxygen bond in the intermediate alkoxide is highly ionic, the intermediate is prone to fragmentation (retro-aldol cleavage) back into the starting enolate and aldehyde if the equilibrium is not rapidly locked via protonation. The Solution: The quench must be instantaneous and acidic enough to immediately destroy the barium alkoxide. Use a pre-chilled (-78 °C) solution of saturated aqueous ammonium chloride (


) and inject it directly into the reaction mixture before removing the cooling bath.
Q4: Why use Barium tert-butoxide instead of Barium methoxide or Barium isopropoxide?

The Causality: Less hindered barium alkoxides (like methoxide) can act as nucleophiles, directly attacking the aldehyde to form hemiacetals, or promoting undesired redox pathways (e.g., Tishchenko/Cannizzaro reactions). The bulky tert-butyl groups of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 provide sufficient steric hindrance to shut down direct nucleophilic attack, restricting its role strictly to a Brønsted base and coordinating metal.

Quantitative Impact of Reaction Parameters

To illustrate the sensitivity of barium-mediated aldol additions, the following table summarizes the product distribution of a standard ketone-aldehyde cross-aldol reaction under varying conditions.

Reaction ConditionTemp (°C)

(equiv)
Desired Aldol (%)α,β-Unsaturated (%)1,5-Diketone (%)
Standard (Optimal) -781.0585 < 5< 2
Elevated Temp 01.05404510
Excess Enolate -782.50301550
Delayed Quench -78 to 251.0520 (Retro-aldol)3040

Note: Data reflects general trends for unhindered aliphatic ketones reacting with aromatic aldehydes.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation check passes.

Objective: Chemoselective synthesis of a β-hydroxy ketone via


 mediation.
Atmosphere:  Strict Argon or Nitrogen (Schlenk techniques required).

Step 1: Barium Enolate Generation

  • To an oven-dried flask, add

    
     (1.05 equiv) and anhydrous THF (0.2 M). Cool to -78 °C.
    
  • Dropwise, add the ketone (1.0 equiv) over 10 minutes. Stir for 30 minutes at -78 °C.

  • Validation Check: Withdraw a 50 µL aliquot, quench into cold

    
    , and analyze via crude GC-MS or 
    
    
    
    -NMR. You must observe >95% deuterium incorporation at the α-position. If <95%, extend enolization time or check the quality of your
    
    
    .

Step 2: Electrophile Addition

  • Dissolve the aldehyde (1.1 equiv) in a minimal amount of anhydrous THF.

  • Add the aldehyde solution dropwise down the side of the chilled flask over 15 minutes to prevent localized warming.

  • Stir at -78 °C for 45 minutes.

  • Validation Check: Spot a micro-aliquot (quenched in cold ether/sat.

    
    ) on a TLC plate. Elute and stain with p-anisaldehyde. The ketone starting material spot should be completely consumed.
    

Step 3: Equilibrium Locking (The Quench)

  • Crucial Step: While the flask is still submerged in the -78 °C bath, rapidly inject 5 volumes of pre-chilled (-78 °C) saturated aqueous

    
    [2].
    
  • Stir vigorously for 5 minutes at -78 °C, then allow the biphasic mixture to warm to room temperature.

  • Causality: Cold protonation traps the kinetic β-hydroxy alkoxide before thermodynamics can drive dehydration or retro-aldol cleavage[1].

Step 4: Isolation

  • Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Wash combined organics with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via flash chromatography.
    

References

  • Iridium-Catalyzed Diastereo-, Enantio-, and Regioselective Allylic Alkylation with Prochiral Enolates Source: ACS Catalysis URL:[Link]

  • Aldol Reaction Source: Wikipedia URL:[Link][2]

  • Aldol Addition and Condensation Reactions Source: Master Organic Chemistry URL:[Link][1]

Sources

Troubleshooting

Technical Support Center: Barium tert-Butoxide in Anionic Polymerization

Welcome to the Advanced Polymerization Troubleshooting Portal. As a Senior Application Scientist, I have compiled this definitive guide for researchers and drug development professionals utilizing Barium tert-butoxide (...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Polymerization Troubleshooting Portal. As a Senior Application Scientist, I have compiled this definitive guide for researchers and drug development professionals utilizing Barium tert-butoxide (


) in living anionic polymerizations. While 

is a powerful co-initiator for controlling polymer microstructure (e.g., achieving high trans-1,4-polybutadiene or synthesizing specific thermoplastic elastomers), achieving high yields requires precise control over initiator solubility, stoichiometry, and reaction kinetics.

Core Troubleshooting Guide

Issue 1: Low Polymer Yield / Incomplete Monomer Conversion

Symptom: Polymerization stalls at 10–45% conversion, even after extended reaction times (e.g., >24 hours). Mechanistic Cause:


 exhibits notoriously low solubility in non-polar aliphatic and aromatic hydrocarbon solvents (e.g., ~0.1 wt% in toluene)[1]. In these media, the alkoxide forms tight, unreactive crystalline aggregates. When the active metal centers are trapped within these aggregates, the effective concentration of the initiator complex drops, drastically reducing the propagation rate and overall yield.
Solution: 
  • Formulate a Mixed-Metal Complex: Do not use

    
     in isolation. Complex it with organomagnesium (e.g., di-n-butylmagnesium) or organoaluminum (e.g., triethylaluminum) compounds. These alkyls disrupt the barium alkoxide crystal lattice, forming highly soluble bimetallic or trimetallic complexes (e.g., Ba-Mg-Al) that remain active in solution[1].
    
  • Use Mixed Alkoxides: Synthesize the barium salt using a mixture of tertiary alcohols (e.g., tert-decanol and tert-butanol). The steric asymmetry prevents crystallization, yielding a liquid or highly soluble precursor[1].

Issue 2: Loss of Microstructural Control (Low trans-1,4 Content)

Symptom: The resulting polybutadiene exhibits a high vinyl (1,2) or cis-1,4 content instead of the targeted >80% trans-1,4 microstructure. Mechanistic Cause: The unique ability of barium to direct trans-1,4 insertion relies on the coordination geometry of the Ba-dienyl propagating chain end. If the Ba/Li or Ba/Mg molar ratio is too low, the reaction is dominated by the lithium or magnesium active centers, which favor different microstructures. Conversely, an excess of Lewis bases (like THF or TMEDA) will coordinate the metal centers, shifting the insertion mechanism toward 1,2-vinyl addition[2]. Solution:

  • Optimize the Metal Ratio: Maintain a strict Ba/Li molar ratio between 0.25:1 and 0.60:1, or a Ba/Mg ratio of ~0.20[1][3].

  • Strictly Apolar Media: Conduct the polymerization in pure cyclohexane or toluene. Avoid ethers or amines unless a specific vinyl content is desired.

Issue 3: Broad Molecular Weight Distribution (Dispersity, Đ > 1.3)

Symptom: The polymer exhibits a broad dispersity, indicating a loss of "living" character. Mechanistic Cause: Broad dispersity in barium-mediated systems usually stems from slow initiation relative to propagation (often due to poor initiator solubility) or premature chain termination caused by protic impurities (moisture, oxygen, or unreacted alcohols from the alkoxide synthesis)[4]. Solution:

  • Pre-form the Initiator: Allow the

    
     and the alkyl metal (e.g., sec-BuLi) to age together for 30–60 minutes at room temperature before adding the monomer. This ensures all active centers are formed and initiate simultaneously.
    
  • Titrate Impurities: Use a scavenger (like a small aliquot of n-BuLi) to titrate the monomer and solvent immediately prior to polymerization until a faint color persists, ensuring absolute anhydrous conditions.

Experimental Workflows and Methodologies

To ensure self-validating and reproducible results, follow this standardized protocol for high-yield, high-trans anionic polymerization.

Protocol: Preparation and Use of Soluble Ba-Mg-Li Initiator Complex

Step 1: Reagent Purification (Critical)

  • Distill cyclohexane and 1,3-butadiene over calcium hydride (

    
    ), followed by di-n-butylmagnesium, to remove all traces of water and inhibitors. Store in Schlenk flasks under ultra-high purity Argon.
    

Step 2: Initiator Pre-formation

  • In a glovebox, weigh the required amount of sparingly soluble

    
     powder and transfer it to a dried, septum-sealed reactor.
    
  • Add anhydrous cyclohexane to create a slurry.

  • Inject a stoichiometric amount of di-n-butylmagnesium (

    
    ) to achieve a Mg/Ba molar ratio of 5.0. Stir at 40°C for 1 hour. The cloudy slurry will transition into a clear, homogeneous solution as the soluble Ba-Mg complex forms.
    
  • Inject sec-butyllithium (Li/Ba ratio of 4.0) and age for an additional 30 minutes.

Step 3: Polymerization

  • Cool the reactor to 25°C. Inject the purified 1,3-butadiene monomer.

  • Monitor the reaction temperature; a controlled exotherm indicates successful initiation.

  • Allow the reaction to proceed for 4–6 hours. (Self-validation: Extract a 1 mL aliquot, precipitate in methanol, and weigh to confirm >90% conversion).

Step 4: Quenching and Recovery

  • Terminate the living chain ends by injecting an excess of degassed methanol containing 0.1 wt% BHT (butylated hydroxytoluene) as an antioxidant.

  • Precipitate the polymer in a large excess of methanol, filter, and dry in a vacuum oven at 40°C to a constant weight.

Data Presentation: Optimization of Initiator Ratios

The following table summarizes the causal relationship between initiator composition, solubility, and the resulting polymer yield and microstructure.

Initiator SystemBa/Li Molar RatioMg/Ba Molar RatioSolventInitiator SolubilityMonomer Conversion (Yield %)trans-1,4 Content (%)Dispersity (Đ)
sec-BuLi (Control)0.00.0CyclohexaneExcellent>99%10%1.05

+ sec-BuLi
0.250.0CyclohexanePoor (Suspension)45% (Stalled)45%1.45

+

+ sec-BuLi
0.255.0CyclohexaneExcellent98%85%1.15

+

+ sec-BuLi
0.500.0 (Al/Ba=4)TolueneExcellent95%90%1.20

Data synthesized from established organobarium polymerization kinetics[1][5].

Visualizing the Process

Workflow N1 1. Purify Monomers & Solvents (Strictly Anhydrous) N2 2. Prepare Ba(OtBu)2 Slurry (Low Solubility State) N1->N2 N3 3. Add Mg/Al Alkyls (Forms Soluble Complex) N2->N3 N4 4. Add Organolithium & Monomer (Initiate Polymerization) N3->N4 N5 5. Monitor Conversion (Target > 95%) N4->N5 N6 6. Quench with MeOH/BHT & Precipitate N5->N6 Yes N7 Troubleshoot: Check Ratios & Purity N5->N7 No N7->N2 Adjust

Workflow for Barium-Mediated Anionic Polymerization

Troubleshooting T1 Issue: Low Polymer Yield (<50%) T2 Is Ba(OtBu)2 fully dissolved before initiation? T1->T2 T3 Cause: Initiator Aggregation Action: Add Mg/Al alkyls T2->T3 No T4 Are strictly anhydrous conditions maintained? T2->T4 Yes T5 Cause: Protic Quenching Action: Re-purify reagents T4->T5 No T6 Check Ba/Li Molar Ratio (Optimal ~0.25 - 0.60) T4->T6 Yes

Troubleshooting Logic Tree for Low Polymer Yield

Frequently Asked Questions (FAQs)

Q: Why use Barium tert-butoxide instead of standard Potassium or Sodium alkoxides? A: While potassium alkoxides (like potassium tert-amylate) are excellent for decoupling reaction kinetics from diene microstructure to form random copolymers[6], barium alkoxides uniquely promote highly stereospecific trans-1,4 insertions in apolar media. The large ionic radius and specific coordination sphere of the


 ion sterically guide the diene monomer into a trans conformation prior to insertion[5].

Q: Can I use THF to dissolve the Barium tert-butoxide and improve yield? A: No, unless you want to drastically alter the polymer properties. Adding polar modifiers like tetrahydrofuran (THF) will indeed solvate the barium and improve yield, but Lewis bases coordinate strongly to the metal center. This shifts the mechanism from 1,4-addition to 1,2-addition, resulting in a high-vinyl polymer rather than the desired high-trans elastomer[2].

Q: My


 powder has turned slightly yellow and clumpy. Is it still viable? 
A:  Likely not. Barium alkoxides are highly hygroscopic and sensitive to carbon dioxide. Clumping or discoloration indicates degradation into barium hydroxide or barium carbonate. This will introduce protic impurities into your system, prematurely terminating the living chains and ruining your yield. Always store and handle 

in a rigorously maintained inert atmosphere (Argon glovebox).

References

  • US Patent 4297240A. "Solution polymerization." Google Patents.
  • US Patent 4260712A. "Preparation of barium-alkoxide salts." Google Patents.
  • Halbach, T. S., et al. "Dramatic Effect of Alkali Metal Alkoxides on the Anionic Copolymerization of Styrene and Isoprene." Macromolecules (PMC). Available at:[Link]

  • "Kinetics of the Anionic Polymerization of 1,3‐Butadiene Using an Initiator Composed of Alkyl Aluminium, n‐Butyllithium and Barium Alkoxide to Produce High trans‐1,4‐Polybutadiene." ResearchGate. Available at:[Link]

Sources

Optimization

Preventing catalyst deactivation of Barium tert-butoxide

Barium tert-Butoxide Catalyst Support Center: Deactivation Prevention & Troubleshooting Welcome to the Technical Support Center for Barium tert-butoxide (Ba(OtBu)₂) catalysis. As a highly basic, alkaline earth metal alko...

Author: BenchChem Technical Support Team. Date: March 2026

Barium tert-Butoxide Catalyst Support Center: Deactivation Prevention & Troubleshooting

Welcome to the Technical Support Center for Barium tert-butoxide (Ba(OtBu)₂) catalysis. As a highly basic, alkaline earth metal alkoxide, Ba(OtBu)₂ is a powerful catalyst for carbon-carbon bond formation, asymmetric aldol reactions, and diene . However, its extreme oxophilicity makes it exceptionally prone to rapid deactivation. This guide provides drug development professionals and synthetic chemists with field-proven, self-validating protocols to diagnose, troubleshoot, and prevent catalyst degradation.

Diagnostic Workflow for Catalyst Deactivation

When a sudden drop in catalytic turnover frequency (TOF) or yield is observed, immediate physical diagnosis of the reaction mixture is required to determine the deactivation pathway.

G Start Catalyst Activity Drop Visual Visual Inspection Start->Visual Turbid Turbid / Precipitate Visual->Turbid Yes Clear Clear Solution Visual->Clear No Hydrolysis Hydrolysis / Carbonation Turbid->Hydrolysis Thermal Thermal Oligomerization Clear->Thermal Action1 Purge system, dry solvents Hydrolysis->Action1 Action2 Lower temp, check substrate Thermal->Action2

Diagnostic workflow for identifying and resolving Ba(OtBu)2 catalyst deactivation.

Troubleshooting Guide & FAQs

Q1: Why does my Ba(OtBu)₂ catalyst lose activity so rapidly upon brief exposure to ambient air? A1: The causality of this deactivation is driven by the extreme oxophilicity of the barium center. The Ba-O bond is highly polarized, leaving the metal highly susceptible to nucleophilic attack by trace water. Even ppm-level moisture causes rapid hydrolysis, protonating the tert-butoxide ligands to release tert-butanol and forming 1[1]. Barium hydroxide subsequently reacts with atmospheric CO₂ to form 2 (BaCO₃), an irreversible thermodynamic sink[2].

Q2: How can I visually differentiate between moisture-induced degradation and thermal decomposition? A2: You can differentiate them by phase changes in your solvent. Moisture and CO₂ degradation form insoluble Ba(OH)₂ or BaCO₃, which crash out of organic solvents (like THF or toluene) as a white, turbid precipitate. In contrast, thermal degradation typically drives the formation of higher-order 3, such as [Ba(OtBu)₂]ₙ, which may remain soluble (clear solution) but are sterically hindered and catalytically inert due to the saturation of the barium coordination sphere[3].

Q3: Is it possible to regenerate a deactivated Ba(OtBu)₂ catalyst? A3: Practically, no. Once BaCO₃ or extensive Ba(OH)₂ networks form, the energy required to reverse the process and strip the carbonate/hydroxide exceeds the thermal stability limit of the tert-butoxide ligands. The only viable strategy is strict prevention using rigorous 4[4].

Mechanistic Pathways of Deactivation

Understanding the exact chemical pathways of deactivation allows researchers to engineer better environmental controls around their experimental setups.

Mechanism Active Ba(OtBu)2 (Active) Water + H2O Active->Water Heat + Heat (>150°C) Active->Heat Hydroxide Ba(OH)2 (Inactive) Water->Hydroxide CO2 + CO2 Carbonate BaCO3 (Irreversible) CO2->Carbonate Oligomer [Ba(OtBu)2]n (Sterically Hindered) Heat->Oligomer Hydroxide->CO2

Chemical pathways leading to the irreversible deactivation of Ba(OtBu)2.

Quantitative Comparison of Deactivation Pathways

The following table summarizes the key metrics and visual indicators associated with the primary modes of Ba(OtBu)₂ catalyst failure.

Deactivation PathwayCausative AgentKinetic RateVisual IndicatorReversibility
Hydrolysis H₂O (>10 ppm)Fast (Seconds to Minutes)White turbidity / precipitateIrreversible
Carbonation CO₂ (Ambient Air)Fast (Minutes)Dense white precipitateIrreversible
Thermal Oligomerization Prolonged Heat (>150°C)Slow (Hours)Clear, but increased viscosityPartially Reversible (via Lewis Bases)
Substrate Inhibition Chelating byproductsModerateColor change (substrate dependent)Reversible

Self-Validating Protocol: Anhydrous Preparation of Ba(OtBu)₂ Solutions

To ensure absolute scientific integrity, every catalytic run must begin with a self-validating preparation step. Because Ba(OtBu)₂ reacts violently with water and is 4, stringent precautions are mandatory[4]. This protocol ensures that if deactivation occurs, it is immediately visually apparent before expensive substrates are wasted.

Step 1: Glassware Preparation Bake all Schlenk flasks, stir bars, and spatulas at 150°C for a minimum of 12 hours. Transfer them immediately into an argon-filled glovebox while hot to prevent surface moisture condensation.

Step 2: Solvent Purification & Degassing Dispense the reaction solvent (e.g., THF or Toluene) directly from a solvent purification system (SPS) over activated alumina. Perform three consecutive freeze-pump-thaw cycles on a Schlenk line to remove dissolved CO₂ and O₂, which act as rapid deactivation agents.

Step 3: Catalyst Handling Inside an argon-filled glovebox (maintaining H₂O < 0.1 ppm and O₂ < 0.1 ppm), weigh the required mass of . Causality Note: Weighing this reagent in ambient air guarantees immediate surface hydrolysis, skewing the active molarity and poisoning the catalytic cycle before it begins.

Step 4: Dissolution and Visual Validation Add the degassed solvent to the solid Ba(OtBu)₂ and stir at room temperature. Self-Validation Check: The solution must remain optically clear. If any turbidity or white precipitate is observed, the batch has been compromised by moisture or CO₂ and must be discarded immediately.

Step 5: Active Site Titration (Optional but Recommended) To verify the exact active monomeric concentration before a critical synthesis, titrate an aliquot of the clear solution against a standardized weak acid (e.g., 2,6-di-tert-butyl-4-methylphenol) using a colorimetric indicator.

References

  • Title: Alkoxo and Aryloxo Derivatives of Metals - Catalog Source: Chemcraft.su URL: [Link]

  • Title: Direct Aldol Reactions Source: Thieme-connect URL: [Link]

  • Title: Group 2 element β-diketonate complexes: Synthetic and structural investigations Source: ResearchGate URL: [Link]

Sources

Troubleshooting

Troubleshooting low conversion rates with Barium tert-butoxide

Technical Support Center: Barium tert-butoxide ( ) Applications Topic: Troubleshooting Low Conversion Rates in Organic Synthesis Document ID: TS-BA-004 Author: Dr. Aris Thorne, Senior Application Scientist Introduction:...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Barium tert-butoxide (


) Applications 
Topic:  Troubleshooting Low Conversion Rates in Organic Synthesis
Document ID:  TS-BA-004
Author:  Dr. Aris Thorne, Senior Application Scientist

Introduction: The "Barium Effect" & The Conversion Paradox

Welcome to the technical support hub. If you are here, you are likely observing a reaction—probably a Horner-Wadsworth-Emmons (HWE) or a catalytic aldol—that has stalled. You have starting material remaining, the color might be "off," and adding more base isn't helping.

The Central Thesis: Barium tert-butoxide is not merely a "heavier" version of Potassium tert-butoxide (


). It acts as a template reagent . The large barium radius (

) and its ability to accommodate high coordination numbers (up to 8-10) allow it to pre-organize enolates and phosphonates, often driving high

-selectivity where other bases fail.

The Problem: This same coordination ability causes


 to form stable, insoluble oligomeric clusters (aggregates) in standard solvents like THF or Toluene. Low conversion is rarely a kinetic failure of the reaction mechanism itself; it is a failure of reagent availability. 

Part 1: Reagent Integrity (The "Dead Base" Protocol)

Q: My reagent is fresh from the bottle, but the reaction won't start. Is the batch bad?

A: Barium tert-butoxide is hypersensitive to atmospheric


. Unlike Lithium bases which form hydroxides, Barium forms Barium Carbonate (

)
upon exposure. This creates an inert "crust" on the powder particles. If your "solution" is cloudy white rather than a translucent haze, you are likely looking at a suspension of carbonate, not active alkoxide.
Diagnostic Protocol: The Hydrolytic Titration

Do not rely on visual inspection. Perform this self-validating check.

  • Sampling: In a glovebox, weigh approx.

    
     of your 
    
    
    
    sample into a dry Erlenmeyer flask.
  • Hydrolysis: Remove from glovebox and immediately add

    
     of deionized water.
    
    • Chemistry:

      
      .
      
    • Note: If the solid does not dissolve and leaves a white precipitate (

      
      ), the sample is significantly degraded.
      
  • Titration: Add 3 drops of phenolphthalein indicator. Titrate with standardized

    
     until the pink color disappears.
    
  • Calculation:

    
    
    (Where 
    
    
    
    )

Acceptance Criteria: Purity


. If 

, recrystallization or fresh reagent is required.

Part 2: Solubility & Aggregation (The "Cluster" Trap)

Q: The reaction mixture is a thick slurry. I used anhydrous THF. Why is the conversion stuck at 50%?

A: You are fighting the lattice energy. In THF,


 exists as higher-order aggregates (often hexamers like 

). These clusters are kinetically incompetent; the inner barium atoms are sterically shielded and cannot deprotonate your substrate.

The Fix: Polar Co-Solvent Disruption You must break the clusters to expose the active basic sites.

Solvent SystemSolubility StatusAggregation StateRecommended For
Toluene InsolubleTight aggregatesNot recommended alone
THF Sparingly SolubleOligomers (

)
Slow reactions, high selectivity
THF : DMF (10:1) Soluble Dimers/MonomersHigh Conversion HWE
THF : HMPA (2 equiv) SolubleMonomerDifficult substrates (Use caution)
Troubleshooting Workflow: The Solvent Switch

If conversion is


 in THF:
  • Do not add more base yet.

  • Add anhydrous DMF (Dimethylformamide) dropwise to the reaction mixture (target 10% v/v).

  • Observation: The slurry should clarify significantly.

  • Mechanism: DMF coordinates to the Barium center, breaking the

    
     bridges and releasing active monomeric/dimeric species.
    

Part 3: Reaction Specifics (HWE & Enolization)

Q: I am running an HWE reaction. The TLC shows the intermediate formed, but it won't eliminate to the alkene. Why?

A: This is the "Barium Trap." In Lithium-based HWE, the elimination is fast. In Barium-based HWE, the Barium atom chelates strongly to both the phosphonate oxygen and the alkoxide oxygen of the intermediate (the betaine/oxaphosphetane equivalent). This stabilizes the intermediate, preventing the elimination step required to form the alkene.

Visualizing the Trap:

BariumTrap Start Phosphonate + Aldehyde Inter Barium-Aldol Adduct (Stable Chelate) Start->Inter Fast Addition Product (E)-Alkene Product Inter->Product Slow Elimination Trap TRAP: Strong Chelation prevents elimination Inter->Trap Barium Effect Trap->Product Requires Heat or Polar Solvent

Caption: The "Barium Trap" mechanism where strong chelation stabilizes the intermediate, requiring thermal or solvation energy to drive elimination.

The "Wet" Workup Trick (Paterson Protocol)

If the intermediate is stuck:

  • Do not heat blindly. This causes decomposition.

  • The Proton Shuffle: Add 1.0 equivalent of wet THF (containing ~1-2% water) very slowly.

    • Why? Trace water protonates the alkoxide intermediate, breaking the tight Barium chelate. The resulting

      
      -hydroxy phosphonate often eliminates spontaneously or can be eliminated in a secondary step.
      
    • Warning: Excess water kills the reaction. Precision is key.

Part 4: Summary Troubleshooting Guide

Q: Can you summarize the decision logic for low conversion?

A: Use this logic tree to diagnose your specific failure mode.

Troubleshooting Start Problem: Low Conversion (<50%) CheckAppearance Is the mixture a thick white slurry? Start->CheckAppearance CheckBase Perform Hydrolytic Titration CheckAppearance->CheckBase Yes (Cloudy/Chunky) CheckTLC Does TLC show intermediate spot? CheckAppearance->CheckTLC No (Hazy/Clear) CheckSolvent Solvent System? CheckBase->CheckSolvent Purity > 90% BadBase Discard Reagent. Use fresh bottle or recrystallize. CheckBase->BadBase Purity < 85% AddDMF Add 10% DMF or HMPA to break aggregates CheckSolvent->AddDMF Pure THF/Toluene Heat Increase Temp to 20°C or add trace wet THF CheckTLC->Heat Yes (Stuck Intermediate) Stoich Increase Base to 1.5 equiv (Barium acts as template) CheckTLC->Stoich No (Only SM)

Caption: Decision matrix for diagnosing low conversion in Barium-mediated reactions.

References

  • Paterson, I., & Ye, T. (1996). Barium-mediated Horner-Wadsworth-Emmons reaction: A highly E-selective synthesis of α,β-unsaturated esters and ketones. Journal of Organometallic Chemistry.

  • Yanada, R., et al. (1998). Barium Reagents in Organic Synthesis.[1] Synlett.[2]

  • Caulton, K. G., et al. (1997). Synthesis and structural characterization of molecular aggregates of barium tert-butoxide. Journal of the Chemical Society, Dalton Transactions.[3]

  • Sigma-Aldrich. (2024). Barium tert-butoxide Product Specification & Handling.

Sources

Optimization

Impact of impurities on Barium tert-butoxide catalytic activity

Welcome to the Technical Support Center for Barium tert-butoxide [Ba(Ot-Bu)₂]. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the use of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Barium tert-butoxide [Ba(Ot-Bu)₂]. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the use of this powerful Brønsted base catalyst. Our focus is to provide in-depth, field-proven insights into how common impurities can significantly impact the catalytic activity of Barium tert-butoxide, leading to unexpected and often undesirable experimental outcomes.

This resource is structured in a question-and-answer format to directly address the practical issues you may encounter. We will delve into the causality behind these issues and provide robust troubleshooting strategies and preventative measures.

Frequently Asked Questions (FAQs)

Q1: My reaction catalyzed by Barium tert-butoxide is giving low yield and a mixture of unexpected side products. The bottle is from a reputable supplier and is labeled "85% purity." Could the remaining 15% be the issue?

A1: Absolutely. The stated purity of 85% from many commercial suppliers is a critical piece of data.[1][2] The remaining 15% is not inert filler; it primarily consists of degradation products that are themselves catalytically active and can significantly interfere with your reaction. The most common impurities in aged or improperly handled Barium tert-butoxide are Barium Hydroxide (Ba(OH)₂) and Barium Carbonate (BaCO₃).[3]

Barium tert-butoxide is extremely sensitive to atmospheric moisture and carbon dioxide.[4] Upon exposure to even trace amounts of water, it hydrolyzes to form Barium Hydroxide and tert-butanol. This newly formed Barium Hydroxide can then react with atmospheric carbon dioxide to yield Barium Carbonate.[3]

Q2: How exactly do Barium Hydroxide and Barium Carbonate impurities affect my reaction's outcome?

A2: The impact of these impurities stems from their own distinct chemical properties and catalytic activities, which differ significantly from the intended Barium tert-butoxide catalyst.

  • Barium Hydroxide (Ba(OH)₂): This is a strong, non-bulky base.[3] While Barium tert-butoxide is prized for its steric bulk, which often imparts specific selectivity (e.g., favoring kinetically controlled deprotonation), Barium Hydroxide lacks this steric hindrance. This can lead to a loss of selectivity, promoting different reaction pathways, and the formation of undesired side products. For instance, in aldol reactions, the less bulky hydroxide may favor different enolate geometries or promote undesired secondary reactions compared to the bulky tert-butoxide.[5][6] Barium Hydroxide is a known catalyst for various organic reactions, including aldol and Claisen-Schmidt condensations.[3][7][8]

  • Barium Carbonate (BaCO₃): While less basic than the hydroxide or alkoxide, Barium Carbonate is not inert. It can function as a mild base and has been shown to have catalytic activity in various contexts.[9][10] Its presence can alter the overall basicity of the reaction medium, potentially slowing down the desired reaction or promoting minor side reactions over extended periods. In high-temperature applications, it can also act as a flux, altering the physical properties of the reaction mixture.[9]

The presence of these impurities creates a "cocktail" of catalysts in your reaction vessel, leading to a complex and often unpredictable product distribution.

Troubleshooting Guide

Issue 1: Inconsistent Reaction Results with a New Bottle of Barium tert-butoxide
  • Problem: You've opened a new bottle of Barium tert-butoxide (85% or 95% purity) and are observing inconsistent yields or product profiles compared to previous batches or literature reports.

  • Root Cause Analysis: The stated purity indicates the presence of impurities from the point of manufacture or from minor exposure during packaging. The exact ratio of Barium tert-butoxide to its degradation products can vary slightly from batch to batch.

  • Troubleshooting Steps & Solutions:

    • Quantify the Active Catalyst: Do not assume the stated purity reflects the active base concentration. It is recommended to determine the total basicity of a sample from a new bottle via non-aqueous acid-base titration. This will give you a more accurate measure of the active base content.[11]

    • Initial Reaction Monitoring: For a new batch, run a small-scale test reaction and carefully monitor its progress by TLC or LC-MS. Compare the product formation and side-product profile to a trusted standard if available.

    • Adjust Catalyst Loading: Based on the titration results, you may need to adjust the catalyst loading in your reaction to ensure you are using the correct molar equivalent of the active base.

Issue 2: Gradual Decline in Catalytic Performance Over Time
  • Problem: A previously reliable reaction is now showing decreased conversion rates, lower yields, or an increase in side products when using an older bottle of Barium tert-butoxide.

  • Root Cause Analysis: This is a classic sign of catalyst degradation due to repeated exposure to trace amounts of air and moisture each time the bottle is opened. The Barium tert-butoxide is gradually being converted to less active or non-selective Barium Hydroxide and Barium Carbonate.

  • Troubleshooting Steps & Solutions:

    • Strictly Inert Atmosphere Handling: Barium tert-butoxide should always be handled in a glove box or under a positive pressure of an inert gas like argon or nitrogen.[12] Use Schlenk techniques for transfers.

    • Use Sure/Seal™ or Similar Packaging: Whenever possible, purchase air-sensitive reagents in bottles with septa that allow for the withdrawal of the powder via a syringe or cannula under an inert atmosphere, minimizing atmospheric exposure.

    • Portioning: Upon receiving a new, large bottle, it is best practice to immediately portion it into smaller, tightly sealed containers under an inert atmosphere. This limits the exposure of the bulk material to repeated openings.

    • Fresh is Best: If high reproducibility is critical, it is advisable to use a freshly opened bottle or a recently purchased batch of high-purity Barium tert-butoxide.

Visualizing the Degradation Pathway

The degradation of Barium tert-butoxide is a sequential process initiated by moisture.

Ba_OtBu Barium tert-butoxide Ba(OtBu)₂ Ba_OH Barium Hydroxide Ba(OH)₂ Ba_OtBu->Ba_OH Hydrolysis H2O H₂O (Moisture) H2O->Ba_OH Ba_CO3 Barium Carbonate BaCO₃ Ba_OH->Ba_CO3 Carbonation CO2 CO₂ (Atmospheric) CO2->Ba_CO3

Caption: Degradation pathway of Barium tert-butoxide in the presence of moisture and CO₂.

Experimental Protocols

Protocol 1: Non-Aqueous Titration for Total Basicity of Barium tert-butoxide

This protocol allows for the determination of the total active base content in your Barium tert-butoxide sample.

Materials:

  • Standardized 0.1 M perchloric acid in glacial acetic acid

  • Anhydrous glacial acetic acid

  • Crystal violet indicator solution (0.5% w/v in glacial acetic acid)

  • Barium tert-butoxide sample

  • Dry glassware (burette, conical flask, magnetic stirrer)

Procedure:

  • Inert Atmosphere: Perform all weighings and initial solvent additions inside a glovebox or under a positive pressure of argon.

  • Sample Preparation: Accurately weigh approximately 0.2-0.3 g of the Barium tert-butoxide sample into a dry 150 mL conical flask.

  • Dissolution: Add 50 mL of anhydrous glacial acetic acid to the flask and stir with a magnetic stirrer until the sample is fully dissolved.

  • Indicator: Add 2-3 drops of the crystal violet indicator solution. The solution should turn violet.

  • Titration: Titrate the sample solution with the standardized 0.1 M perchloric acid solution. The endpoint is reached when the color of the solution changes from violet to blue-green.

  • Calculation: Calculate the percentage purity (total basicity) using the following formula: Purity (%) = (V_acid × M_acid × MW_Ba(OtBu)₂ × 100) / (W_sample × 2)

    • V_acid = Volume of perchloric acid used (L)

    • M_acid = Molarity of perchloric acid (mol/L)

    • MW_Ba(OtBu)₂ = Molecular weight of Barium tert-butoxide (283.58 g/mol )

    • W_sample = Weight of the Barium tert-butoxide sample (g)

    • The factor of 2 accounts for the two alkoxide groups per molecule of Barium tert-butoxide.

Interpretation: The calculated purity will give you the total concentration of basic species (Ba(Ot-Bu)₂, Ba(OH)₂, and to a lesser extent, BaCO₃). While this method does not differentiate between the bases, it provides a more accurate measure of the total base equivalents than relying on the supplier's label.

Data Summary Table

ImpurityChemical FormulaCommon SourceKey Impact on Catalysis
Barium HydroxideBa(OH)₂Hydrolysis of Ba(Ot-Bu)₂Strong, non-bulky base; alters selectivity, can catalyze undesired side reactions.[3][5]
Barium CarbonateBaCO₃Reaction of Ba(OH)₂ with CO₂Mild base; can alter the overall basicity of the medium, potentially affecting reaction rates.[9]

Workflow for Handling and Using Barium tert-butoxide

start Start: New Bottle of Ba(OtBu)₂ Received glovebox Immediate Transfer to Glovebox start->glovebox portion Portion into Smaller, Dated Vials glovebox->portion store Store in a Desiccator Inside the Glovebox portion->store titrate Titrate a Sample to Determine Total Basicity store->titrate calculate Calculate Correct Molar Loading for Reaction titrate->calculate reaction Set Up Reaction Under Inert Atmosphere calculate->reaction end Consistent and Reproducible Results reaction->end

Sources

Troubleshooting

Technical Support Center: Strategies to Minimize Byproduct Formation with Barium tert-butoxide

As a Senior Application Scientist, I have frequently guided researchers through the nuances of using strong, sterically hindered bases. Barium tert-butoxide is a powerful reagent, particularly effective as a Brønsted bas...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have frequently guided researchers through the nuances of using strong, sterically hindered bases. Barium tert-butoxide is a powerful reagent, particularly effective as a Brønsted base catalyst in reactions like aldol condensations and polymerizations.[1] However, its high reactivity is a double-edged sword, often leading to byproduct formation if not handled with precision. This guide provides a comprehensive framework for troubleshooting common issues and optimizing your experimental outcomes. We will move beyond simple procedural steps to explore the underlying chemical principles, ensuring your protocols are robust and self-validating.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered when using Barium tert-butoxide.

Q1: My reaction is sluggish or fails to go to completion, with significant starting material recovered. What is the most probable cause?

A: The most likely culprit is the deactivation of the Barium tert-butoxide through exposure to atmospheric moisture. This reagent is extremely sensitive and reacts with water to form barium hydroxide and tert-butanol.[2][3] Barium hydroxide is a weaker base with different solubility characteristics, and the generated tert-butanol can act as a proton source, quenching the desired reaction. Ensure all glassware is oven- or flame-dried, solvents are anhydrous, and the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).

Q2: My reaction mixture contains a fine white precipitate that is not my product. What is it?

A: This is almost certainly a barium salt byproduct. If your system was exposed to trace moisture, the precipitate is likely barium hydroxide (Ba(OH)₂). If exposed to air (which contains CO₂), Barium tert-butoxide or the resulting barium hydroxide can react to form insoluble barium carbonate (BaCO₃).[4] The presence of these solids indicates a breach in your inert atmosphere and reagent handling protocol.

Q3: I'm observing byproducts consistent with elimination rather than the desired substitution or condensation. How can I fix this?

A: Barium tert-butoxide, like other bulky alkoxides, is a strong, non-nucleophilic base.[5][6] Its steric hindrance favors the abstraction of a proton (elimination) over an attack at an electrophilic carbon center (substitution). To mitigate this, consider lowering the reaction temperature to favor the desired kinetic pathway. Additionally, evaluate your substrate; if a less-hindered base is permissible, an alternative like sodium methoxide might favor substitution, though it may introduce other complications.

Q4: My crude NMR spectrum is very complex, suggesting multiple products. Beyond moisture, what else could be the issue?

A: Complex product mixtures can arise from several factors. Firstly, consider the possibility of self-condensation if your substrate (e.g., a ketone) can act as both the nucleophile and electrophile.[7][8] This can often be minimized by slow, controlled addition of the base at low temperatures. Secondly, the purity of the Barium tert-butoxide itself may be a factor. Commercial grades can have varying levels of purity (e.g., 85% vs. 99.9%), and impurities could catalyze side reactions.[3] Finally, at elevated temperatures, radical pathways can sometimes be initiated by tert-butoxides, leading to unexpected products.[9]

Section 2: In-Depth Troubleshooting Guides

Guide 1: The Primary Culprit - Atmospheric Contamination

The paramount factor in successfully using Barium tert-butoxide is the rigorous exclusion of water and carbon dioxide.

Causality of Byproduct Formation:

Barium tert-butoxide's high reactivity stems from the polarized Ba-O bond. When exposed to protic sources like water, a rapid acid-base reaction occurs:

Ba(O-t-Bu)₂ + 2 H₂O → Ba(OH)₂↓ + 2 t-BuOH

This hydrolysis has two major negative consequences:

  • Consumption of the Active Base: Your primary reagent is consumed, reducing the potential yield.

  • Formation of Interfering Species: Barium hydroxide is a base, but its lower solubility and different basicity profile can lead to incomplete or altered reactivity.[10] The tert-butanol produced can protonate the desired enolate or carbanion intermediates, halting the reaction.

A secondary reaction with atmospheric CO₂ can also occur, forming insoluble barium carbonate:

Ba(OH)₂ + CO₂ → BaCO₃↓ + H₂O

This not only removes the base from the reaction but can also make product isolation more challenging.

cluster_0 Troubleshooting Workflow: Atmospheric Contamination start Low Yield or No Reaction check_precipitate White Precipitate Observed? start->check_precipitate check_reagents Verify Anhydrous Solvents & Reagents check_precipitate->check_reagents No protocol_violation Protocol Breach Identified check_precipitate->protocol_violation Yes check_setup Inspect Inert Atmosphere Setup (Leaks, Gas Flow) check_reagents->check_setup OK check_reagents->protocol_violation Issue Found check_setup->protocol_violation Issue Found rerun Repeat Experiment check_setup->rerun OK implement_fixes Implement Corrective Actions: - Dry Glassware Rigorously - Use Freshly Purified Solvents - Purge System Thoroughly protocol_violation->implement_fixes implement_fixes->rerun

Caption: Troubleshooting workflow for contamination issues.

Guide 2: Substrate-Specific Side Reactions in Condensations

In aldol and Claisen-type reactions, Barium tert-butoxide is used to generate an enolate nucleophile. However, several competing pathways can lead to byproducts.

Causality of Side Reactions:

  • Self-Condensation: If a ketone like acetone is the substrate, the enolate formed can attack another molecule of the starting ketone, leading to a dimerized aldol product. This is often faster than the desired reaction with a different electrophile.[11][12]

  • Multiple Deprotonation Sites: Unsymmetrical ketones can be deprotonated on either side of the carbonyl, leading to a mixture of regioisomeric enolates and, consequently, a mixture of products. The bulky nature of tert-butoxide generally favors deprotonation at the less sterically hindered position (the kinetic enolate).

  • Cannizzaro-type Reactions: With non-enolizable aldehydes, strong bases can sometimes promote disproportionation reactions.

  • Decomposition: Substrates with sensitive functional groups may degrade under strongly basic conditions.[7]

start Ester + Ba(OtBu)₂ enolate Enolate Intermediate (Nucleophile) start->enolate Deprotonation tetrahedral Tetrahedral Intermediate enolate->tetrahedral Nucleophilic Attack ester2 Second Ester Molecule (Electrophile) ester2->tetrahedral desired_product Desired β-Keto Ester (Claisen Product) tetrahedral->desired_product Elimination of -OR byproduct_start Ester with β-Hydrogen and Leaving Group elimination_product α,β-Unsaturated Ester (Elimination Byproduct) byproduct_start->elimination_product E2 Elimination (Promoted by strong, bulky base)

Caption: Desired Claisen condensation vs. elimination byproduct pathway.

Mitigation Protocol:

  • Maintain Low Temperature: Begin the reaction at a low temperature (e.g., -78 °C or 0 °C) to control the reaction rate.

  • Controlled Addition: Add the Barium tert-butoxide solution dropwise to the solution of the substrate(s). This keeps the instantaneous concentration of the base low, disfavoring side reactions.

  • Order of Addition: For crossed-aldol reactions, slowly add the electrophile to the pre-formed enolate solution to minimize self-condensation of the electrophile.

Section 3: Experimental Protocols

Adherence to strict, validated protocols is essential for reproducibility.

Protocol 1: Inert Atmosphere Reaction Setup

This protocol ensures the exclusion of air and moisture, critical for using Barium tert-butoxide.

  • Glassware Preparation: All glassware (flasks, dropping funnels, stir bars) must be thoroughly cleaned and then oven-dried at >120 °C for at least 4 hours (ideally overnight). Assemble the apparatus hot and allow it to cool under a positive pressure of dry inert gas (Argon or Nitrogen).

  • Reagent Preparation:

    • Barium tert-butoxide, a flammable and corrosive solid, should be handled in a glovebox or glove bag.[2][13] Weigh the required amount into a dry, tared flask.

    • If making a solution, add anhydrous solvent via cannula or syringe.

    • Anhydrous solvents should be obtained from a purification system (e.g., Grubbs apparatus) or freshly distilled from an appropriate drying agent.

  • Reaction Assembly:

    • The reaction flask should be equipped with a magnetic stirrer, a temperature probe, a gas inlet, and a septum for additions.

    • Purge the entire system with the inert gas for at least 15-20 minutes before introducing reagents. Maintain a slight positive pressure throughout the reaction (a bubbler is recommended).

  • Execution:

    • Dissolve the substrate in the anhydrous solvent in the reaction flask and cool to the desired temperature.

    • Add the Barium tert-butoxide (either as a solid via a powder funnel under a strong counter-flow of inert gas or as a solution via syringe/cannula).

    • Monitor the reaction by TLC or another appropriate method.

  • Quenching: Quench the reaction by slowly adding a proton source (e.g., saturated aqueous ammonium chloride) at low temperature. Caution: Quenching can be highly exothermic.

Protocol 2: Titration for Determining Barium tert-butoxide Activity

Never assume 100% activity. Titrating a sample from a new or old bottle provides an accurate measure of the active base concentration.

  • Preparation: In a glovebox, accurately weigh ~100-150 mg of Barium tert-butoxide into a dry 100 mL flask. Outside the glovebox, dissolve this in ~20 mL of anhydrous THF. Add 2-3 drops of a suitable indicator (e.g., 1,10-phenanthroline).

  • Titrant Preparation: Prepare a standardized solution of a secondary alcohol, such as sec-butanol, in anhydrous toluene (e.g., 1.0 M).

  • Titration: Titrate the Barium tert-butoxide solution with the standardized sec-butanol solution dropwise. The endpoint is the disappearance of the color of the indicator.

  • Calculation: Molarity of active base = (Molarity of titrant × Volume of titrant) / Volume of base solution This allows you to calculate the effective molarity of your base solution or the percent activity of the solid reagent.

Section 4: Comparative Data

Choosing the right base is critical. Barium tert-butoxide offers unique properties compared to more common alkali metal alkoxides.

FeatureBarium tert-butoxidePotassium tert-butoxideSodium tert-butoxideLithium Diisopropylamide (LDA)
Basicity (pKa of conj. acid) High (similar to KOtBu)~17 (in DMSO)~17~36 (in THF)
Steric Hindrance HighHighHighVery High
Nucleophilicity Very LowVery LowVery LowExtremely Low
Solubility (in THF) ModerateHighModerateHigh (as solution)
Lewis Acidity of Cation Ba²⁺ is a moderate Lewis acidK⁺ is a weak Lewis acidNa⁺ is a weak Lewis acidLi⁺ is a strong Lewis acid
Key Advantage Divalent cation can act as a template, potentially influencing stereoselectivity.Widely available, well-understood reactivity.[7]Lower cost alternative to KOtBu.Extremely strong, useful for kinetic deprotonation of very weak acids.[5][14]
Common Byproduct Issue Hydrolysis to Ba(OH)₂.[2]Can promote radical pathways at high temps.[9]Similar to KOtBu.Decomposes above -30 °C; requires in-situ preparation.

References

  • Vertex AI Search. (n.d.).
  • MilliporeSigma (Sigma-Aldrich). (n.d.). Barium tert-butoxide, 1 X 1 g (715468-1G). Retrieved March 7, 2026.
  • Wikipedia. (n.d.). Non-nucleophilic base. Retrieved March 7, 2026, from [Link]

  • CHIMIA. (n.d.).
  • Fisher Scientific. (2009, September 22). SAFETY DATA SHEET - Barium oxide. Retrieved March 7, 2026.
  • Grokipedia. (n.d.). Non-nucleophilic base. Retrieved March 7, 2026.
  • Sarchem Labs. (2026, January 19). The Role of Potassium tert-Butoxide in Chemical Reactions & Synthesis. Retrieved March 7, 2026.
  • Science of Synthesis. (n.d.). Product Class 9: Barium Compounds. Retrieved March 7, 2026.
  • PMC. (2023, January 21). The Use of Anhydrous Barium Hydroxide for Selective Alkylation of Dialkyloxy-tert-butyl-calix[13]arenes. Retrieved March 7, 2026.

  • Chemistry LibreTexts. (2020, September 16). 9.3.10: Non-nucleophilic Brønsted-Lowry Superbases. Retrieved March 7, 2026.
  • American Chemical Society. (2019, April 26). Potassium tert-Butoxide-Mediated Condensation Cascade Reaction: Transition Metal-Free Synthesis of Multisubstituted Aryl Indoles. Retrieved March 7, 2026.
  • YouTube. (2022, January 26). The Aldol and Claisen Reactions: Crash Course Organic Chemistry #44. Retrieved March 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Potassium tert-Butoxide-Mediated Condensation Cascade Reaction: Transition Metal-Free Synthesis of Multisubstituted Aryl Indoles and Benzofurans. Retrieved March 7, 2026.
  • Organic Syntheses. (n.d.). Procedure. Retrieved March 7, 2026.
  • OSTI.gov. (n.d.). tert-butoxides as Precursors for Atomic Layer Deposition of Alkali Metal Containing Thin Films. Retrieved March 7, 2026.
  • Making Molecules. (2024, May 20). Aldol-like Reactions. Retrieved March 7, 2026.
  • chemeurope.com. (n.d.). Non-nucleophilic base. Retrieved March 7, 2026.
  • Benchchem. (n.d.). Application of Potassium tert-butoxide in Aldol Condensation Reactions: Detailed Application Notes and Protocols. Retrieved March 7, 2026.
  • Pearson. (n.d.). Strong Acid-Strong Base Titrations Explained: Definition, Examples, Practice & Video Lessons. Retrieved March 7, 2026.
  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved March 7, 2026, from [Link]

  • ECHEMI. (n.d.). Why is tert-butoxide often used in elimination reactions when it is not necessary?. Retrieved March 7, 2026.
  • University of Calgary. (n.d.). Acid Induced (Catalyzed) Reactions. Retrieved March 7, 2026.
  • ResearchGate. (n.d.). Potassium tert -Butoxide-Mediated Condensation Cascade Reaction: Transition Metal-Free Synthesis of Multisubstituted Aryl Indoles and Benzofurans | Request PDF. Retrieved March 7, 2026.
  • Chemistry LibreTexts. (2022, August 30). Titration of a Strong Acid With A Strong Base. Retrieved March 7, 2026.
  • Khan Academy. (2021, August 11). Strong acid–strong base reactions | Acids and bases | AP Chemistry. Retrieved March 7, 2026, from [Link]

  • Oreate AI Blog. (2026, January 7). How to Determine a Strong Base. Retrieved March 7, 2026.
  • Chemistry LibreTexts. (2019, September 20). 8.
  • Sigma-Aldrich. (n.d.). Barium tert-butoxide 85% (24363-36-8) Peer Reviewed Papers. Retrieved March 7, 2026.
  • Macmillan Group. (2021, March 9). Radical Chemistry of tert-Butoxide. Retrieved March 7, 2026.

Sources

Optimization

Barium tert-Butoxide (Ba(OtBu)₂) Catalytic Lifecycle Management

Technical Support Center & Troubleshooting Hub Status: Active Version: 2.4 (Current) Audience: Synthetic Chemists, Process Engineers, R&D Scientists Core Directive: The "Barium Effect" & Catalyst Integrity Barium tert-bu...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center & Troubleshooting Hub

Status: Active Version: 2.4 (Current) Audience: Synthetic Chemists, Process Engineers, R&D Scientists

Core Directive: The "Barium Effect" & Catalyst Integrity

Barium tert-butoxide is not merely a "heavier" version of Potassium tert-butoxide. It is a distinct species characterized by the "Barium Effect" —a phenomenon driven by the large ionic radius of Ba²⁺ (1.35 Å) and its tendency to form high-coordination aggregates. Unlike alkali metal alkoxides, Ba(OtBu)₂ often operates via a ligand-accelerated mechanism or by templating substrates around the central barium core.

The Central Challenge: Users often report "catalyst death" not because the barium is lost, but because the active aggregate structure has collapsed into an insoluble, thermodynamically stable lattice (often BaCO₃ or polymeric Ba(OH)₂).

This guide provides the protocols to maintain the kinetic activity of the catalyst and, where applicable, regenerate the active species from spent reaction mixtures.

Troubleshooting: Diagnostics & Immediate Solutions

Issue Type A: Catalyst Deactivation (Pre-Reaction)

Symptom: The white powder has turned into a "gummy" solid or has formed a crust that does not dissolve in THF. Diagnosis: Partial Hydrolysis / Carbonation. Mechanism: Ba(OtBu)₂ is extremely hygroscopic and reacts avidly with atmospheric CO₂.




ObservationProbable CauseCorrective Action
White Crust Formation of BaCO₃ (surface passivation).Irreversible. Filter the solution under Ar to remove carbonate; titrate the filtrate to determine remaining active molarity.
Gelation in Toluene Oligomeric aggregation.Add a donor solvent (THF, DME) or a chelating ligand (crown ether, TMEDA) to break aggregates and restore solubility.
Yellow Discoloration Oxidation of trace impurities or ligand decomposition.Usually harmless if solubility remains high. Verify activity with a small-scale test reaction.
Issue Type B: Reaction Stalling (In-Process)

Symptom: Reaction starts fast but stops at 40-50% conversion. Diagnosis: Product Inhibition or "Barium Sink." Root Cause: The barium center may coordinate too strongly with the reaction product (e.g., an amide or carboxylate), preventing turnover.

Protocol: The "Ligand Flush"

  • Add 10-20 mol% of a competing ligand: Use a bulky phenol (e.g., 2,6-di-tert-butylphenol) or a glycol ether.

  • Rationale: This displaces the product from the barium center, regenerating the active alkoxide/phenoxide species for the next cycle.

The Regeneration Protocol (Ex-Situ)

Unlike heterogeneous catalysts (e.g., Pd/C), Ba(OtBu)₂ cannot simply be filtered and reused. The "spent" catalyst is often a mixture of barium salts. The following workflow describes the Chemical Regeneration Cycle to recover the barium source and convert it back to the active alkoxide.

Workflow Visualization

Ba_Regeneration Spent Spent Reaction Mixture (Ba-Salts / Ba-Carboxylates) AcidWash Acid Hydrolysis (Add dil. HCl) Spent->AcidWash Quench BaSalt BaCl2 (aq) AcidWash->BaSalt Filter Organics Precip Precipitation (Add Na2CO3) BaSalt->Precip BaCO3 BaCO3 Solid (Isolated) Precip->BaCO3 Filter & Dry Calcination Calcination (1000°C - 1400°C) BaCO3->Calcination - CO2 BaO BaO (Anhydrous) Calcination->BaO Alkoxylation Re-Alkoxylation (tBuOH + Azeotropic Distillation) BaO->Alkoxylation + Excess tBuOH ActiveCat Active Ba(OtBu)2 Alkoxylation->ActiveCat Vacuum Dry

Figure 1: The "Deep Regeneration" cycle for converting barium waste back to catalytic grade Barium tert-butoxide.

Step-by-Step Methodology

Phase 1: Recovery of Barium (The "Reset")

  • Quench: Treat the reaction mixture with dilute HCl (1M). This solubilizes the barium as BaCl₂ and precipitates organic products.

  • Separation: Extract organics with ethyl acetate. The aqueous layer contains the Barium.[1]

  • Precipitation: Neutralize the aqueous layer and add Na₂CO₃. Filter the white precipitate (BaCO₃).

  • Drying: Dry the BaCO₃ at 120°C to remove water.

Phase 2: Activation (The "Recharge") Note: This phase requires high-temperature equipment.

  • Calcination: Heat the BaCO₃ to >1000°C (ideally 1400°C) to drive off CO₂.

    
    
    Crucial: Store the resulting BaO under Argon immediately. It is a super-desiccant.
    
  • Alkoxylation:

    • Suspend fresh BaO in anhydrous excess tert-butanol and benzene/toluene (as an azeotropic agent).

    • Reflux under an inert atmosphere with a Dean-Stark trap to remove water formed (if using Ba(OH)₂ route) or simply to solvate (BaO route).

    • Reaction:

      
       (Equilibrium must be driven by water removal).
      
  • Isolation: Evaporate the solvent under vacuum. The resulting white powder is regenerated Ba(OtBu)₂.

Frequently Asked Questions (FAQs)

Q1: Can I use Toluene instead of THF for the reaction? A: Yes, but with caveats. Ba(OtBu)₂ is less soluble in toluene and tends to form higher-order aggregates (hexamers/tetramers).

  • Impact: Reaction rates may be slower due to lower effective concentration of the active monomer/dimer.

  • Fix: If using toluene, add 5-10% THF or a drop of crown ether (18-crown-6) to "break" the clusters and solubilize the barium [1].

Q2: The catalyst turned cloudy immediately upon adding the substrate. Is it dead? A: Not necessarily.

  • Scenario A: If the substrate is an ester or amide, you may be forming a transient Barium-substrate complex which is less soluble. This is often the active species.

  • Scenario B: If the cloudiness is "milky" and persists without reaction progress, you likely have moisture ingress forming Ba(OH)₂. Check your solvent water content (should be <50 ppm).

Q3: How do I titrate Ba(OtBu)₂ to check the concentration of a reused solution? A: Standard acid-base titration is inaccurate due to carbonate interference.

  • Preferred Method: Hydrolyze an aliquot with water, then titrate the resulting Ba(OH)₂ with standardized HCl using phenolphthalein. Correction: You must subtract the carbonate content (titrate to methyl orange endpoint) to get the true alkoxide value.

Q4: Can I use Ba(OtBu)₂ for transesterification if I can't get the dry solid? A: Yes. You can generate it in situ.

  • Protocol: React Barium Oxide (BaO) with the alcohol of interest.[2] For tert-butoxide, reflux BaO in tBuOH. The resulting supernatant is a valid source of catalytic Ba(OtBu)₂ [2].

References

  • Sigma-Aldrich. Barium tert-butoxide Product Specification & Solubility Data.Link

  • Yanagisawa, A., et al. "Barium Catalyzed Direct Amidation of Esters." Journal of the American Chemical Society. Link (Contextual grounding on Ba-catalysis mechanisms).

  • ProChem, Inc. Barium tert-Butoxide Safety & Handling Guide.Link

  • Kim, B. R., et al. "tert-Butoxide-Assisted Amidation of Esters under Green Conditions."[3] Synthesis, 2012.[3] Link

Sources

Troubleshooting

Analytical techniques for monitoring Barium tert-butoxide reactions

Welcome to the Technical Support Center for Advanced Precursor Analytics. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the erratic behavior o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Precursor Analytics. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the erratic behavior of heavy alkaline earth metal alkoxides.

Barium tert-butoxide (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) is a notoriously challenging compound. Because the Ba²⁺ ion is exceptionally large (ionic radius ~1.35 Å) and highly electropositive, it is coordinatively unsaturated as a monomer. This drives the molecule to aggressively seek electron density, leading to rapid moisture scavenging and extensive oligomerization. The guides and protocols below are designed not just to give you steps, but to explain the causality behind precursor failures, ensuring your analytical workflows become self-validating systems.

Diagnostic Workflow: Precursor Degradation

BaOtBu2_Diagnostics Start Reaction Anomaly: Inconsistent Volatility / Yield Visual Visual Check: Cloudy Solution or Precipitate? Start->Visual FTIR In-situ FTIR: Scan 3640 & 3430 cm⁻¹ Visual->FTIR Yes (Solid present) NMR ¹H/¹³C NMR (Toluene-d₈): Check 1.18 & 0.67 ppm Visual->NMR No (Clear, but low yield) Moisture Diagnosis: Moisture Contamination FTIR->Moisture O-H bands detected NMR->Moisture Free t-BuOH detected Oligomer Diagnosis: [Ba(OtBu)₂]ₙ Oligomerization NMR->Oligomer Broad/shifted t-Bu peaks Action1 Protocol: Sublime & Store in Glovebox Moisture->Action1 Action2 Protocol: Introduce Donor Ligands Oligomer->Action2

Diagnostic workflow for troubleshooting Barium tert-butoxide degradation and oligomerization.

Troubleshooting FAQs: Analytical Monitoring

Q1: My ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 precursor is losing volatility during Chemical Vapor Deposition (CVD). Why is this happening, and how do I prove it? 
A:  Volatility loss in barium alkoxides is rarely a random batch failure; it is usually caused by oligomerization or thermal decomposition. Because the Ba²⁺ center is sterically exposed, individual 

molecules aggregate into heavy clusters (e.g.,

where

or more) to satisfy their coordination spheres. Furthermore, if the precursor is subjected to excessive heat without proper vacuum, it undergoes thermal decomposition into non-volatile barium oxides and carbon oxides. Analytical Proof: Run a Thermogravimetric Analysis (TGA). A pure, monomeric (or stabilized) precursor will show a sharp, single-step mass loss curve. If you see a high residual mass (>30%) or a multi-step degradation profile, your precursor has either oligomerized or oxidized into barium oxides[1].

Q2: How can I definitively distinguish between coordinated tert-butanol (which stabilizes the cluster) and moisture-induced free tert-butanol using NMR? A: This is a critical distinction. Barium tert-butoxide often crystallizes as a solvated cluster, specifically


, which is highly soluble in aromatic solvents[2].
The Causality: When you run the ¹H NMR in Toluene-d₈, the coordinated complex will display a specific, sharp hydroxyl signal at 0.67 ppm and a tert-butyl signal at 1.18 ppm[2]. The ¹³C NMR will confirm the framework with peaks at 36.2 ppm and 68.5 ppm[2]. If your sample has been exposed to moisture, the water reacts with the alkoxide to form 

and free tert-butanol. Free tert-butanol will exhibit a shifted, often broadened -OH peak (due to rapid proton exchange) that deviates significantly from the stable 0.67 ppm coordinate shift.

Q3: What are the exact FTIR signatures that indicate my barium precursor has degraded due to air exposure? A: Barium tert-butoxide is extremely moisture sensitive[1]. When exposed to ambient humidity, it rapidly hydrolyzes. You will observe the distinct appearance of sharp O-H absorption bands at 3640 cm⁻¹ and 3430 cm⁻¹ in the FT-IR spectrum, which indicates the formation of hydroxylated barium species[3]. Additionally, because


 acts as a strong base, it will aggressively scavenge ambient CO₂, leading to the appearance of strong asymmetric C-O stretching bands around 1400–1500 cm⁻¹ (indicating barium carbonate formation).

Quantitative Analytical Reference Data

Use the following validated parameters to benchmark your analytical results. Deviations from these values indicate precursor degradation or structural rearrangement.

Analytical TechniqueTarget Analyte / StateKey Spectral / Thermal SignatureDiagnostic Implication
¹H NMR (Toluene-d₈)Coordinated Complexδ 1.18 ppm (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Bu), δ 0.67 ppm (OH)[2]
Confirms stable

cluster[2].
¹³C NMR (Toluene-d₈)Tert-butyl frameworkδ 36.2 ppm, δ 68.5 ppm[2]Baseline purity of the alkoxide ligand[2].
FTIR (In-situ / ATR)Hydrolysis productsAbsorption bands at 3640 cm⁻¹, 3430 cm⁻¹[3]Severe moisture contamination /

formation[3].
TGA / DSC Bulk PrecursorHigh residual mass, COₓ releasePremature thermal decomposition to Barium Oxides[1].

Step-by-Step Methodologies

Protocol 1: Self-Validating Anaerobic NMR Preparation

Causality: Standard NMR caps are highly permeable to atmospheric moisture over a span of hours. Because ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 is highly moisture sensitive, using a standard cap will result in false-positive hydrolysis signals (free 

BuOH) by the time the probe tunes and matches. This protocol uses a self-validating baseline.
  • Solvent Preparation: Dry Toluene-d₈ over a Sodium/Potassium (Na/K) alloy for 48 hours. Vacuum transfer the solvent into a dried, air-tight ampoule.

  • Baseline Validation (The Self-Check): Inside an Argon-filled glovebox (<0.1 ppm H₂O/O₂), transfer 0.5 mL of the dried Toluene-d₈ into a J. Young valve NMR tube. Seal the tube, remove it from the glovebox, and run a ¹H NMR scan. Ensure there is no water peak (~0.4 ppm in toluene) before proceeding.

  • Sample Introduction: Return the J. Young tube to the glovebox. Dissolve 15-20 mg of the

    
     precursor in the validated solvent.
    
  • Spectral Acquisition: Seal the J. Young valve tightly. Acquire ¹H and ¹³C NMR spectra. Look for the diagnostic coordinated shifts at 1.18 ppm and 0.67 ppm[2] to confirm the integrity of the cluster.

Protocol 2: In-Situ FTIR Monitoring of Precursor Degradation

Causality: Ex-situ FTIR of degraded barium precursors often fails because the degradation products (barium oxides and carbonates)[1] are highly heterogeneous solids that are difficult to press into reproducible KBr pellets without further atmospheric contamination. In-situ ATR-FTIR bypasses this by monitoring the reaction/sublimation vessel directly.

  • Apparatus Setup: Interface a diamond-ATR FTIR probe directly into the Schlenk line or CVD bubbler containing the

    
    . Ensure the probe is heated to match the vessel temperature to prevent precursor condensation, which would saturate the detector.
    
  • Background Scan: Purge the vessel with ultra-high purity (UHP) Argon for 30 minutes. Take a background single-beam spectrum to subtract environmental CO₂ and H₂O.

  • Continuous Monitoring: Set the FTIR to acquire a spectrum every 60 seconds during the heating/sublimation phase.

  • Data Interpretation: Monitor the baseline around 3600-3400 cm⁻¹. If the precursor begins to degrade due to micro-leaks in the vacuum line, you will observe the real-time growth of the 3640 cm⁻¹ and 3430 cm⁻¹ O-H absorption bands[3]. Immediately abort the heating cycle to prevent irreversible decomposition into barium oxides[1].

References

  • ProChem, Inc. "Barium t-butoxide - SECTION 1 PRODUCT AND COMPANY INFORMATION." prochemonline.com.
  • Chemcraft. "Alkoxo and Aryloxo Derivatives of Metals - Catalog." chemcraft.su.
  • ResearchGate. "Synthesis and characterisation of β-ketoesterate complexes of yttrium, barium and copper(II)." researchgate.net.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Barium tert-Butoxide and Potassium tert-Butoxide in Aldol Reactions

For Researchers, Scientists, and Drug Development Professionals In the landscape of carbon-carbon bond formation, the aldol reaction remains a cornerstone for the synthesis of complex molecular architectures. The strateg...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of carbon-carbon bond formation, the aldol reaction remains a cornerstone for the synthesis of complex molecular architectures. The strategic selection of the base catalyst is paramount, profoundly influencing the reaction's yield, selectivity, and even its mechanistic pathway. Among the plethora of available bases, metal alkoxides are of significant interest. This guide provides an in-depth technical comparison of two such bases: the well-established potassium tert-butoxide (KOt-Bu) and the less conventional but stereochemically powerful barium tert-butoxide [Ba(Ot-Bu)₂].

At a Glance: Key Differences in Application

FeatureBarium tert-butoxidePotassium tert-butoxide
Primary Application Highly diastereoselective direct aldol reactions of amides.General-purpose strong base for various aldol condensations.
Typical Substrates Amides, esters.Ketones, aldehydes, esters.
Stereoselectivity High anti-selectivity in catalyzed reactions.Stereoselectivity is substrate and condition dependent.
Catalytic Nature Often used in catalytic amounts with co-catalysts.Can be used in both catalytic and stoichiometric amounts.
Common Co-catalysts Phenolic ligands.Not typically required.

Potassium tert-Butoxide: The Workhorse Strong Base

Potassium tert-butoxide is a strong, sterically hindered, and non-nucleophilic base, making it a versatile tool in organic synthesis.[1][2] Its primary role in aldol reactions is the efficient deprotonation of a carbonyl compound at the α-carbon to generate a nucleophilic enolate.[1][2] This enolate then undergoes a nucleophilic attack on the carbonyl carbon of another molecule, leading to the formation of a β-hydroxy carbonyl compound.[1]

The bulky nature of the tert-butoxide group can influence the stereochemical outcome of the reaction and minimize side reactions.[1] KOt-Bu is widely employed in various aldol-type reactions, including:

  • Claisen-Schmidt Condensations: Reactions between an enolizable ketone and a non-enolizable aldehyde to form α,β-unsaturated ketones.[1]

  • Directed Aldol Reactions: Selective formation of a specific enolate in the presence of two different carbonyl compounds.[1]

  • Intramolecular Aldol Condensations: Promoting cyclization of dicarbonyl compounds.[1]

Mechanistic Considerations with Potassium tert-Butoxide

The mechanism of a KOt-Bu-mediated aldol reaction is a classic example of base-catalyzed enolate formation followed by nucleophilic addition. The potassium cation is generally considered to play a less structurally organizing role in the transition state compared to divalent cations, leading to stereoselectivities that are highly dependent on the substrate and reaction conditions.

G Ketone Ketone Enolate Potassium Enolate Ketone->Enolate Deprotonation KOtBu KOt-Bu KOtBu->Enolate Enolate->Ketone Equilibrium Alkoxide Potassium Alkoxide Adduct Enolate->Alkoxide Nucleophilic Attack Aldehyde Aldehyde Aldehyde->Alkoxide Product β-Hydroxy Ketone Alkoxide->Product Protonation tBuOH t-BuOH H2O H₂O (workup) H2O->Product

Caption: General mechanism of a potassium tert-butoxide mediated aldol reaction.

Barium tert-Butoxide: A Catalyst for High Diastereoselectivity

Barium tert-butoxide has emerged as a specialized catalyst for direct-type aldol reactions, particularly with amide nucleophiles, demonstrating remarkable anti-diastereoselectivity.[3][4] Unlike the more general utility of KOt-Bu, Ba(Ot-Bu)₂ is often employed in catalytic systems, frequently in conjunction with a phenolic co-catalyst.

The use of barium tert-butoxide has been notably successful in the highly anti-selective direct aldol reactions of amides with a wide range of aldehydes, including aromatic, heterocyclic, and α,β-unsaturated aldehydes. These reactions proceed smoothly under mild conditions to afford the desired products in high yields.

The Role of the Barium Cation in Stereocontrol

The high diastereoselectivity observed in barium-catalyzed aldol reactions is attributed to the formation of a more rigid and organized transition state. The divalent barium cation (Ba²⁺) is believed to coordinate to both the enolate oxygen and the carbonyl oxygen of the aldehyde, leading to a well-defined chair-like transition state, reminiscent of the Zimmerman-Traxler model.[5][6][7] This chelation, along with the specific ligands on the barium center, dictates the facial selectivity of the enolate attack on the aldehyde, favoring the anti product.

G cluster_0 Catalyst Activation cluster_1 Catalytic Cycle BaOtBu2 Ba(Ot-Bu)₂ ActiveCat Active Barium Catalyst BaOtBu2->ActiveCat Phenol Phenolic Ligand Phenol->ActiveCat BaEnolate Barium Enolate ActiveCat->BaEnolate Deprotonation Amide Amide Amide->BaEnolate TS Zimmerman-Traxler-like Transition State BaEnolate->TS Aldehyde Aldehyde Aldehyde->TS BaAlkoxide Barium Alkoxide Adduct TS->BaAlkoxide C-C Bond Formation Product anti-Aldol Product BaAlkoxide->Product Protonolysis Product->ActiveCat Catalyst Regeneration

Sources

Comparative

Comparison of Barium tert-butoxide and lithium diisopropylamide (LDA)

Comparative Guide: Barium tert-Butoxide vs. Lithium Diisopropylamide (LDA) in Advanced Organic Synthesis Executive Summary In modern synthetic organic chemistry and drug development, the choice of base for enolate genera...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Barium tert-Butoxide vs. Lithium Diisopropylamide (LDA) in Advanced Organic Synthesis

Executive Summary

In modern synthetic organic chemistry and drug development, the choice of base for enolate generation dictates the stereochemical outcome of downstream functionalizations. Lithium diisopropylamide (LDA) is the ubiquitous workhorse for irreversible, kinetic deprotonation, forming tight, highly structured lithium enolates. In contrast, Barium tert-butoxide [Ba(OtBu)₂] is a highly specialized alkaline earth alkoxide. While less commonly used for simple deprotonations, Ba(OtBu)₂ has emerged as a critical reagent in transition-metal-catalyzed asymmetric transformations, where its massive ionic radius and unique aggregation state override the limitations of traditional lithium bases to achieve exquisite diastereo- and enantiocontrol[1].

Mechanistic Causality: The Role of the Metal Cation

The fundamental divergence in performance between LDA and Ba(OtBu)₂ is not merely a function of basicity, but of the physicochemical properties of their respective metal cations.

  • Lithium Diisopropylamide (LDA): With a pKa of ~36, LDA ensures complete, irreversible deprotonation of ketones and esters (pKa ~20–24). The lithium cation (Li⁺) has a very small ionic radius (0.76 Å) and a high charge density. This results in the formation of tight ion pairs and highly organized aggregates (dimers or tetramers in THF). These tight lithium enolates react through highly predictable, closed Zimmerman-Traxler transition states. However, in complex catalytic cycles (such as Ir-catalyzed cross-couplings), this tight coordination can poison the transition metal catalyst or restrict the necessary facial approach of the electrophile.

  • Barium tert-Butoxide [Ba(OtBu)₂]: The conjugate acid (tert-butanol) has a pKa of ~19. While thermodynamically weaker than LDA, Ba(OtBu)₂ successfully drives enolate formation when coupled with an irreversible downstream catalytic trapping step. The barium cation (Ba²⁺) is divalent and massive (1.35 Å). This large radius prevents the formation of tight ion pairs, resulting in looser, more complex enolate aggregates. In groundbreaking work by Hartwig and co-workers, Ba(OtBu)₂ was utilized to generate nonstabilized enolates that undergo selective iridium-catalyzed allylic alkylation. The loose barium enolate prevents catalyst poisoning and allows the nucleophile to approach the chiral iridium π-allyl complex with perfect facial selectivity, yielding products with >98% enantiomeric excess (ee)—a feat unachievable with lithium enolates[1].

Quantitative Performance & Physicochemical Comparison

ParameterLithium Diisopropylamide (LDA)Barium tert-Butoxide [Ba(OtBu)₂]Mechanistic Causality & Impact
Conjugate Acid pKa ~36 (Diisopropylamine)~19 (tert-Butanol)LDA irreversibly deprotonates substrates; Ba(OtBu)₂ relies on equilibrium shifts driven by subsequent catalytic trapping.
Metal Cation Radius 0.76 Å (Li⁺)1.35 Å (Ba²⁺)Smaller Li⁺ forms rigid ion pairs; larger Ba²⁺ forms loose aggregates, enabling unique transition-state geometries[1].
Nucleophilicity Non-nucleophilicWeakly nucleophilicLDA's bulky isopropyl groups sterically block nucleophilic attack; Ba(OtBu)₂ is slightly more exposed but hindered by t-butyl groups.
Solubility Excellent (THF, Ether, Hexanes)Poor to Moderate (Toluene, specific mixtures)Ba(OtBu)₂ solutions can deteriorate or precipitate as a solid mass over time, requiring careful solvent selection or in situ handling[2].
Primary Utility Stoichiometric kinetic enolate formationSpecialized base in transition-metal catalysisLDA is a general-purpose tool; Ba(OtBu)₂ is a precision reagent for modulating stereocontrol in complex API synthesis[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate self-validating steps to prevent common modes of failure.

Protocol A: Kinetic Deprotonation using LDA (Standard Workflow)

Causality: Commercial LDA solutions degrade over time, leading to inaccurate stoichiometry and the presence of nucleophilic degradation products. In situ generation ensures absolute kinetic control.

  • Titration: Titrate commercial n-butyllithium (n-BuLi) using 1,10-phenanthroline as an indicator to determine exact molarity.

  • LDA Generation: To an oven-dried, argon-purged Schlenk flask, add anhydrous THF and 1.05 equivalents of diisopropylamine (DIPA). Cool to 0 °C. Dropwise add 1.0 equivalent of titrated n-BuLi. Stir for 15 minutes.

  • Kinetic Deprotonation: Cool the LDA solution to -78 °C. Slowly add the prochiral ketone (1.0 eq) as a solution in THF down the side of the flask. Validation: The reaction must remain at -78 °C for 30 minutes to prevent thermodynamic equilibration of the enolate.

  • Electrophile Trapping: Add the desired electrophile and allow the reaction to slowly warm to room temperature.

Protocol B: Iridium-Catalyzed Allylic Alkylation using Ba(OtBu)₂ (Hartwig Protocol)

Causality: Ba(OtBu)₂ is highly hygroscopic. Exposure to moisture generates Ba(OH)₂, which is insoluble in organic solvents and fails to generate the requisite enolate, crashing the catalytic cycle[2].

  • Glovebox Preparation: Inside an argon-filled glovebox, weigh out the preformed metallacyclic iridium catalyst (e.g., 2–5 mol%) and Ba(OtBu)₂ (1.0–1.5 eq). Validation: Ensure the Ba(OtBu)₂ is a free-flowing white powder; clumping indicates moisture degradation.

  • Catalyst Activation: Dissolve the iridium catalyst in anhydrous THF. Add the allylic carbonate electrophile (1.0 eq) to form the active Ir-π-allyl complex.

  • Enolate Generation & Coupling: Add the prochiral cyclic ketone (1.5 eq) followed by the Ba(OtBu)₂. The large barium cation facilitates the formation of a loose enolate aggregate.

  • Reaction Progression: Seal the vessel, remove it from the glovebox, and stir at room temperature for 12–24 hours. The unique geometry of the barium enolate ensures it attacks the Ir-π-allyl complex with high facial selectivity, generating vicinal stereocenters with >98% ee[1].

Mechanistic Visualization

G Substrate Prochiral Ketone (Substrate) LDA LDA / THF, -78°C (Kinetic Deprotonation) Substrate->LDA Ba Ba(OtBu)2 / RT (Equilibrium Deprotonation) Substrate->Ba LiEnolate Lithium Enolate Tight Ion Pair (Li⁺ radius: 0.76 Å) LDA->LiEnolate BaEnolate Barium Enolate Loose Aggregate (Ba²⁺ radius: 1.35 Å) Ba->BaEnolate Standard Standard Electrophile Trapping (Moderate Diastereocontrol) LiEnolate->Standard IrCat Ir-Catalyzed Allylic Alkylation (>98% ee, High Stereocontrol) BaEnolate->IrCat

Figure 1: Divergent enolate pathways dictated by metal cation size and aggregation state.

References

  • [1] Iridium-Catalyzed Diastereo-, Enantio-, and Regioselective Allylic Alkylation with Prochiral Enolates. ACS Catalysis / PMC. Available at:

  • [2] WO1985002176A1 - Preparation of alkaline earth metal organometallic compounds. Google Patents. Available at:

  • [3] Active Pharmaceutical Ingredients in Synthesis: Catalytic Processes in Research and Development. AZPDF. Available at:

Sources

Validation

Advantages of Barium tert-butoxide over Other Alkaline Earth Metal Alkoxides

Executive Summary In the landscape of alkaline earth metal reagents, Barium tert-butoxide ( ) occupies a unique "extremophile" niche. While Magnesium ( ) and Calcium ( ) alkoxides are often preferred for their stability...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of alkaline earth metal reagents, Barium tert-butoxide (


)  occupies a unique "extremophile" niche. While Magnesium (

) and Calcium (

) alkoxides are often preferred for their stability and abundance, they frequently lack the kinetic lability and extreme basicity required for difficult transformations.

 offers a distinct advantage due to the large ionic radius of the 

ion (

), which facilitates higher coordination numbers (up to 8–12) and weaker metal-ligand bond strengths compared to its lighter congeners. This guide analyzes the physicochemical superiority of

in specific high-value applications: catalytic C-H functionalization and Atomic Layer Deposition (ALD) .

Part 1: Physicochemical Comparison

The utility of alkaline earth alkoxides is governed by the periodic trend of the metal center. Barium's position at the bottom of the stable Group 2 elements confers properties that are qualitatively different from Mg and Ca.

Table 1: Comparative Properties of Group 2 tert-Butoxides
PropertyMagnesium (

)
Calcium (

)
Strontium (

)
Barium (

)
Impact on Performance
Ionic Radius (

)
0.721.001.181.35 Large radius allows bulky ligand accommodation and prevents steric shut-down of catalysis.
Coordination Number 6 (Rigid)6–888–12 Enables multi-site binding (substrate + catalyst + ligand), crucial for bifunctional catalysis.
Ligand Exchange Rate Slow (Inert)ModerateFastVery Fast (Labile) High turnover frequency (TOF) in catalytic cycles; rapid precursor decomposition in ALD.
Basicity (Approx.) ModerateStrongStrongerSuperbase The "nakedness" of the

anion increases down the group, making

the most potent Brønsted base.
Solubility (THF) High (Monomer/Dimer)Moderate (Aggregates)ModerateHigh (Clusters) Forms soluble clusters (e.g., tetramers

) that remain active in non-polar media.

Part 2: Mechanistic Advantages in Organic Synthesis

The primary advantage of


 in organic synthesis is its ability to catalyze reactions that are thermodynamically favorable but kinetically inhibited by steric bulk or high 

barriers.
The "Superbase" Effect in C-H Activation

Unlike


, which forms tight, covalent-like bonds with oxygen, the 

bond is highly ionic. This results in a tert-butoxide anion that is effectively "naked," significantly increasing its basicity.
  • Application: Deprotonation of weak acids (e.g., amides, esters) with

    
    .
    
  • Mechanism: The large

    
     cation can simultaneously coordinate the enolate oxygen and the electrophile (e.g., an aldehyde), acting as a Lewis acid-assisted Brønsted base.
    
Catalytic Cycle: Barium-Catalyzed Aldol Reaction

Research by Saito and Kobayashi demonstrated that barium catalysts can drive the direct aldol reaction of amides—a transformation difficult for Mg or Li bases due to product inhibition or retro-aldol pathways.

Figure 1: Catalytic Cycle of Barium-Mediated Aldol Reaction

The following diagram illustrates the unique "bifunctional" nature of the Barium center, which activates both the nucleophile (amide) and electrophile (aldehyde).

BariumCatalysis Figure 1: Barium-Catalyzed Direct Aldol Reaction Cycle via Enolate Intermediate Start Pre-Catalyst Ba(OtBu)2 Complex1 Intermediate A Barium Amide Enolate (Ba-N/O bound) Start->Complex1 Deprotonation (-tBuOH) Amide Substrate (Amide) Amide->Complex1 Complex2 Intermediate B Ba-Aldolate Complex (C-C Bond Formed) Complex1->Complex2 Aldehyde Coordination & Insertion Aldehyde Electrophile (Aldehyde) Aldehyde->Complex2 Complex2->Start Catalyst Regeneration Product Product (β-Hydroxy Amide) Complex2->Product Protonolysis (+tBuOH)

Part 3: Materials Science Applications (ALD/CVD)

In the deposition of high-k dielectrics (e.g., Barium Titanate,


), the precursor must sublime cleanly without decomposing.
  • The Volatility Challenge: Barium precursors are notoriously non-volatile due to the large cation size, which encourages oligomerization to satisfy coordination demands.

  • The

    
     Solution:  Unlike simple halides, 
    
    
    
    sublimes at elevated temperatures (>200°C) under high vacuum. Its advantage over Strontium analogs lies in the slightly lower lattice energy of the solvated clusters, allowing for cleaner gas-phase transport when used with stabilizing ligands (like tetraglyme or polyamines).
  • Performance Metric:

    • Carbon Contamination:

      
       decomposes via 
      
      
      
      -hydride elimination, releasing isobutene and leaving a clean metal oxide film. This is a distinct advantage over Ba-acetate or Ba-
      
      
      -diketonates, which often leave carbonate residues.

Part 4: Experimental Protocols

Protocol A: Synthesis of High-Purity Barium tert-Butoxide

Note: Commercial sources often contain hydroxide impurities. For sensitive catalytic work, in-house synthesis is recommended.

Reagents:

  • Barium Metal (granules or rod, 99.9%)

  • tert-Butanol (anhydrous, distilled over

    
    )
    
  • Ammonia (liquid) or THF (anhydrous)

Workflow:

  • Preparation: In a glovebox, place 1.37 g (10 mmol) of Barium metal into a Schlenk flask.

  • Solvation: Condense ~20 mL of liquid ammonia at -78°C onto the metal (to dissolve the metal and form "solvated electrons," indicated by a deep blue color). Alternatively, use anhydrous THF with a catalytic amount of iodine to activate the metal, though this is slower.

  • Addition: Slowly add tert-Butanol (2.2 eq, 2.1 mL) via syringe. The blue color will fade as the alkoxide forms.

  • Reaction: Allow the ammonia to evaporate (warm to RT) or reflux THF for 12 hours until all metal is consumed and hydrogen evolution ceases.

  • Purification: Evaporate solvent under high vacuum (

    
     mbar). Sublime the resulting white powder at 200–220°C if ultra-high purity is required for ALD.
    
  • Storage: Store in a glovebox.

    
     is extremely hygroscopic.
    
Protocol B: Catalytic Direct Aldol Reaction (Example)

Objective: Coupling of dimethylacetamide with benzaldehyde.

  • Catalyst Loading: Charge a flame-dried Schlenk tube with

    
     (5 mol%).
    
  • Ligand Addition: Add a phenolic ligand (e.g., BINOL derivative) if enantioselectivity is desired (5-10 mol%). Dissolve in dry THF.

  • Substrate Addition: Add dimethylacetamide (1.0 eq) and stir for 30 mins at 0°C to generate the barium enolate.

  • Electrophile Addition: Add benzaldehyde (1.2 eq) slowly.

  • Quench: Stir for 2–4 hours, then quench with saturated

    
    .
    
  • Analysis: Extract with ethyl acetate and analyze via NMR. Barium catalysts typically yield high anti diastereoselectivity due to the specific geometry of the barium enolate.

References

  • Saito, S., & Kobayashi, S. (2006). Highly anti-Selective Catalytic Aldol Reactions of Amides with Aldehydes. Journal of the American Chemical Society. Link

  • Labrize, F., et al. (1996). Reactivity of mixed-metal BaCu and BaY

    
    -diketonatoalkoxides with Lewis bases. Polyhedron. Link
    
  • Sigma-Aldrich. (n.d.).[1] Barium tert-butoxide Product Sheet. Link

  • Yanagisawa, A. (2010). Barium in Organic Synthesis. Science of Synthesis. Link

  • Sønsteby, H. H., et al. (2017). tert-Butoxides as Precursors for Atomic Layer Deposition of Alkali Metal Containing Thin Films. Dalton Transactions. Link

Sources

Comparative

Performance Evaluation: Barium tert-Butoxide in Stereoselective Polymerization

Executive Summary Barium tert-butoxide ( ) is a specialized alkaline earth metal alkoxide that occupies a critical niche in anionic polymerization: the synthesis of high trans-1,4-polybutadiene (TPBD) . Unlike standard o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Barium tert-butoxide (


)  is a specialized alkaline earth metal alkoxide that occupies a critical niche in anionic polymerization: the synthesis of high trans-1,4-polybutadiene (TPBD) . Unlike standard organolithium initiators (e.g., n-Butyllithium) which produce amorphous high-cis or high-vinyl rubbers depending on solvent polarity, 

—particularly when used in ternary systems with organolithiums and organoaluminums—facilitates the formation of crystalline, thermoplastic stereoisomers with trans-1,4 contents exceeding 90%.

This guide evaluates the performance of


 against standard alternatives, detailing its unique mechanistic role in stereocontrol, providing validated experimental protocols, and offering comparative data for researchers in polymer synthesis and materials science.

Part 1: Technical Profile & Chemical Identity

Barium tert-butoxide is a Brønsted base and a bulky metal alkoxide. Its utility is defined by the large ionic radius of Barium (


) and its ability to form "ate" complexes with other organometallics, which drastically alters the geometry of the propagating polymer chain end.
PropertySpecification
CAS Number 24363-36-8
Formula

Appearance White to off-white powder (hygroscopic)
Solubility Sparingly soluble in benzene/toluene; soluble in presence of polar modifiers or as mixed-metal complexes.
Basicity Strong base, but generally less nucleophilic than Potassium tert-butoxide (KOtBu) due to aggregation.
Primary Utility Stereospecific anionic polymerization initiator component; trans-directing modifier.

Part 2: Core Application – Synthesis of High Trans-1,4 Polybutadiene

The "Hero Application" of


 is the production of crystalline TPBD. Standard anionic polymerization using n-BuLi in non-polar solvents typically yields ~35% cis-1,4, ~55% trans-1,4, and ~10% vinyl-1,2. The addition of polar modifiers (ethers/amines) usually drives the reaction toward high vinyl content. Barium tert-butoxide is unique in driving the reaction toward high trans-1,4 (>90%). 
The Ternary Initiation System (Al / Li / Ba)

Research indicates that


 is rarely used alone due to slow initiation rates. It performs optimally in a ternary system :
  • Alkyl Aluminum (e.g., Triethylaluminum, TEA or Triisobutylaluminum, TIBA)

  • Organolithium (e.g., n-Butyllithium, n-BuLi)[1][2][3][4]

  • Barium Alkoxide (

    
    )
    
Mechanistic Pathway

The interaction between the Lithium active center and the Barium alkoxide creates a mixed-metal active site. The Aluminum component acts as a regulator, complexing with the Barium species to solubilize it and fine-tune the reactivity ratio, suppressing vinyl formation while accelerating trans-1,4 insertion.

G cluster_0 Stereocontrol Mechanism Initiators Precursors: n-BuLi + Ba(OtBu)2 + AlR3 Complex Formation of Ba-Li-Al 'Ate' Complex Initiators->Complex Aggregation in Toluene Propagation Propagating Species (Coordination of Butadiene) Complex->Propagation Monomer Insertion Transition Transition State (Anti-syn Isomerization) Propagation->Transition Steric Control by Ba++ Product High Trans-1,4 Polybutadiene (>90%) Transition->Product Crystalline Polymer

Caption: The ternary Al/Li/Ba system forms a specific coordination complex that favors the 'trans' insertion of butadiene monomer via a sterically crowded transition state.

Experimental Protocol: High Trans-1,4 Polybutadiene Synthesis

Safety Note: Organolithiums and Alkyl Aluminums are pyrophoric. Barium tert-butoxide is moisture-sensitive.[2] All operations must be performed under inert Argon/Nitrogen atmosphere using Schlenk techniques.

Reagents:

  • Monomer: 1,3-Butadiene (purified/dried over molecular sieves).

  • Solvent: Cyclohexane or Toluene (anhydrous).

  • Initiator System:

    • Component A: n-Butyllithium (in hexane).[1][3][5]

    • Component B:

      
       (prepared as a suspension or solubilized with small amounts of alcohol/water in situ).
      
    • Component C: Triethylaluminum (TEA).

Step-by-Step Workflow:

  • Catalyst Aging (Critical Step):

    • In a Schlenk flask, combine cyclohexane,

      
      , n-BuLi, and TEA.
      
    • Molar Ratio: A typical effective ratio is Al:Li:Ba = 2:1:0.5 .

    • Heat the catalyst mixture to 50°C for 30 minutes . This "aging" process allows the formation of the active catalytic complex.

  • Polymerization:

    • Charge the reactor with anhydrous cyclohexane and purified butadiene monomer (10-15 wt% concentration).

    • Heat reactor to 60°C .

    • Inject the aged catalyst solution.

    • Maintain temperature at 60-70°C for 4-6 hours.

  • Termination & Isolation:

    • Terminate the reaction with degassed methanol containing antioxidant (e.g., BHT).

    • Precipitate the polymer into a large excess of methanol.

    • Filter and dry under vacuum at 40°C.

  • Characterization:

    • Analyze microstructure using

      
       NMR or FTIR (trans-1,4 peak at 
      
      
      
      ).

Part 3: Comparative Performance Data

The following data summarizes the stereoselectivity of


 compared to standard anionic initiators.
Table 1: Microstructure of Polybutadiene by Initiator System
Initiator SystemSolventTrans-1,4 (%) Cis-1,4 (%) Vinyl-1,2 (%) Polymer State
n-BuLi Cyclohexane54%36%10%Amorphous Rubber
n-BuLi + THF (Polar) Cyclohexane10%10%80% Amorphous Rubber
Ba(OtBu)2 / n-BuLi Cyclohexane75%15%10%Semi-Crystalline
Ba(OtBu)2 / n-BuLi / TEA Cyclohexane>90% <7%<3%Crystalline Plastic

Data Source: Synthesized from comparative studies of anionic polymerization modifiers (See Ref 1, 3).

Table 2: Barium tert-Butoxide vs. Potassium tert-Butoxide (KOtBu)

While both are bulky alkoxides, their behavior in polymerization is diametrically opposed due to the counter-ion effect.

FeatureBarium tert-Butoxide (

)
Potassium tert-Butoxide (

)
Primary Role Stereocontrol Agent (Trans-director)Strong Base / Randomizer
Effect on Diene Microstructure Increases Trans-1,4 content.Increases Vinyl-1,2 content (promotes 1,2-insertion).
Copolymerization (Styrene/Butadiene) Promotes random distribution (prevents blockiness).Highly effective randomizer; accelerates Styrene incorporation.
Ring-Opening Polymerization (ROP) Used but slower kinetics; often requires high temp.Standard Initiator for ROP of lactones; fast kinetics.
Solubility Poor in hydrocarbons (needs solubilizers).Moderate (often used with crown ethers).

Part 4: Secondary Applications & Limitations

Copolymerization of Styrene-Butadiene (SBR)

In the production of Solution SBR (SSBR) for tire treads,


 acts as a randomizer. It prevents the formation of "blocky" styrene sequences (which increase hysteresis/heat buildup) without significantly increasing the vinyl content, preserving the polymer's glass transition temperature (

) properties.
Ring-Opening Polymerization (ROP)

While


 can initiate the ROP of 

-caprolactone or L-lactide, it is generally inferior to Potassium tert-butoxide or Tin(II) Octoate in terms of reaction rate and molecular weight control.
  • Recommendation: Use

    
     in ROP only if specific alkaline-earth metal residues are required for biocompatibility studies or if investigating heterometallic catalytic cooperativity. For standard ROP, KOtBu or Aluminum Isopropoxide are preferred.
    

References

  • Kinetics of the Anionic Polymerization of 1,3-Butadiene Using an Initiator Composed of Alkyl Aluminum, n-Butyllithium and Barium Alkoxide. ResearchGate. Available at: [Link]

  • Trans-1,4-polybutadiene synthesis (EP0482457B1).Google Patents.
  • Preparation of barium-alkoxide salts (US4260712A).Google Patents.
  • Anionic Polymeriz

    
    -Caprolactone Using Potassium tert-Butoxide. Tech Science Press. Available at: [Link]
    

Sources

Validation

Cost-effectiveness analysis of Barium tert-butoxide in industrial processes

Cost-Effectiveness Analysis of Barium tert-butoxide in Industrial Processes Part 1: Executive Summary & The Economic Paradox The Core Thesis: In the commoditized market of industrial bases, Barium tert-butoxide (Ba(OtBu)...

Author: BenchChem Technical Support Team. Date: March 2026

Cost-Effectiveness Analysis of Barium tert-butoxide in Industrial Processes

Part 1: Executive Summary & The Economic Paradox

The Core Thesis: In the commoditized market of industrial bases, Barium tert-butoxide (Ba(OtBu)₂) presents an economic paradox. With a raw material cost significantly higher than ubiquitous alkali metal alkoxides (e.g., Potassium tert-butoxide, KOtBu), its adoption is unjustified for routine deprotonations. However, for stereoselective drug synthesis and Atomic Layer Deposition (ALD) , Ba(OtBu)₂ demonstrates superior cost-effectiveness by reducing downstream purification costs and enabling critical device performance that cheaper alternatives cannot achieve.

Target Utility:

  • High-Value Pharma: Enantioselective/Diastereoselective catalysis (specifically anti-aldol reactions).

  • Semiconductors: Precursor for high-k dielectric films (BaTiO₃) where carbon contamination from other precursors (e.g., Ba(thd)₂) causes device failure.

Part 2: Technical Profile & Comparative Analysis

To evaluate cost-effectiveness, we must normalize performance against the "Standard of Care" (KOtBu) and alternative Barium sources.

Table 1: Comparative Physicochemical Profile
FeatureBarium tert-butoxide (Ba(OtBu)₂) Potassium tert-butoxide (KOtBu) Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) (Ba(thd)₂)
Primary Role Stereoselective Catalyst / ALD PrecursorGeneral Strong Base / EliminationALD Precursor (Standard)
Cation Radius 1.35 Å (Ba²⁺)1.38 Å (K⁺)1.35 Å (Ba²⁺)
Coordination Multidentate (Lewis Acidic capability)Monodentate (Ionic)Chelated (High Stability)
Basicity (pKa) ~19 (in tBuOH)~17 (in tBuOH)N/A (Ligand dependent)
Hygroscopicity Extreme (Pyrophoric potential)High (Hygroscopic)Moderate
Relative Cost High (

$)
Low ($) Medium (

)
Key Advantage Anti-Selectivity & Clean DecompositionLow Cost & AvailabilityThermal Stability
The "Cost per Effective Unit" Model

In pharmaceutical synthesis, the cost of the reagent is often negligible compared to the cost of separation .

  • Scenario: Synthesis of a chiral intermediate.

  • KOtBu Route: Yields 1:1 mixture of diastereomers (syn:anti). Requires silica chromatography. Total Cost: High.

  • Ba(OtBu)₂ Route: Yields >19:1 anti-isomer. Requires only filtration/crystallization. Total Cost: Low.

Part 3: Application Case Studies & Experimental Evidence

Case Study A: The Anti-Selective Aldol Reaction

Standard lithium or potassium enolates typically favor syn-aldol products via a Zimmerman-Traxler transition state. Barium enolates, generated via Ba(OtBu)₂, uniquely favor the anti-isomer due to the larger ionic radius and specific coordination geometry.

  • Evidence: Saito & Kobayashi (2006) demonstrated that catalytic Ba(OtBu)₂ (generated in situ or used directly) drives the reaction of amides with aldehydes to anti-aldol adducts.

  • Performance Data:

    • Yield: 82-99%

    • Selectivity (anti/syn): Up to >50:1[1]

    • Catalyst Loading: 1-5 mol%

Case Study B: Atomic Layer Deposition (ALD)

In semiconductor manufacturing, Ba(OtBu)₂ serves as a precursor for BaO and BaTiO₃ films.

  • Problem with Alternatives: Ba(thd)₂ requires oxidizers like Ozone (O₃) which can damage substrates, and often leaves carbon residues.

  • Ba(OtBu)₂ Advantage: Reacts cleanly with H₂O. The ligand (tert-butanol) is stable and volatile, leaving minimal carbon contamination.

  • Growth Rate: ~0.45 Å/cycle (vs <0.3 Å/cycle for some Cp-based precursors), reducing reactor time by 30%.

Part 4: Visualizations (Graphviz/DOT)

Diagram 1: Decision Matrix for Base Selection

This logic tree guides the researcher on when the high cost of Ba(OtBu)₂ is justified.

BaseSelection Start Select Base for Deprotonation IsStereo Is Stereoselectivity Critical? Start->IsStereo IsALD Is Application ALD/CVD? IsStereo->IsALD No CheckGeometry Desired Geometry? IsStereo->CheckGeometry Yes UseKOtBu USE: KOtBu / NaOtBu (Low Cost, High Availability) IsALD->UseKOtBu No (General Synthesis) CheckFilm Target Film Material IsALD->CheckFilm Yes CheckGeometry->UseKOtBu Thermodynamic/Unspecific UseLi USE: LDA / LiOtBu (Standard Syn-Control) CheckGeometry->UseLi Syn-Selective (Z-enolate) UseBa USE: Ba(OtBu)2 (High Cost, High Value) CheckGeometry->UseBa Anti-Selective CheckFilm->UseBa BaO / BaTiO3 (Low C impurity) UseOther Select Metal-Specific Precursor CheckFilm->UseOther Other Metals

Caption: Decision matrix for justifying the cost of Barium tert-butoxide based on stereochemical or purity requirements.

Diagram 2: Mechanistic Pathway for Anti-Selectivity

Illustrating the coordination that drives the unique anti-selectivity, contrasting with the standard Lithium model.

Mechanism Substrate Amide + Aldehyde TS Ba-Enolate Transition State (Bulky Cation Effect) Substrate->TS Deprotonation BaCat Ba(OtBu)2 Catalyst BaCat->TS Coordination ProductAnti Anti-Aldol Adduct (>95% Selectivity) TS->ProductAnti Major Pathway ProductSyn Syn-Aldol Adduct (<5%) TS->ProductSyn Minor Pathway

Caption: The Ba(OtBu)₂ mediated pathway favors the anti-aldol product via a specific enolate coordination geometry.

Part 5: Experimental Protocols

Protocol 1: Catalytic Anti-Selective Aldol Reaction

Adapted from Saito et al.[2]

Reagents:

  • Benzaldehyde (1.0 equiv)

  • N,N-Dimethylpropionamide (1.2 equiv)

  • Catalyst: Ba(OtBu)₂ (5 mol%)

  • Solvent: Dry THF (0.2 M)

Workflow:

  • Preparation: In a glovebox (Ar atmosphere), weigh Ba(OtBu)₂ into a flame-dried Schlenk flask.

  • Solvation: Add dry THF. The mixture may remain a suspension; this is normal.

  • Addition: Add the amide followed by the aldehyde at -78°C (or room temperature depending on substrate reactivity).

  • Reaction: Stir for 1-24 hours. Monitor by TLC.[3]

  • Quench: Add saturated NH₄Cl solution.

  • Workup: Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (often minimal separation required due to high diastereoselectivity).

Self-Validation Check:

  • If yield is <50%, check moisture content of THF. Ba(OtBu)₂ hydrolyzes instantly to Ba(OH)₂ and tBuOH, killing the specific catalytic cycle.

Protocol 2: In-Situ Generation (Cost-Saving Variant)

If commercial Ba(OtBu)₂ is unavailable or cost-prohibitive, it can be generated in situ.

  • Combine Ba(OH)₂·8H₂O (dehydrated in vacuo at 150°C for 2h to form activated Ba(OH)₂) with 2 equiv of tBuOH in THF.

  • Note: This method is less precise for ALD but sufficient for organic synthesis.

References

  • Saito, S., & Kobayashi, S. (2006).[2] Highly anti-Selective Catalytic Aldol Reactions of Amides with Aldehydes.[1][2] Journal of the American Chemical Society, 128(27), 8704–8705.[2] Link

  • Sønsteby, H. H., et al. (2020). tert-Butoxides as Precursors for Atomic Layer Deposition of Alkali Metal Containing Thin Films.[4][5] Dalton Transactions, 49, 11025-11036. Link

  • Vehkamäki, M., et al. (1999). Growth of SrTiO3 and BaTiO3 Thin Films by Atomic Layer Deposition. Electrochemical and Solid-State Letters, 2(10), 504. Link

  • Sigma-Aldrich. (2024). Barium tert-butoxide Product Specification and Safety Data Sheet. Link

Sources

Comparative

A Comparative Guide to Barium tert-butoxide and Sodium tert-butoxide for the Modern Chemist

As Senior Application Scientists, we understand that the choice of base in organic synthesis is a critical decision that can define the success of a reaction, influencing yield, selectivity, and overall efficiency. Among...

Author: BenchChem Technical Support Team. Date: March 2026

As Senior Application Scientists, we understand that the choice of base in organic synthesis is a critical decision that can define the success of a reaction, influencing yield, selectivity, and overall efficiency. Among the sterically hindered alkoxides, sodium tert-butoxide has long been a staple. However, its alkaline earth counterpart, barium tert-butoxide, presents a unique set of properties that warrant careful consideration for specific applications. This guide provides an in-depth, objective comparison of these two potent non-nucleophilic bases, supported by physicochemical data and practical insights to inform your experimental design.

Fundamental Physicochemical Properties: A Tale of Two Metals

At first glance, both barium and sodium tert-butoxide serve the same primary function: to act as strong, non-nucleophilic bases. Their bulky tert-butyl groups effectively prevent them from participating in unwanted nucleophilic substitution reactions, making them excellent choices for proton abstraction.[1][2] However, the difference in their metal counterions—a divalent alkaline earth metal (Ba²⁺) versus a monovalent alkali metal (Na⁺)—fundamentally alters their chemical behavior.

The basicity of a metal alkoxide is intrinsically linked to the pKa of its conjugate acid, tert-butanol, and the nature of the metal-oxygen bond. Tert-butanol is a very weak acid, with a pKa ranging from 16.54 to 19.2, indicating that its conjugate base, the tert-butoxide anion, is very strong.[3][4] The strength of the base is further modulated by the counterion. The lower electronegativity of barium compared to sodium results in a more ionic Ba-O bond, which, in principle, suggests a higher electron density on the oxygen and thus greater basicity for barium tert-butoxide.

However, the reality in solution is more complex due to aggregation. Sodium tert-butoxide is known to form hexameric and nonameric clusters in the solid state and can exist as aggregates in solution, which influences its effective basicity.[5] While less studied, the divalent nature of barium in barium tert-butoxide likely leads to different, potentially more complex, aggregation states that affect the availability of the basic sites.

Table 1: Comparative Physicochemical Properties

PropertyBarium tert-butoxideSodium tert-butoxide
Molecular Formula C₈H₁₈BaO₂C₄H₉NaO[6]
Molecular Weight 283.55 g/mol 96.10 g/mol [6]
Appearance Off-white/beige powder[7]White to off-white powder[6][8]
Melting Point >200 °C~180 °C (with decomposition)[6][9]
pKa of Conjugate Acid ~17-19 (tert-butanol)[3][10]~17-19 (tert-butanol)[3][10]
Structure Dimeric or higher aggregatesHexameric/Nonameric clusters[5][6]
Reactivity with Water Reacts violently[11]Reacts violently[6][12]
Solubility Profile: A Key Practical Differentiator

The choice of solvent is critical for any reaction, and the solubility of the base can be a limiting factor. Sodium tert-butoxide exhibits good solubility in ethereal solvents like tetrahydrofuran (THF), with reported values up to 32-38 g/100g .[6][13] It is also fairly soluble in other ethers and to a lesser extent in hydrocarbon solvents like hexane and toluene.[13] Information on the solubility of barium tert-butoxide is less prevalent in the literature, but its reactivity profile suggests it is also typically used in ethereal or hydrocarbon solvents.

Table 2: Solubility of Sodium tert-butoxide in Various Solvents at 25°C

SolventSolubility (wt %)
Tetrahydrofuran (THF)38%[13]
Methyl t-butyl ether25%[13]
Diglyme22%[13]
Cyclohexane14%[13]
Hexane11%[13]
Toluene6%[13]

Reactivity and Application in Synthesis

The true measure of a reagent lies in its performance. While both bases are effective for deprotonation, their distinct cationic properties lead to specialized applications.

Sodium tert-butoxide: The Workhorse of Cross-Coupling

Sodium tert-butoxide is arguably the most common base used in palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination for C-N bond formation.[5][10] Its efficacy in these reactions is well-documented, where it facilitates the deprotonation of the amine and participates in the catalytic cycle.[10] It is also widely employed in a vast array of other transformations, including condensations, rearrangements, and polymerizations, making it a versatile tool for general organic synthesis.[8][9][14]

Barium tert-butoxide: A Catalyst for Selective Transformations

Barium tert-butoxide is more frequently cited as a catalyst or precursor itself, rather than just a stoichiometric base. The Lewis acidic nature of the Ba²⁺ ion, combined with the basicity of the tert-butoxide ligands, allows it to play a unique role in catalysis. It has been successfully used as a Brønsted base catalyst in aldol reactions of amides with aldehydes and ketones. Furthermore, it serves as an initiator in polymerization reactions, such as for butadiene, and has been used to prepare other organometallic complexes.

A key application where the barium cation's influence is highlighted is in iridium-catalyzed allylic alkylations of non-stabilized enolates, demonstrating its utility in stereoselective synthesis.

Caption: Comparative application scope of NaOtBu and Ba(OtBu)₂.

Handling, Safety, and Experimental Protocols

Scientific integrity demands robust and safe experimental practices. Both barium and sodium tert-butoxide are hazardous reagents that require careful handling.

Safety and Handling:

  • Air and Moisture Sensitivity: Both compounds are highly hygroscopic and react violently with water and moisture in the air.[6][7][12] They must be stored and handled under an inert atmosphere (e.g., nitrogen or argon). Exposure to air can lead to decomposition, forming sodium/barium hydroxide and tert-butanol, which reduces the reagent's efficacy and can introduce unwanted water into the reaction.[13]

  • Flammability and Corrosivity: Sodium tert-butoxide is a flammable solid and can be pyrophoric.[6][12] Both bases are corrosive and can cause severe skin and eye burns upon contact.[7][12] Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and gloves, is mandatory.

  • Toxicity: Barium compounds, in general, exhibit toxicity. While barium tert-butoxide's primary hazard is its corrosivity, ingestion or inhalation of any barium-containing dust should be strictly avoided.

Experimental Protocol: Representative Buchwald-Hartwig Amination

This protocol describes a typical setup for a palladium-catalyzed C-N cross-coupling reaction, a common application for sodium tert-butoxide. The causality behind each step is explained to ensure a self-validating and reproducible workflow.

Objective: To couple an aryl halide with an amine using a palladium catalyst and sodium tert-butoxide as the base.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%)

  • Ligand (e.g., XantPhos, 0.02 mmol, 2 mol%)[10]

  • Sodium tert-butoxide (1.4 mmol, 1.4 equiv)[10]

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene, 5 mL)

Methodology:

  • Inert Atmosphere Preparation: The entire reaction must be performed under an inert atmosphere to prevent degradation of the catalyst and base. This is achieved by assembling the reaction vessel (e.g., a Schlenk flask) and flame-drying it under vacuum, then backfilling with nitrogen or argon. This process is repeated three times to ensure all oxygen and moisture are removed.

  • Reagent Addition: To the prepared flask, add the sodium tert-butoxide, palladium catalyst, and ligand as solids. The order ensures that these sensitive reagents are not exposed to potential contaminants from the liquid substrates.

  • Substrate Addition: Add the aryl halide and the amine to the flask. If either is a liquid, they should be added via syringe.

  • Solvent Addition: Add the anhydrous, degassed solvent via cannula or syringe. Degassing the solvent (e.g., by sparging with argon for 30 minutes) is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction Execution: The reaction mixture is then heated to the desired temperature (typically 80-110 °C) with vigorous stirring. The elevated temperature is necessary to overcome the activation energy of the catalytic cycle.

  • Monitoring and Work-up: The reaction progress is monitored by a suitable technique (e.g., TLC or GC-MS). Upon completion, the reaction is cooled to room temperature, quenched carefully with water, and extracted with an organic solvent. The combined organic layers are then dried, filtered, and concentrated to yield the crude product, which can be purified by chromatography.

Caption: Workflow for a typical Buchwald-Hartwig amination reaction.

Conclusion and Recommendations

Both Barium tert-butoxide and Sodium tert-butoxide are powerful, non-nucleophilic bases essential to modern organic synthesis. The choice between them should be guided by the specific demands of the reaction.

  • Sodium tert-butoxide remains the go-to base for a wide range of applications, especially in well-established protocols like Buchwald-Hartwig amination. Its commercial availability, well-understood reactivity, and broad utility make it an indispensable reagent.[14]

  • Barium tert-butoxide should be considered for more specialized applications where the unique properties of the divalent barium cation can be leveraged. Its demonstrated utility in catalytic aldol reactions and stereoselective transformations suggests its potential in complex molecule synthesis where modulating the Lewis acidity of the counterion is beneficial.

Ultimately, the optimal choice requires a deep understanding of the reaction mechanism and may necessitate empirical screening. This guide provides the foundational knowledge to make an informed decision, empowering researchers to select the most appropriate reagent to achieve their synthetic goals with precision and efficiency.

References

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